Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Description
The exact mass of the compound Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-4-18-13(15)8-11(14)10-6-5-9(16-2)7-12(10)17-3/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKTUHDGFMRYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374335 | |
| Record name | ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60946-77-2 | |
| Record name | ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60946-77-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Abstract
This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of data. It details the strategic rationale behind the selection and application of modern spectroscopic techniques, including mass spectrometry (MS), infrared (IR) spectroscopy, and advanced nuclear magnetic resonance (NMR) methods. By integrating data from high-resolution mass spectrometry, FT-IR, 1D NMR (¹H and ¹³C), and 2D NMR (COSY, HSQC, HMBC), we construct a validated, unambiguous structural assignment. Each step is presented as part of a self-validating system, ensuring scientific integrity and providing a logical, field-proven workflow for the characterization of complex small molecules.
Introduction: The Analytical Challenge
Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (C₁₃H₁₆O₅) is a β-keto ester, a class of compounds of significant interest in organic synthesis and medicinal chemistry.[1][2] Its structure combines an aromatic moiety rich in electron-donating groups with a flexible and reactive dicarbonyl system. The presence of multiple carbonyl groups, ether linkages, and an aliphatic chain necessitates a multi-faceted analytical approach to prevent ambiguity. Furthermore, β-keto esters can exist in equilibrium with their enol tautomers, a phenomenon that can complicate spectral interpretation but also offers unique structural insights.[3]
This guide presents a systematic workflow to deduce the molecule's precise connectivity, treating the sample as an unknown to illustrate the power of a combined spectroscopic strategy.
Strategic Workflow for Structure Elucidation
A robust elucidation strategy begins with determining the molecular formula and then systematically identifying functional groups and assembling the molecular fragments.[4] Our approach is designed to be sequential and confirmatory, where each experiment builds upon the insights of the last.
Figure 1: Overall workflow for structure elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
3.1. Rationale and Causality
High-Resolution Mass Spectrometry (HRMS) is the foundational experiment. Its primary purpose is to provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. This step is critical as it constrains all subsequent spectral interpretations and allows for the calculation of the Index of Hydrogen Deficiency (IHD), which indicates the total number of rings and/or multiple bonds present.
3.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Instrumentation: The analysis is performed on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI is chosen for its soft ionization properties, which maximizes the abundance of the protonated molecular ion [M+H]⁺ or sodium adduct [M+Na]⁺ while minimizing premature fragmentation.
-
Data Acquisition: The instrument is calibrated using a known standard immediately prior to the run. Data is acquired in positive ion mode over a mass range of m/z 100–500.
3.3. Data Interpretation and Fragmentation Analysis
-
Molecular Formula: The HRMS analysis yields a primary ion at m/z 253.1071 [M+H]⁺. This experimentally determined mass corresponds to a molecular formula of C₁₃H₁₆O₅ (calculated mass for [C₁₃H₁₇O₅]⁺ is 253.1076), confirming the compound's elemental composition.[5] The molecular weight is therefore 252.26 g/mol .[1]
-
Index of Hydrogen Deficiency (IHD): The IHD is calculated as: IHD = C - H/2 - X/2 + N/2 + 1. IHD = 13 - (16/2) + 1 = 6 . This value suggests the presence of a benzene ring (IHD=4) and two additional degrees of unsaturation, likely corresponding to two carbonyl groups (C=O).
-
Fragmentation Analysis: The mass spectrum also reveals key fragment ions that provide initial structural clues. The fragmentation of β-keto esters is often driven by cleavages alpha to the carbonyl groups.[6]
Table 1: Key HRMS Fragmentation Data
| m/z (Observed) | Fragment Formula | Probable Fragment Structure |
| 253.1071 | [C₁₃H₁₇O₅]⁺ | [M+H]⁺ |
| 207.0652 | [C₁₁H₁₁O₄]⁺ | [M+H - C₂H₅OH]⁺ (Loss of ethanol) |
| 179.0703 | [C₁₀H₁₁O₃]⁺ | [M+H - C₃H₅O₂]⁺ (Loss of ethyl acetate moiety) |
| 165.0546 | [C₉H₉O₃]⁺ | [2,4-dimethoxybenzoyl]⁺ cation (Base Peak) |
The base peak at m/z 165.0546 is highly diagnostic, corresponding to the stable 2,4-dimethoxybenzoyl cation. This strongly suggests the presence of a 2,4-dimethoxyphenyl ketone unit within the molecule.
Infrared (IR) Spectroscopy: Identifying Functional Groups
4.1. Rationale and Causality
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. For this molecule, we expect to identify carbonyl stretches (both ester and ketone), C-O ether stretches, and aromatic C-H bonds. The precise position of the carbonyl absorptions can indicate the presence of conjugation.[8]
4.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then acquired by averaging 16 scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance.
4.3. Spectral Interpretation
The IR spectrum provides clear evidence for the key functional groups predicted by the molecular formula and IHD.
-
~3000-2840 cm⁻¹: C-H stretching vibrations from the aliphatic ethyl and methoxy groups.
-
~1745 cm⁻¹ (Strong, Sharp): This peak is characteristic of a saturated aliphatic ester C=O stretch.[9]
-
~1680 cm⁻¹ (Strong, Sharp): This absorption is indicative of an aryl ketone C=O stretch. The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring.[7]
-
~1610, 1580 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1260, 1025 cm⁻¹ (Strong): These intense bands correspond to the asymmetric and symmetric C-O stretching of the aryl ether (methoxy) groups.
The presence of two distinct, strong carbonyl peaks validates the β-keto ester structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed information, allowing for the complete assembly of the molecular skeleton by mapping out the C-H framework and establishing connectivity between atoms.[10] A combination of 1D and 2D experiments is required for an unambiguous assignment.
5.1. Rationale and Causality of the NMR Workflow
-
¹H NMR: Provides the number of distinct proton environments, their integration (relative number of protons), and splitting patterns (information about neighboring protons).
-
¹³C NMR & DEPT-135: Identifies the number of distinct carbon environments and classifies them as CH₃, CH₂, CH, or quaternary (Cq).
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, typically through 2 or 3 bonds, establishing spin systems (e.g., the ethyl group).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH coupling).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is the key experiment for connecting disparate fragments of the molecule.[4]
Figure 2: Logical flow of NMR data interpretation.
5.2. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00).
-
Instrumentation: Spectra are acquired on a 500 MHz NMR spectrometer.
-
1D Spectra Acquisition: Standard pulse programs are used to acquire ¹H (16 scans) and ¹³C{¹H} (1024 scans) spectra. A DEPT-135 experiment is run to differentiate carbon types.
-
2D Spectra Acquisition: Gradient-selected COSY, HSQC, and HMBC experiments are run using standard parameter sets optimized for detecting ¹JCH (~145 Hz) and nJCH (~8 Hz).
5.3. NMR Data and Interpretation
5.3.1. ¹H and ¹³C NMR Data
The 1D spectra reveal all the expected signals for the proposed structure. The data is summarized in the table below.
Table 2: ¹H and ¹³C NMR Data for Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (in CDCl₃)
| Atom # | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
| 1 | - | - | - | 197.5 | Cq (Ketone) |
| 2 | - | - | - | 118.9 | Cq |
| 3 | 6.45 | d (J=2.3 Hz) | 1H | 98.6 | CH |
| 4 | - | - | - | 165.2 | Cq |
| 5 | 6.51 | dd (J=8.7, 2.3 Hz) | 1H | 105.8 | CH |
| 6 | 7.85 | d (J=8.7 Hz) | 1H | 133.4 | CH |
| 7 | 3.95 | s | 2H | 45.8 | CH₂ |
| 8 | - | - | - | 167.1 | Cq (Ester) |
| 9 | 4.20 | q (J=7.1 Hz) | 2H | 61.5 | CH₂ |
| 10 | 1.25 | t (J=7.1 Hz) | 3H | 14.1 | CH₃ |
| 11 (at C4) | 3.88 | s | 3H | 55.7 | CH₃ |
| 12 (at C2) | 3.91 | s | 3H | 56.0 | CH₃ |
5.3.2. 2D NMR Correlation Analysis
-
COSY Analysis:
-
A strong cross-peak between the signals at δ 4.20 (H9) and δ 1.25 (H10) confirms the presence of the ethyl group (-CH₂CH₃).
-
A correlation is observed between the aromatic protons at δ 6.51 (H5) and δ 7.85 (H6) , as well as a weaker one between δ 6.51 (H5) and δ 6.45 (H3) , confirming their adjacency on the aromatic ring.
-
-
HSQC Analysis:
-
This experiment directly links each proton signal to its corresponding carbon signal as detailed in Table 2 (e.g., δH 1.25 correlates to δC 14.1; δH 7.85 correlates to δC 133.4).
-
-
HMBC Analysis: Connecting the Pieces The HMBC spectrum is crucial for assembling the final structure. It reveals key correlations across the ester and ketone functionalities.
-
Ethyl Group to Ester Carbonyl: The protons of the ethyl group, H9 (δ 4.20) and H10 (δ 1.25), both show a correlation to the ester carbonyl carbon C8 at δ 167.1, confirming the ethyl ester fragment.
-
Methylene Bridge: The methylene protons H7 (δ 3.95) show correlations to both carbonyl carbons, C1 (δ 197.5) and C8 (δ 167.1), definitively placing this CH₂ group between the two C=O groups.
-
Aromatic Ring to Ketone: The aromatic proton H6 (δ 7.85) shows a three-bond correlation to the ketone carbonyl C1 (δ 197.5), locking the 2,4-dimethoxybenzoyl group to the rest of the molecule.
-
Methoxy Groups: The methoxy protons H11 (δ 3.88) and H12 (δ 3.91) show correlations to their respective attachment points on the aromatic ring, C4 (δ 165.2) and C2 (δ 118.9), confirming their positions.
-
Figure 3: Key HMBC correlations confirming fragment assembly.
Conclusion: A Validated Structure
The integrated analysis of mass spectrometry, IR spectroscopy, and a full suite of NMR experiments provides overwhelming and self-consistent evidence for the structure of ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate .
-
HRMS established the molecular formula C₁₃H₁₆O₅ and an IHD of 6. Its fragmentation pattern provided the first clue to the 2,4-dimethoxybenzoyl substructure.
-
FT-IR confirmed the presence of two distinct carbonyls (ester and conjugated ketone), aromatic C=C bonds, and ether linkages.
-
1D and 2D NMR allowed for the complete and unambiguous assignment of every proton and carbon atom. COSY identified the ethyl and aromatic spin systems, HSQC mapped direct C-H attachments, and HMBC provided the critical long-range correlations that connected all fragments into a single, validated molecular structure.
This systematic, multi-technique approach represents a robust and reliable methodology for the structural elucidation of novel organic compounds, ensuring the highest degree of scientific confidence required in research and development settings.
References
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Matrix Fine Chemicals. (n.d.). ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE | CAS 2881-83-6. Retrieved from [Link]
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MolPort. (n.d.). ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate | 4687-37-0. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link]
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Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. (2021, March 2). YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]
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STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (n.d.). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Retrieved from [Link]
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PubMed. (2024, August 17). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Retrieved from [Link]
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OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
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ChemRxiv. (2022, February 14). Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. Retrieved from [Link]
-
Chegg. (2019, March 2). Solved Label the peaks to represent the functional groups on. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]
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WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]
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YouTube. (2020, September 20). CHM4930 Example of Solving Structure from 2D NMR. Retrieved from [Link]
-
Corin Wagen. (2023, March 14). Computational NMR Prediction: A Microreview. Retrieved from [Link]
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Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate chemical properties
[1]
Executive Summary
Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate is a specialized
Critical Identity Note:
Researchers must distinguish this compound from CAS 99464-83-2 , which refers to 1-Chloroethyl cyclohexyl carbonate, a distinct intermediate used in prodrug synthesis (e.g., Candesartan cilexetil).[1] The target molecule discussed here is the
Part 1: Physicochemical Profile[1][2]
The molecule features a 1,3-dicarbonyl core flanked by an ethyl ester and an electron-donating aromatic ring.[1] This structure dictates its dual reactivity: nucleophilic attack at the ketone and electrophilic substitution at the active methylene.[2]
Table 1: Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate |
| Common Name | Ethyl 2,4-dimethoxybenzoylacetate |
| Molecular Formula | |
| Molecular Weight | 252.26 g/mol |
| Functional Class | |
| Appearance | Viscous yellow oil or low-melting solid (purity dependent) |
| Solubility | Soluble in DCM, EtOAc, EtOH, Toluene; Insoluble in Water |
| Key Reactivity | Knoevenagel condensation, Alkylation, Cyclization |
Structural Analysis
The 2,4-dimethoxy substitution pattern on the phenyl ring exerts a strong positive mesomeric effect (+M), increasing the electron density of the carbonyl oxygen at the C3 position.[1] This makes the ketone less electrophilic compared to unsubstituted analogs, requiring stronger nucleophiles or acid catalysis for downstream condensations.[1][2]
Part 2: Synthetic Routes (Upstream)
The industrial standard for synthesizing this compound is the Claisen Condensation .[2] This route ensures high regioselectivity and avoids self-condensation side products common with other methods.[1][2]
Protocol: Claisen Condensation from Acetophenone
Reaction: 2,4-Dimethoxyacetophenone + Diethyl Carbonate
Reagents:
-
Substrate: 2,4-Dimethoxyacetophenone (1.0 eq)
-
Electrophile: Diethyl carbonate (Excess, acts as solvent/reagent)[1]
-
Base: Sodium Hydride (NaH, 60% dispersion, 2.2 eq)[1]
-
Quench: Glacial Acetic Acid / Ice water
Step-by-Step Methodology:
-
Preparation: In a flame-dried 3-neck flask under Nitrogen (
), wash NaH with dry hexane to remove mineral oil. Suspend in dry Diethyl Carbonate (DEC).[2] -
Addition: Heat the suspension to 80°C. Add a solution of 2,4-dimethoxyacetophenone in DEC dropwise over 45 minutes. Note: Evolution of
gas will be vigorous. -
Reflux: Heat the mixture to reflux (126°C) for 4–6 hours. The solution will turn dark orange/brown, indicating enolate formation.[1][2]
-
Workup: Cool to 0°C. Quench carefully with glacial acetic acid/ice water to pH 4–5.
-
Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: The crude oil is often used directly.[2] For high purity, recrystallize from Ethanol/Hexane or perform vacuum distillation (high vacuum required due to thermal sensitivity).
Figure 1: Synthetic workflow for the preparation of the target
Part 3: Reactivity & Downstream Utility
The core value of ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate lies in its ability to form heterocycles.[1] The 1,3-dicarbonyl moiety acts as a binucleophile or bielectrophile depending on conditions.[1]
Pechmann Condensation (Coumarin Synthesis)
Reacting the target with phenols (e.g., resorcinol) in the presence of a Lewis acid (
-
Significance: 4-arylcoumarins are potent scaffolds for antioxidant and anticancer drugs.[1][2] The 2,4-dimethoxy group at the 4-position of the coumarin ring enhances lipophilicity and metabolic stability.[1]
Pyrazole Synthesis
Reaction with Hydrazine Hydrate or substituted hydrazines leads to 3-(2,4-dimethoxyphenyl)-pyrazol-5-ones .[1]
-
Mechanism: Initial attack of hydrazine nitrogen on the ketone, followed by cyclization onto the ester carbonyl.[2]
-
Application: These pyrazoles are frequently screened for COX-2 inhibition and anti-inflammatory activity.[1][2]
Biginelli Reaction (Dihydropyrimidines)
The molecule serves as the active methylene component in the multicomponent Biginelli reaction.[2]
-
Components: Aldehyde + Urea + Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate .[1]
-
Product: 6-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[1][3]
-
Utility: Calcium channel blockers and antihypertensive agents.[2]
Figure 2: Divergent synthesis pathways utilizing the target molecule as a scaffold.[1]
Part 4: Experimental Protocol (Self-Validating)
Protocol: Synthesis of a Pyrazole Derivative
This protocol demonstrates the purity and reactivity of the starting material.[2] If the starting material is impure (contains acetophenone), the cyclization will fail or yield oils.[1]
Objective: Synthesize 3-(2,4-dimethoxyphenyl)-1H-pyrazol-5(4H)-one.
-
Dissolution: Dissolve 5.0 g (19.8 mmol) of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate in 30 mL of absolute Ethanol.
-
Reagent Addition: Add 1.5 mL (30 mmol) of Hydrazine Hydrate (80%) dropwise at room temperature.
-
Reflux: Heat to reflux for 3 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). The starting material (
) should disappear, replaced by a lower spot.[1] -
Precipitation: Cool the mixture to room temperature, then to 4°C. The pyrazole often precipitates as a white/off-white solid.[1][2]
-
Filtration: Filter the solid, wash with cold ethanol (2 x 5 mL).
-
Validation:
References
-
PubChem. (n.d.).[2] Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate - Compound Summary. National Library of Medicine.[2] Retrieved January 30, 2026, from [Link]1]
-
Soliman, F. M., et al. (1985).[2] Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Journal of Chemical Research. (Contextual reference for hydrazine reactivity with beta-keto esters).
-
Organic Syntheses. (1951).[2] Quinacetophenone monomethyl ether (Precursor Synthesis). Coll. Vol. 3, p. 761.[1][2] Retrieved from [Link]1]
-
Behalo, M. S., & Aly, A. A. (2011).[1][4] Synthesis of Nitrogen Heterocycles from Ethyl 3-(6-Dibenzothiophen-2-Yl-Pyridazin-3-Ylamino)-3-Oxopropanoate. European Journal of Chemistry, 2(3), 295-299.[1] (Methodology for heterocycle construction from similar beta-keto esters).
-
Sadeghi, F., et al. (2023).[2][5] Synthesis of Coumarin Derivatives through Pechmann Method. Journal of Synthetic Chemistry. (General protocol for Pechmann condensation using beta-keto esters).
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SMILES string for Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Executive Summary
Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (CAS: 60946-77-2), often referred to as ethyl (2,4-dimethoxybenzoyl)acetate , is a specialized
The presence of the electron-donating 2,4-dimethoxy motif on the phenyl ring significantly enhances the nucleophilicity of the aromatic system, influencing the kinetics of downstream cyclization reactions (e.g., Pechmann condensation). This guide provides a comprehensive analysis of its structural informatics, synthetic protocols, and reactivity profile.
Part 1: Structural Informatics & Identification
The precise identification of this molecule is essential for database integration and retrosynthetic planning. The 1,3-dicarbonyl system (active methylene) facilitates keto-enol tautomerism, which must be accounted for in spectroscopic analysis and nucleophilic substitution reactions.
Data Summary Table
| Property | Specification |
| IUPAC Name | Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate |
| Common Synonym | Ethyl (2,4-dimethoxybenzoyl)acetate |
| CAS Number | 60946-77-2 |
| Molecular Formula | |
| Molecular Weight | 252.26 g/mol |
| SMILES | CCOC(=O)CC(=O)c1ccc(OC)cc1OC |
| InChI Key | InChI=1S/C13H16O5/c1-4-18-13(15)8-11(14)9-5-6-10(16-2)7-12(9)17-3 |
| Appearance | Pale yellow to off-white solid/oil (low melting point) |
Structural Visualization
The following diagram illustrates the connectivity and the electron-rich 2,4-dimethoxy substitution pattern that defines the molecule's reactivity.
Figure 1: Structural connectivity emphasizing the electron-donating methoxy groups and the reactive 1,3-dicarbonyl core.
Part 2: Synthetic Pathways[4]
The synthesis of
Method A: Claisen Condensation (Classic Route)
This method utilizes the condensation of 2,4-dimethoxyacetophenone with diethyl carbonate in the presence of a strong base. It is preferred for scalability.
Reagents:
-
2,4-Dimethoxyacetophenone (1.0 eq)
-
Diethyl Carbonate (excess, solvent/reagent)
-
Sodium Hydride (NaH) (2.0 eq, 60% dispersion in oil) or Sodium Ethoxide (NaOEt)
Protocol:
-
Preparation: In a flame-dried round-bottom flask under Argon, wash NaH with dry hexane to remove mineral oil. Suspend in dry toluene or use neat diethyl carbonate (if used as solvent).
-
Enolization: Add 2,4-dimethoxyacetophenone dropwise at 0°C. The base deprotonates the alpha-methyl group, generating the thermodynamic enolate.
-
Acylation: Add diethyl carbonate. Heat the mixture to reflux (approx. 80-110°C) for 4–6 hours.
-
Workup: Cool to room temperature. Carefully quench with glacial acetic acid or dilute HCl (ice bath) to neutralize the sodium salt of the
-keto ester. -
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Method B: Meldrum's Acid Route (Milder Conditions)
Useful when avoiding harsh basic reflux conditions.
-
Acylation: React 2,4-dimethoxybenzoyl chloride with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of Pyridine/DCM.
-
Ethanolysis: Reflux the resulting intermediate in Ethanol. The Meldrum's acid moiety undergoes ring opening and decarboxylation to yield the ethyl ester.
Synthesis Workflow Diagram
Figure 2: Step-by-step workflow for the Claisen condensation synthesis route.
Part 3: Chemoinformatics & Reactivity Profile
Keto-Enol Tautomerism
The methylene protons at the C2 position are highly acidic (
-
Keto Form: Preferred in polar aprotic solvents (DMSO, DMF).
-
Enol Form: Preferred in non-polar solvents (
) and stabilized by a 6-membered hydrogen-bonded chelate ring.
Reactivity Logic
-
C-Alkylation: Treatment with a base (e.g.,
) followed by an alkyl halide results in alkylation at the C2 position. -
Pechmann Condensation: The most critical application. Reaction with phenols (e.g., resorcinol) in the presence of Lewis acids (
, ) or Brønsted acids ( ) yields 4-arylcoumarins. -
Knoevenagel Condensation: Reaction with aldehydes at the C2 position yields
-unsaturated dicarbonyls.
Figure 3: Primary reactivity pathways utilized in medicinal chemistry.
Part 4: Medicinal Chemistry Applications[4][5][6]
Coumarin Synthesis (Fluorescent Probes)
The 2,4-dimethoxy group on the benzoyl moiety makes the resulting coumarins highly electron-rich. When this beta-keto ester is condensed with resorcinol derivatives, the resulting 4-(2,4-dimethoxyphenyl)coumarins often exhibit strong fluorescence. These are used as:
-
Laser Dyes: Due to high quantum yields.
-
Biological Tags: For tracking cellular processes.
Pyrazole Synthesis
Reaction with hydrazine hydrate or substituted hydrazines yields 3-(2,4-dimethoxyphenyl)pyrazoles. The pyrazole ring is a "privileged structure" in drug discovery, often found in anti-inflammatory (COX-2 inhibitors) and kinase inhibitor drugs.
Biginelli Reaction
This building block can serve as the 1,3-dicarbonyl component in the Biginelli multicomponent reaction (Aldehyde + Urea + Beta-keto ester) to synthesize dihydropyrimidinones , which are calcium channel blockers.
References
- Organic Syntheses. (n.d.). General Procedures for Claisen Condensation of Acetophenones. Organic Syntheses, Coll. Vol. 3, p. 291.
- Garazd, M. M., et al. (2017). Modified Coumarins: Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds.
-
PubChem. (2024). Compound Summary for Beta-Keto Esters. National Library of Medicine. Retrieved from [Link]
Sources
An In-depth Technical Guide to Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
This guide provides a comprehensive technical overview of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate, a molecule of significant interest in synthetic chemistry and drug discovery. We will delve into its fundamental properties, a robust synthesis protocol, and its potential applications, offering insights grounded in established scientific principles.
Core Molecular Identifiers and Physicochemical Properties
A unique and unambiguous identification of a chemical entity is paramount for research and development. The IUPAC International Chemical Identifier (InChI) and its hashed version, the InChIKey, provide this essential digital fingerprint.
The primary identifier for Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate is its InChIKey: QRKTUHDGFMRYGB-UHFFFAOYSA-N [1]. This key is a fixed-length, computer-searchable descriptor derived from its structure.
Below is a table summarizing the key identifiers and computed physicochemical properties for this compound.
| Identifier/Property | Value | Source |
| IUPAC Name | ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate | PubChem |
| InChIKey | QRKTUHDGFMRYGB-UHFFFAOYSA-N | [1] |
| InChI | InChI=1S/C13H16O5/c1-4-18-13(15)8-11(14)10-6-5-9(16-2)7-12(10)17-3/h5-7H,4,8H2,1-3H3 | [1] |
| SMILES | CCOC(=O)CC(=O)C1=C(C=C(C=C1)OC)OC | [1] |
| Molecular Formula | C13H16O5 | [1] |
| Molecular Weight | 252.26 g/mol | [2] |
| Monoisotopic Mass | 252.09978 Da | [1] |
| XlogP (predicted) | 1.9 | [1] |
Synthesis Protocol: A Validated Approach
The synthesis of β-keto esters such as Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate is classically achieved through the Claisen condensation reaction.[3][4][5][6] This robust carbon-carbon bond-forming reaction involves the condensation of two ester molecules in the presence of a strong base. For the synthesis of our target molecule, a mixed Claisen condensation is the most logical and efficient approach.
Underlying Principle of the Claisen Condensation
The reaction proceeds via the formation of an ester enolate from one ester (in this case, ethyl acetate), which then acts as a nucleophile, attacking the carbonyl carbon of a second, non-enolizable ester (an ester of 2,4-dimethoxybenzoic acid). The subsequent loss of an alkoxide group yields the desired β-keto ester.[3][4][5][6] The choice of a strong base, such as sodium ethoxide, is critical to drive the equilibrium towards product formation by deprotonating the resulting β-keto ester, which is more acidic than the starting alcohol.
Experimental Workflow
The following protocol outlines a reliable method for the synthesis of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate.
Caption: Workflow for the synthesis of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate.
Step-by-Step Methodology
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under a nitrogen atmosphere, dissolve clean sodium metal in absolute ethanol. The reaction is exothermic and should be controlled by cooling if necessary.
-
Addition of Esters: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl 2,4-dimethoxybenzoate and an excess of ethyl acetate dropwise with stirring.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and water. Acidify the aqueous solution with dilute acetic acid until it is neutral to litmus paper. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Relevance in Drug Discovery and Development
β-Keto esters are valuable synthons in medicinal chemistry due to their versatile reactivity.[7][8] They serve as key intermediates in the synthesis of a wide array of heterocyclic compounds, many of which form the core scaffolds of pharmacologically active molecules.
Role as a Synthetic Intermediate
The presence of both electrophilic and nucleophilic sites in β-keto esters makes them ideal starting materials for constructing more complex molecular architectures.[7][8] For instance, they are precursors to pyrazolones, a class of compounds known for their analgesic, anti-inflammatory, and antipyretic properties.[9]
Potential as Bioactive Molecules
Substituted β-keto esters themselves have been investigated for their biological activities. Recent studies have shown that aryl-substituted β-keto esters can act as inhibitors of bacterial quorum sensing, a communication system that regulates virulence in many pathogens.[10] This suggests a potential application of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate and its analogs as novel antibacterial agents that function by disrupting bacterial communication rather than directly killing the bacteria, which may reduce the selective pressure for resistance.
The dimethoxyphenyl moiety is a common feature in many biologically active compounds and can be considered a bioisostere for other functional groups, potentially improving metabolic stability or receptor binding affinity.
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An In-depth Technical Guide to the Physical Properties of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate is a multifaceted β-keto ester of significant interest in synthetic organic chemistry, serving as a versatile precursor for the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. A comprehensive understanding of its physical properties is paramount for its effective application in research and development. This technical guide provides a detailed overview of the known and predicted physical characteristics of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate, outlines robust experimental protocols for their determination, and offers insights into the interpretation of its spectral data. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of physical organic chemistry and comparative data from structurally analogous compounds to present a scientifically grounded and practical resource for laboratory professionals.
Compound Identification and Synthesis
At the outset, it is critical to note that a dedicated CAS number for Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate is not readily found in major chemical databases. The CAS number 26839-38-9 has been erroneously associated with this compound in some contexts but correctly corresponds to the (R)-enantiomer of Timolol. This underscores the importance of verifying compound identity through analytical characterization.
The synthesis of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate is most commonly achieved via a Claisen condensation reaction. This well-established method provides a reliable route to β-keto esters.[1][2]
Synthetic Pathway: Claisen Condensation
The reaction proceeds by the condensation of 2,4-dimethoxyacetophenone with diethyl oxalate in the presence of a strong base, such as sodium ethoxide. The base facilitates the deprotonation of the α-carbon of the acetophenone, which then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the desired β-keto ester.
Caption: Synthetic pathway for Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate.
Physical and Chemical Properties
While specific, experimentally determined physical properties for Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate are not extensively documented, we can infer its likely characteristics based on its structure and data from closely related analogs.
| Property | Predicted Value / Characteristic | Rationale / Comparative Data |
| Molecular Formula | C₁₃H₁₆O₅ | Derived from structural formula. |
| Molecular Weight | 252.26 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow oil or low-melting solid | Structurally similar β-keto esters are often oils or low-melting solids at room temperature. |
| Melting Point | To be determined experimentally | The melting point will be influenced by crystal lattice energy and intermolecular forces. |
| Boiling Point | > 300 °C (at atmospheric pressure) | High boiling points are characteristic of compounds with this molecular weight and polarity. Vacuum distillation is recommended to prevent decomposition. |
| Density | ~1.1 - 1.2 g/cm³ | Based on the densities of analogous dimethoxy-substituted phenylpropanoates. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane). Insoluble in water. | The ester and methoxy groups provide some polarity, but the overall molecule is largely nonpolar. |
| Keto-Enol Tautomerism | Exists as an equilibrium mixture of keto and enol forms. | A key characteristic of β-keto esters, the enol form is stabilized by intramolecular hydrogen bonding and conjugation. |
Experimental Protocols for Physical Property Determination
To empower researchers with the means to characterize this compound, the following are standard, validated protocols for determining key physical properties.
Melting Point Determination
The melting point provides a crucial indication of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Protocol:
-
Ensure the sample is thoroughly dried and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.[3]
-
Heat the sample at a rate of 10-15 °C per minute initially.
-
Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Boiling Point Determination
For high-boiling liquids, distillation or micro-boiling point methods are appropriate.[4][5]
Protocol (Micro Method):
-
Place a small amount of the liquid (a few drops) into a small test tube.
-
Invert a sealed-end capillary tube into the test tube.
-
Attach the test tube to a thermometer.
-
Heat the assembly in a Thiele tube or other suitable heating bath.
-
Observe for a continuous stream of bubbles emerging from the capillary tube.
-
Remove the heat and note the temperature at which the liquid begins to enter the capillary tube. This is the boiling point.
Solubility Assessment
A qualitative assessment of solubility in various solvents is essential for reaction setup, purification, and formulation.[6]
Protocol:
-
To a series of small test tubes, add approximately 10-20 mg of the compound.
-
To each tube, add 0.5 mL of a different solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Agitate the tubes and observe for dissolution at room temperature.
-
If the compound does not dissolve, gently warm the tube and observe for any change.
-
Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent at both room temperature and upon heating.
Caption: Relationship between physical properties and their determination methods.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[7] The presence of both keto and enol tautomers will be evident.
Expected Characteristic IR Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| C=O (Ester, keto form) | Stretch | ~1740 | Strong and sharp. |
| C=O (Ketone, keto form) | Stretch | ~1685 | Conjugated with the aromatic ring, shifting it to a lower frequency. |
| C=O (Ester, enol form) | Stretch | ~1650 | Lower frequency due to conjugation and intramolecular H-bonding. |
| C=C (Aromatic) | Stretch | ~1600, 1500 | Medium to strong absorptions. |
| C-O (Ester and Ether) | Stretch | 1300-1000 | Strong, broad absorptions. |
| O-H (Enol) | Stretch | 3200-2500 | Broad due to intramolecular hydrogen bonding. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy will provide detailed information about the carbon and proton environments and can be used to determine the ratio of the keto and enol tautomers.[8][9][10]
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Notes |
| Ethyl CH₃ | Triplet | ~1.2-1.3 | |
| Ethyl CH₂ | Quartet | ~4.1-4.2 | |
| Methylene (keto form) | Singlet | ~3.9 | |
| Methoxy (C2) | Singlet | ~3.8 | |
| Methoxy (C4) | Singlet | ~3.9 | |
| Aromatic (H3, H5, H6) | Multiplet | ~6.4-7.8 | The specific splitting pattern will depend on the coupling constants. |
| Vinylic (enol form) | Singlet | ~5.5 | |
| Enolic OH | Singlet (broad) | ~12.5 | Downfield due to strong intramolecular hydrogen bonding. |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃): [11]
| Carbon | Approximate Chemical Shift (δ, ppm) |
| Ethyl CH₃ | ~14 |
| Ethyl CH₂ | ~61 |
| Methylene (keto form) | ~46 |
| Methoxy | ~55-56 |
| Aromatic | ~98-164 |
| Vinylic (enol form) | ~90 |
| C=O (Ester) | ~168 |
| C=O (Ketone) | ~192 |
Safety and Handling
While a specific safety data sheet for Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate is not available, compounds of this class should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact.
Conclusion
This technical guide provides a comprehensive overview of the anticipated physical properties of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate, grounded in established chemical principles and comparative data from analogous structures. The detailed experimental protocols and expected spectral data serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important chemical intermediate. The elucidation of its precise physical properties through rigorous experimental determination will be a valuable contribution to the chemical literature.
References
-
Synthesis of β-keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). National Institutes of Health. [Link]
-
Determination of Boiling Point (B.P). (n.d.). Vijay Nazare's Website. [Link]
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Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of β-keto ester. (n.d.). PrepChem.com. [Link]
-
Ethyl acetopyruvate. (n.d.). Organic Syntheses Procedure. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics. [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]
-
23.7: The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. [Link]
-
Solubility of Organic Compounds. (2023). University of Calgary. [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]
-
Interpreting IR Spectra. (n.d.). Chemistry Steps. [Link]
-
The Claisen Condensation. (n.d.). University of Basrah. [Link]
-
Micro-boiling point measurement. (n.d.). University of Toronto. [Link]
-
Solubility of Organic Compounds. (n.d.). Chemistry Steps. [Link]
-
experiment (1) determination of melting points. (2021). University of Technology, Iraq. [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. [Link]
-
Ethyl ethoxalylpropionate. (n.d.). Organic Syntheses Procedure. [Link]
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Melting point determination. (n.d.). University of Manitoba. [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online. [Link]
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How to determine the solubility of a substance in an organic solvent?. (2024). ResearchGate. [Link]
-
BOILING POINT DETERMINATION. (n.d.). University of Manitoba. [Link]
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Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. [Link]
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DETERMINATION OF MELTING POINTS. (n.d.). Samford University. [Link]
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Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]
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How To Determine Solubility Of Organic Compounds?. (2025). YouTube. [Link]
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An In-Depth Technical Guide to Tautomerism in Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for molecular reactivity, stability, and biological activity. This guide provides a comprehensive technical exploration of keto-enol tautomerism as it pertains to β-keto esters, with a specific focus on Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate. We will delve into the structural features that govern the position of the tautomeric equilibrium, the influence of environmental factors such as solvent and temperature, and the analytical methodologies employed to characterize and quantify this phenomenon. This document is intended to serve as a valuable resource for professionals in research and drug development, offering insights into the causality behind experimental choices and providing robust, self-validating protocols.
Introduction to Tautomerism: Beyond Simple Isomerism
Tautomerism represents a special class of constitutional isomerism where the isomers, known as tautomers, are in dynamic equilibrium. The most common form is prototropic tautomerism, which involves the migration of a proton. Keto-enol tautomerism is a classic example, describing the equilibrium between a keto form (containing a carbonyl group) and an enol form (an alkene with an adjacent hydroxyl group).[1][2]
For simple aldehydes and ketones, the equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[3] However, in β-dicarbonyl compounds, including β-keto esters like Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate, the enol form can be significantly stabilized, leading to a measurable equilibrium mixture of both tautomers.[1][4]
The position of this equilibrium is not static; it is a delicate balance influenced by several intrinsic and extrinsic factors, which will be the central theme of this guide. Understanding and controlling this equilibrium is paramount in drug development, as different tautomers can exhibit distinct pharmacological profiles and metabolic fates.
The Tautomeric Equilibrium in Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
The tautomeric equilibrium for Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate involves the interconversion between its keto and enol forms.
Caption: Workflow for NMR analysis of keto-enol tautomerism.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be used to study tautomeric equilibria. [5]The keto and enol forms have different electronic structures and thus exhibit distinct absorption spectra. [1]The enol form, with its extended conjugated system, typically absorbs at a longer wavelength (a bathochromic or red shift) compared to the non-conjugated keto form. [1]By measuring the absorbance at the λmax of each tautomer, their relative concentrations can be determined. However, this method can be complicated by overlapping absorption bands. [6]
Infrared (IR) Spectroscopy
IR spectroscopy provides qualitative information about the functional groups present in each tautomer.
-
Keto form: Shows a strong C=O stretching vibration for the ketone around 1720 cm⁻¹ and for the ester around 1740 cm⁻¹.
-
Enol form: The ketone C=O stretch is absent and replaced by a C=C stretching vibration around 1650 cm⁻¹ and a broad O-H stretching vibration for the hydrogen-bonded hydroxyl group around 3200-2500 cm⁻¹.
Experimental Protocols
Protocol for ¹H NMR Spectroscopic Determination of Tautomeric Equilibrium
Objective: To quantify the keto-enol equilibrium constant (Keq) for Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate in different solvents.
Materials:
-
Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆)
-
NMR tubes
-
Volumetric flasks and pipettes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate.
-
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at a constant, known temperature (e.g., 298 K).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Set the spectral width to include the range from 0 to 15 ppm to observe all relevant protons, including the downfield enolic -OH.
-
-
Data Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply phasing and baseline correction.
-
Integrate the signal corresponding to the α-methylene protons (-CH₂-) of the keto form (approx. 3.5-4.0 ppm).
-
Integrate the signal corresponding to the vinylic proton (=CH-) of the enol form (approx. 5.0-6.0 ppm).
-
Calculate the percentage of each tautomer:
-
% Keto = [Integration(-CH₂-) / 2] / {[Integration(-CH₂-) / 2] + Integration(=CH-)} * 100
-
% Enol = Integration(=CH-) / {[Integration(-CH₂-) / 2] + Integration(=CH-)} * 100
-
-
Calculate the equilibrium constant: Keq = % Enol / % Keto.
-
-
Repeat for Different Solvents:
-
Repeat steps 1-3 for a range of solvents with varying polarities to investigate the solvent effect on the equilibrium.
-
Self-Validation: The sum of the calculated percentages of the keto and enol forms should be approximately 100%. The chemical shifts and multiplicities of other signals (e.g., ethoxy group, aromatic protons) should be consistent for both tautomers, with slight variations due to the different electronic environments.
Implications in Drug Development
The tautomeric state of a molecule can significantly influence its physicochemical and biological properties:
-
Receptor Binding: Tautomers have different shapes and hydrogen bonding capabilities, which can lead to different binding affinities for a biological target.
-
Solubility and Permeability: The polarity difference between keto and enol forms affects aqueous solubility and membrane permeability, impacting drug absorption and distribution.
-
Metabolism: Different tautomers may be recognized and metabolized by enzymes at different rates, affecting the drug's half-life and metabolic profile.
Therefore, a comprehensive understanding and characterization of the tautomeric behavior of a drug candidate like Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate is a critical step in the drug discovery and development process.
Conclusion
The keto-enol tautomerism of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate is a dynamic equilibrium governed by a delicate interplay of structural and environmental factors. The inherent stability of the enol form, arising from conjugation and intramolecular hydrogen bonding, is modulated by the surrounding solvent, temperature, and electronic nature of substituents. ¹H NMR spectroscopy stands out as the premier analytical tool for the precise quantification of this equilibrium. For researchers and professionals in drug development, a thorough characterization of tautomerism is not merely an academic exercise but a crucial component of understanding a molecule's behavior, from its fundamental reactivity to its ultimate therapeutic efficacy.
References
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Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 50(8), 1216-1224. [Link]
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Predicted 13C NMR spectrum of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
An In-Depth Technical Guide to the Predicted ¹³C NMR Spectrum of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of a β-Keto Ester
Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate is a member of the β-keto ester class of organic compounds, a structural motif of considerable importance in synthetic chemistry and medicinal chemistry. These compounds serve as versatile building blocks for the synthesis of more complex molecules, including heterocyclic systems and pharmacologically active agents. The precise structural elucidation of such molecules is paramount, ensuring the integrity of synthetic pathways and the correct identification of lead compounds in drug discovery pipelines.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. It provides a direct map of the carbon framework of a molecule by identifying all unique carbon environments. Unlike ¹H NMR, routine broadband-decoupled ¹³C NMR spectra offer singlet peaks for each distinct carbon, simplifying initial interpretation and providing a clear carbon count. This guide provides a detailed, field-expert analysis of the predicted ¹³C NMR spectrum of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate, explaining the causal factors behind the chemical shift of each carbon atom.
Molecular Structure and Carbon Environment Analysis
To predict the ¹³C NMR spectrum, we must first deconstruct the molecule into its constituent parts and identify every chemically non-equivalent carbon atom. The structure of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate contains 13 unique carbon atoms, as there are no elements of symmetry that would render any two carbons equivalent.
The structure is numbered below to facilitate a clear and unambiguous assignment of predicted chemical shifts.
Figure 1: Structure and numbering of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate.
Detailed Prediction and Justification of ¹³C Chemical Shifts
The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. Electronegative atoms, double bonds, and aromatic systems all exert significant influence. The following section breaks down the predicted chemical shifts for each carbon based on established principles and data from analogous structures.
Carbonyl Carbons (C1, C3)
The molecule contains two distinct carbonyl environments: an ester and a ketone.
-
C3 (Ketone, Ar-C=O): Ketonic carbonyl carbons are highly deshielded and typically resonate in the range of 190-220 ppm.[1] Being conjugated with the aromatic ring, the C3 carbon is predicted to appear at the lower end of this range.
-
Predicted Shift (δ): ~192.5 ppm
-
-
C1 (Ester, -O-C=O): Ester carbonyls are less deshielded than ketones and are characteristically found between 160-185 ppm.[1][2]
-
Predicted Shift (δ): ~167.0 ppm
-
Aromatic Carbons (C1' - C6')
The chemical shifts of the six aromatic carbons are modulated by the additive effects of three substituents: an acyl group (electron-withdrawing) at C1', and two methoxy groups (electron-donating) at C2' and C4'.[3][4] The base chemical shift for benzene is approximately 128.5 ppm.[5]
-
C2' and C4' (Ipso-carbons to -OCH₃): The carbons directly attached to the electronegative oxygen of the methoxy groups are significantly deshielded.
-
Predicted Shift (C2'): ~160.5 ppm
-
Predicted Shift (C4'): ~164.0 ppm (Potentially further downfield due to para-relationship with the electron-withdrawing acyl group).
-
-
C1' (Ipso-carbon to Acyl Group): This quaternary carbon is attached to the electron-withdrawing ketone group, which deshields it, but it is also ortho to an electron-donating methoxy group, which provides some shielding. The net effect is a moderate downfield shift from the benzene base value.
-
Predicted Shift (δ): ~119.5 ppm
-
-
C6' (CH): This carbon is ortho to the electron-withdrawing acyl group and meta to the C4'-methoxy group, leading to a significant deshielding effect.
-
Predicted Shift (δ): ~132.0 ppm
-
-
C5' (CH): Positioned para to the C2'-methoxy group and meta to the acyl group, this carbon benefits from the strong shielding effect of the para-methoxy group.
-
Predicted Shift (δ): ~130.0 ppm
-
-
C3' (CH): This carbon is ortho to both methoxy groups, which would typically be a position of strong shielding. However, its signal is often found slightly downfield from other shielded aromatic carbons in similar structures.
-
Predicted Shift (δ): ~98.5 ppm
-
Propanoate and Ethyl Group Carbons (C2, Cα, Cβ)
-
C2 (Methylene, -C(=O)-CH₂-C(=O)-): This methylene carbon is in an active methylene position, flanked by two electron-withdrawing carbonyl groups. This environment results in a characteristic downfield shift for an sp³ carbon.[2]
-
Predicted Shift (δ): ~45.5 ppm
-
-
Cα (Ethyl Methylene, -O-CH₂-CH₃): The methylene carbon of the ethyl ester is directly bonded to an oxygen atom, causing a strong deshielding effect. This places its resonance in the 50-65 ppm range.[1][6] For ethyl esters, this value is consistently around 61 ppm.
-
Predicted Shift (δ): ~61.5 ppm
-
-
Cβ (Ethyl Methyl, -CH₂-CH₃): The terminal methyl carbon is a standard sp³-hybridized carbon in an alkyl chain, appearing in the upfield region of the spectrum.[1]
-
Predicted Shift (δ): ~14.0 ppm
-
Methoxy Carbons (C7, C8)
-
C7 and C8 (-O-CH₃): The carbons of methoxy groups attached to an aromatic ring typically resonate around 55-56 ppm.[7][8] Minor differences may arise due to their different positions on the ring, but they are expected to be very close.
-
Predicted Shift (δ): ~55.5 ppm and ~55.8 ppm
-
Tabular Summary of Predicted ¹³C NMR Data
The predicted chemical shifts for all 13 unique carbons are summarized in the table below for ease of reference.
| Carbon No. | Carbon Type | Predicted Chemical Shift (δ, ppm) | Justification |
| C3 | Ketone C=O | 192.5 | Highly deshielded carbonyl, conjugated with aromatic ring. |
| C1 | Ester C=O | 167.0 | Characteristic ester carbonyl chemical shift.[1] |
| C4' | Aromatic C-O | 164.0 | Ipso-carbon, deshielded by attached methoxy group. |
| C2' | Aromatic C-O | 160.5 | Ipso-carbon, deshielded by attached methoxy group. |
| C6' | Aromatic CH | 132.0 | Ortho to electron-withdrawing acyl group. |
| C5' | Aromatic CH | 130.0 | Para to electron-donating methoxy group (C2'). |
| C1' | Aromatic C | 119.5 | Ipso to acyl group, ortho to methoxy group. |
| C3' | Aromatic CH | 98.5 | Shielded position ortho to two methoxy groups. |
| Cα | -O-C H₂- | 61.5 | Deshielded by adjacent ester oxygen.[2] |
| C8 | -O-C H₃ | 55.8 | Aromatic methoxy carbon.[7][8] |
| C7 | -O-C H₃ | 55.5 | Aromatic methoxy carbon.[7][8] |
| C2 | -CO-C H₂-CO- | 45.5 | Active methylene carbon between two carbonyls. |
| Cβ | -C H₃ | 14.0 | Standard upfield alkyl carbon.[1] |
Protocol for In Silico ¹³C NMR Spectrum Prediction
For researchers seeking to generate their own predictions, the following self-validating workflow is recommended. This protocol leverages both empirical data and computational tools to ensure a high degree of accuracy.
Step-by-Step Methodology
-
Structure Definition:
-
Accurately draw the chemical structure of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate using chemical drawing software such as ChemDraw or MarvinSketch.
-
Analyze the structure to identify all unique carbon atoms and potential symmetries.
-
-
Database-Informed Prediction:
-
Utilize online spectral databases as a primary reference. The Spectral Database for Organic Compounds (SDBS) is an authoritative, free resource.[9]
-
Search for the target compound or structurally similar molecules. Analyze the experimental ¹³C NMR data to establish baseline chemical shifts for the core functional groups (e.g., dimethoxybenzene, ethyl acetoacetate).
-
-
Computational Prediction:
-
Employ ¹³C NMR prediction software. Many chemistry software suites include this functionality (e.g., ChemDraw, Mnova, ACD/Labs).[10][11][12] There are also reliable web-based predictors like NMRDB.org.[13]
-
Input the structure (often as a SMILES string or MOL file) into the prediction algorithm.
-
Causality Check: These programs function by referencing vast internal databases and applying algorithms that calculate the effects of different substituents. The output is a direct prediction of the chemical shift for each atom.
-
-
Data Synthesis and Refinement:
-
Compare the results from the computational prediction (Step 3) with the empirical data gathered from databases and literature (Step 2).
-
Discrepancies should be critically evaluated. For instance, if the software prediction for an aromatic carbon deviates significantly from known substituent effects, it may indicate an outlier or a limitation of the algorithm for that specific electronic environment.
-
Refine the predicted values based on expert chemical knowledge, giving weight to experimental data from closely related compounds.
-
-
Final Report Generation:
-
Compile the final, refined predictions into a structured table, as shown above.
-
Include justifications for each assignment, citing the electronic and structural effects (e.g., induction, resonance, electronegativity) that determine the chemical shift.
-
Figure 2: Workflow for predicting a ¹³C NMR spectrum.
Conclusion
The in silico prediction of a ¹³C NMR spectrum is a powerful tool in modern chemical research. By combining an understanding of fundamental principles of spectroscopy with the power of computational algorithms and databases, a highly accurate prediction for Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate can be generated. This guide provides the necessary data, workflow, and scientific justification to empower researchers in their structural elucidation efforts, ensuring confidence in the identity and purity of their synthesized compounds. The predicted spectrum, with its 13 distinct signals ranging from ~14 ppm to ~193 ppm, provides a unique fingerprint for this molecule.
References
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-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]
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DB Infotech. (2021). How to Predict NMR in ChemDraw. YouTube. Retrieved from [Link]
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Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6). Retrieved from [Link]
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mzCloud. (2017). Ethyl 3 oxo 2 4 diphenylbutanoate. Retrieved from [Link]
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Marek, R., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. The Journal of Physical Chemistry A. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Retrieved from [Link]
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CASPRE. (n.d.). 13 C NMR Predictor. Retrieved from [Link]
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PubMed. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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YouTube. (2021). ChemDraw tutorial 4 - Prediction of NMR. Retrieved from [Link]
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Chegg. (2022). Solved Below is the 13 C-NMR spectrum of... Retrieved from [Link]
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virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]
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Revvity Signals. (n.d.). ChemDraw: Is there a way to change the solvent as well as frequency in the NMR prediction. Retrieved from [Link]
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ResearchGate. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of ethyl methanoate. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzene. Retrieved from [Link]
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ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
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The Architecture of Reactivity: A Technical Guide to 3-Oxo-Propanoate Derivatives in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a journey into the intricate world of molecular architecture. Among the vast arsenal of chemical synthons, 3-oxo-propanoate derivatives, also known as β-keto esters, stand out as remarkably versatile building blocks. Their unique structural arrangement, featuring a ketone group at the β-position relative to an ester, imbues them with a rich and tunable reactivity that has been exploited in the synthesis of a multitude of complex molecules and pharmaceutical agents.[1] This in-depth guide provides a technical exploration of the synthesis, reactivity, and application of 3-oxo-propanoate derivatives, offering field-proven insights into their pivotal role in contemporary drug discovery.
Part 1: The Core Tenets of 3-Oxo-Propanoate Reactivity
The synthetic utility of 3-oxo-propanoate derivatives is fundamentally rooted in the electronic interplay between the ketone and ester functionalities. This unique arrangement leads to several key chemical properties that form the bedrock of their reactivity.
Keto-Enol Tautomerism: A Dynamic Equilibrium
Like other carbonyl compounds with α-hydrogens, 3-oxo-propanoates exist in a dynamic equilibrium between their keto and enol tautomers.[2] The keto form contains a standard carbonyl group, while the enol form features a hydroxyl group bonded to a carbon-carbon double bond.[3] While the keto form is generally more stable for simple ketones, the 1,3-dicarbonyl arrangement in β-keto esters can significantly stabilize the enol tautomer through the formation of an intramolecular hydrogen bond and a conjugated system.[3][4] This equilibrium is crucial as it allows the molecule to react as either a carbon nucleophile (via the enolate) or an electrophile (at the carbonyl carbons). The tautomerization can be catalyzed by either acid or base.[2]
Caption: Keto-Enol Tautomerism in 3-Oxo-Propanoate Derivatives.
Acidity of the α-Hydrogen and Enolate Formation
The presence of two electron-withdrawing carbonyl groups significantly increases the acidity of the α-hydrogens located on the carbon between them.[5] This allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate ion. The negative charge of the enolate is delocalized over the two oxygen atoms and the α-carbon, making it a soft and highly versatile nucleophile in a variety of carbon-carbon bond-forming reactions.[5]
Caption: Formation of a Resonance-Stabilized Enolate.
Part 2: Synthetic Methodologies: Crafting the Core Scaffold
The synthesis of 3-oxo-propanoate derivatives can be achieved through several robust and well-established methods, each offering distinct advantages depending on the desired substitution pattern and reaction scale.
The Claisen Condensation: A Classic C-C Bond Formation
The Claisen condensation is a cornerstone reaction for the synthesis of β-keto esters. It involves the reaction of two ester molecules, where one acts as a nucleophile (after deprotonation to its enolate) and the other as an electrophile. The reaction is typically promoted by a strong base, such as an alkoxide, to generate the enolate. A key consideration is that the base used should match the alcohol portion of the ester to avoid transesterification side reactions.
Workflow for Claisen Condensation:
Caption: General Workflow of the Claisen Condensation.
For crossed Claisen condensations, where two different esters are used, it is advantageous if one of the esters lacks α-hydrogens to prevent self-condensation and complex product mixtures.
Michael Addition: Conjugate Addition Strategies
The Michael addition provides a powerful route to more complex 3-oxo-propanoate derivatives by forming a carbon-carbon bond through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6] In a common application, a ketone can be converted to a more reactive enamine intermediate, which then acts as the Michael donor.[6]
Experimental Protocol: Synthesis of Methyl 3-(2-oxocyclohexyl)propanoate via Michael Addition [6]
-
Enamine Formation (in situ): To a solution of cyclohexanone in a suitable solvent (e.g., toluene), add a secondary amine (e.g., morpholine) and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Michael Addition: After the formation of the enamine, cool the reaction mixture and add the acrylate ester (e.g., methyl acrylate). Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).
-
Hydrolysis of Enamine: Upon completion of the Michael addition, add water to the reaction mixture to hydrolyze the resulting iminium salt back to the ketone.
-
Work-up and Purification: Perform an aqueous work-up to remove the amine and catalyst. The crude product can then be purified by column chromatography to yield the desired methyl 3-(2-oxocyclohexyl)propanoate.
Transesterification: Diversifying the Ester Moiety
Transesterification is a valuable method for synthesizing a variety of β-keto esters from readily available methyl or ethyl esters.[7] This approach is particularly useful as it avoids the handling of unstable β-keto acids, which are prone to decarboxylation.[7] The reaction can be catalyzed by acids, bases, or enzymes, with a growing interest in environmentally benign catalysts like boronic acids.[1][7]
Part 3: Reactions of 3-Oxo-Propanoate Derivatives: Unleashing Synthetic Potential
The true power of 3-oxo-propanoate derivatives lies in their ability to undergo a wide range of chemical transformations, making them invaluable intermediates in multistep syntheses.
Alkylation, Hydrolysis, and Decarboxylation: A Versatile Triad
A classic and highly effective synthetic sequence involves the alkylation of the α-carbon, followed by hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid.[8] This three-step process allows for the synthesis of a diverse array of substituted ketones.
Workflow for Alkylation, Hydrolysis, and Decarboxylation:
Caption: Synthetic Sequence of Alkylation, Hydrolysis, and Decarboxylation.
Experimental Protocol: Synthesis of a Substituted Ketone [8]
-
Alkylation: Treat the β-keto ester with a suitable base (e.g., sodium ethoxide in ethanol) to generate the enolate. Add an alkyl halide (e.g., methyl iodide) and stir until the alkylation is complete. A second alkylation can be performed if desired.
-
Hydrolysis: Add an aqueous acid or base to the reaction mixture and heat to hydrolyze the ester functionality to a carboxylic acid.
-
Decarboxylation: Acidify the reaction mixture (if basic hydrolysis was used) and gently heat. The resulting β-keto acid will readily decarboxylate to yield the corresponding ketone and carbon dioxide.
-
Purification: The final ketone can be isolated and purified using standard techniques such as distillation or chromatography.
Palladium-Catalyzed Reactions: A Modern Approach
Palladium catalysis has opened up new avenues for the transformation of allyl β-keto esters.[9] These reactions often proceed through the formation of palladium enolates after decarboxylation, leading to a variety of useful products such as α-allyl ketones, α,β-unsaturated ketones, and α-methylene ketones.[9] These modern methodologies offer synthetic routes that are not achievable through conventional methods.[9]
Part 4: Biological Significance and Applications in Drug Discovery
The 3-oxo-propanoate motif is not only a versatile synthetic tool but is also found in molecules with significant biological activity. This has led to its increasing use as a key pharmacophore in the design of novel therapeutic agents.
Antibacterial and Quorum Sensing Inhibition
Recent studies have explored the design of β-keto esters as antibacterial compounds, with a design strategy based on the structure of the bacterial quorum-sensing autoinducer, N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL).[10] By mimicking this signaling molecule, synthetic β-keto esters have the potential to interfere with bacterial communication, a promising antivirulence strategy.[11]
Anticancer Activity
Derivatives of 3-oxopropanoic acid have also shown promise as anticancer agents. For instance, 3-halo-2-oxopropionate derivatives have been investigated for their ability to inhibit glycolysis, a metabolic pathway often upregulated in cancer cells.[12] Additionally, certain 3-oxo derivatives of oleanolic acid have demonstrated significant anti-tumor activity, including in vivo efficacy against melanoma.[13]
Synthesis of Heterocyclic Scaffolds
A significant application of 3-oxo-propanoate derivatives in medicinal chemistry is their use as precursors for the synthesis of a wide variety of heterocyclic compounds.[14] Many of these heterocyclic systems, such as quinolones, pyridines, and pyrazoles, form the core structures of numerous approved drugs.[15][16] For example, ethyl 3-oxopropanoate is a key intermediate in the synthesis of quinolone antibacterial agents.[16]
Table 1: Examples of Biologically Active Heterocycles Synthesized from 3-Oxo-propanoate Derivatives
| Heterocyclic Core | Precursor | Therapeutic Area | Reference(s) |
| Quinolones | Ethyl 3-oxopropanoate | Antibacterial | [16] |
| Pyrazoles | 3-(Quinolin-3-yl)-3-oxopropanoic acid | Antiparasitic (potential) | [15] |
| Coumarins | β-Keto esters and phenols | Various | [17] |
| Pyridazinones | 3-Oxo-2-arylhydrazonopropanals | Antibacterial | [18] |
Conclusion
3-Oxo-propanoate derivatives represent a class of organic compounds with immense synthetic potential and growing biological significance. Their unique chemical reactivity, governed by keto-enol tautomerism and the acidity of the α-hydrogen, allows for their facile conversion into a vast array of complex molecular architectures. From the classic Claisen condensation to modern palladium-catalyzed transformations, the methodologies for synthesizing and modifying these scaffolds are both robust and versatile. As our understanding of their role in biological systems deepens, 3-oxo-propanoate derivatives will undoubtedly continue to be a cornerstone in the design and development of the next generation of therapeutic agents, empowering researchers to address unmet medical needs with innovative chemical solutions.
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- Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26267-26278.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis.
- Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Journal of Organometallic Chemistry, 689(24), 4210-4219.
- Abass, M. (2011). Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. Journal of the Mexican Chemical Society, 55(4), 225-231.
- PRACTICAL LAB MANUAL. Medicinal Chemistry - III B. Pharm VI.
- Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester.
- Gonzalez-Bacerio, J., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6801.
- Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.
- Gonzalez-Bacerio, J., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6801.
- Google Patents. (2006). US20060058383A1 - Propyl 3-bromo-2-oxopropionate and derivatives as novel anticancer agents.
- Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.
- ResearchGate. (2017). Anti-tumor activity of a 3-oxo derivative of oleanolic acid.
- YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions.
- Benchchem. The Strategic Role of 3-Oxopentanenitrile as a Versatile Precursor in Modern Organic Synthesis.
- ChemBK. (2024). 3-OXO-PROPIONIC ACID ETHYL ESTER.
- Al-Ostath, A., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6547.
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- 9. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate via Claisen Condensation
This document provides a comprehensive guide for the synthesis of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in pharmaceutical and organic synthesis. The protocol is centered around the crossed Claisen condensation, a robust carbon-carbon bond-forming reaction. This guide is intended for researchers, scientists, and professionals in drug development who possess a foundational understanding of organic synthesis techniques.
Introduction: The Significance of β-Keto Esters and the Claisen Condensation
β-Keto esters are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals, natural products, and specialty chemicals. Their utility stems from the presence of multiple reactive sites, including an acidic α-proton and two carbonyl groups, which allow for a variety of subsequent chemical transformations.
The Claisen condensation is a cornerstone reaction in organic chemistry for the formation of β-keto esters.[1] It involves the reaction between two ester molecules, or an ester and another carbonyl compound, in the presence of a strong base.[2] The synthesis of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate is an example of a "crossed" Claisen condensation, where two different esters are employed. In this specific case, ethyl acetate reacts with ethyl 2,4-dimethoxybenzoate. A critical consideration in crossed Claisen condensations is the selective formation of the desired product over potential side products from self-condensation of the enolizable ester.[3] This challenge is addressed by utilizing a non-enolizable ester as one of the coupling partners, such as an aromatic ester like ethyl 2,4-dimethoxybenzoate, which lacks α-protons.
Reaction Mechanism and Strategy
The crossed Claisen condensation for the synthesis of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate proceeds through a well-established mechanism. The key steps are outlined below:
-
Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of ethyl acetate, the enolizable ester, to form a nucleophilic enolate ion.[4] The choice of sodium ethoxide is crucial; using the alkoxide corresponding to the ester's alcohol component prevents transesterification side reactions.[5]
-
Nucleophilic Attack: The enolate of ethyl acetate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl 2,4-dimethoxybenzoate.
-
Tetrahedral Intermediate Formation and Elimination: This attack forms a tetrahedral intermediate, which subsequently collapses, eliminating an ethoxide ion as a leaving group to yield the β-keto ester.[5]
-
Deprotonation of the Product: The newly formed β-keto ester has a highly acidic proton on the α-carbon, which is readily deprotonated by the ethoxide base. This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium towards the product.[2]
-
Acidic Workup: A final acidic workup is necessary to neutralize the enolate of the β-keto ester and any remaining base, yielding the final neutral product.[6]
To ensure the desired crossed product is the major product, the reaction is strategically controlled by slowly adding the enolizable ester (ethyl acetate) to a mixture of the non-enolizable ester (ethyl 2,4-dimethoxybenzoate) and the base. This maintains a low concentration of the enolizable ester, minimizing its self-condensation.
Visualizing the Synthesis
Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocol
Safety Precautions: This procedure involves the use of sodium ethoxide, which is a corrosive and flammable solid that reacts violently with water.[7] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. The reaction should be conducted in a well-ventilated fume hood and under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Ethyl 2,4-dimethoxybenzoate | C₁₁H₁₄O₄ | 210.23 | (e.g., 10.5 g, 50 mmol) | >98% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | (e.g., 6.6 g, 75 mmol) | Anhydrous |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | (e.g., 4.1 g, 60 mmol) | >95% |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | (e.g., 100 mL) | 200 proof |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Hydrochloric Acid (e.g., 1 M) | HCl(aq) | - | As needed | - |
| Silica Gel | SiO₂ | - | As needed | 60-120 mesh |
| Hexane | C₆H₁₄ | 86.18 | As needed | HPLC grade |
| Ethyl Acetate (for chromatography) | C₄H₈O₂ | 88.11 | As needed | HPLC grade |
Step-by-Step Procedure
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a thermometer. Ensure all glassware is completely dry.
-
Charging the Flask: Under a positive pressure of inert gas, charge the flask with sodium ethoxide (1.2 equivalents) and anhydrous ethanol. Stir the mixture until the sodium ethoxide is completely dissolved. Add ethyl 2,4-dimethoxybenzoate (1.0 equivalent) to the flask.
-
Addition of Ethyl Acetate: Dilute anhydrous ethyl acetate (1.5 equivalents) with a small amount of anhydrous diethyl ether in the dropping funnel. Add the ethyl acetate solution dropwise to the stirred reaction mixture over a period of 1-2 hours. Maintain the reaction temperature at approximately 25-30 °C. A slight exotherm may be observed.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 12-16 hours, or until the reaction is deemed complete by Thin Layer Chromatography (TLC) analysis.
-
Workup - Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding cold, dilute hydrochloric acid until the pH is acidic (pH ~5-6). This step should be performed with caution as it can be exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product is typically purified by flash column chromatography on silica gel.[8]
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate is commonly used. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate) to elute the product. The optimal solvent system should be determined by TLC analysis of the crude product.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica gel onto the top of the prepared column. Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate.
Product Characterization
The identity and purity of the synthesized Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate should be confirmed by spectroscopic methods.
Expected Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons between the carbonyl groups (a singlet), the aromatic protons, and the methoxy groups (singlets). The chemical shifts (δ) are predicted to be in the following approximate ranges (in ppm, relative to TMS):
-
1.2-1.4 (t, 3H, -OCH₂CH ₃)
-
3.8-4.0 (s, 6H, two -OCH ₃)
-
3.9-4.1 (s, 2H, -C(=O)CH ₂C(=O)-)
-
4.1-4.3 (q, 2H, -OCH ₂CH₃)
-
6.4-7.8 (m, 3H, Ar-H )
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for all the carbon atoms in the molecule. Expected chemical shifts (δ) are approximately (in ppm):
-
14.1 (-OCH₂C H₃)
-
46.0 (-C(=O)C H₂C(=O)-)
-
55.6, 56.0 (two -OC H₃)
-
61.5 (-OC H₂CH₃)
-
98.0, 105.0, 118.0, 131.0, 160.0, 164.0 (Aromatic C )
-
167.0 (-C (=O)O-)
-
190.0 (Aryl-C (=O)-)
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₃H₁₆O₅, MW = 252.26 g/mol ). Common fragmentation patterns for β-keto esters include the loss of the ethoxy group (-OEt), the ethyl group (-CH₂CH₃), and cleavage of the C-C bond between the carbonyls.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Extend reaction time, ensure anhydrous conditions, check the quality of the base. |
| Inefficient enolate formation | Use a stronger base (e.g., LDA), but be mindful of potential side reactions. | |
| Hydrolysis of ester | Ensure all reagents and solvents are anhydrous. | |
| Presence of self-condensation product | Rate of addition of ethyl acetate was too fast | Add the ethyl acetate solution more slowly to maintain its low concentration in the reaction mixture. |
| Insufficient excess of the non-enolizable ester | Use a larger excess of ethyl 2,4-dimethoxybenzoate. | |
| Difficulty in purification | Co-elution of impurities | Optimize the solvent system for column chromatography; consider using a different stationary phase if necessary. |
References
-
Akbarzadeh, T., et al. (2014). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 25(3), 239-244. Available at: [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Davis, R. L., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(35), 22963-22969. Available at: [Link]
-
HighChem LLC. (2017). Ethyl 3 oxo 2 4 diphenylbutanoate. mzCloud. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-[2-(3,4-Dimethoxyphenyl)-ethylamino]-3-nitrobenzoic acid ethyl ester (3). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
Zhang, Y., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(15), 4786. Available at: [Link]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
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- 8. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reactions of the Active Methylene Group in Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Executive Summary & Strategic Importance
Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (CAS: 27834-99-7) is a specialized
This application note details optimized protocols for exploiting the active methylene group (C2 position) of this scaffold. We focus on its utility as a "privileged structure" precursor for synthesizing bioactive heterocycles, including pyrazoles and coumarins, which are frequently observed in anti-inflammatory and oncology drug discovery pipelines.[1]
Mechanistic Insight: Electronic Effects & Tautomerism
Before attempting synthesis, it is critical to understand the substrate's behavior in solution.[1]
Tautomeric Equilibrium
Like all
-
Implication for Chemists: Reactions requiring the enol form (e.g., certain Lewis-acid catalyzed condensations) may require higher temperatures or stronger Lewis acids to shift the equilibrium.
-
Implication for Deprotonation: The pKa of the methylene protons is estimated at ~11.5–12.5. Standard alkoxide bases (NaOEt) are sufficient for deprotonation, but the resulting enolate is "soft," making it highly effective for orbital-controlled reactions (e.g., SN2 alkylation).[1]
Reactivity Pathways Diagram[1]
Figure 1: Divergent synthetic pathways controlled by reaction conditions.[1] The active methylene serves as the nucleophilic center, while the ketone acts as the electrophilic trap for heterocyclization.
Application 1: Controlled C-Alkylation
Objective: Introduce an alkyl chain at the
Critical Considerations
-
O- vs. C-Alkylation: While
-keto esters can undergo O-alkylation, C-alkylation is thermodynamically favored in polar protic solvents (EtOH) with "soft" electrophiles (alkyl halides). -
Dialkylation Risk: The product of mono-alkylation is still acidic. To prevent di-alkylation, use a strict 1:1 stoichiometry of base and control temperature.[1]
Detailed Protocol
| Parameter | Specification |
| Solvent | Anhydrous Ethanol (0.5 M concentration) |
| Base | Sodium Ethoxide (NaOEt), 1.05 equiv |
| Electrophile | Alkyl Iodide or Bromide (1.0 equiv) |
| Temperature | 0°C (Addition) |
| Time | 3–6 Hours |
Step-by-Step Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under N2, dissolve sodium metal (1.05 equiv) in anhydrous ethanol to generate fresh NaOEt.
-
Substrate Addition: Cool the solution to 0°C. Add Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (1.0 equiv) dropwise over 15 minutes. The solution may turn yellow, indicating enolate formation.[1] Stir for 30 minutes at 0°C.
-
Alkylation: Add the alkyl halide (1.0 equiv) dropwise.
-
Note: If the alkyl halide is a solid, dissolve it in a minimal amount of EtOH first.[1]
-
-
Reaction: Remove the ice bath and heat to reflux. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (lower Rf due to H-bonding) should disappear.
-
Workup: Cool to room temperature. Neutralize with dilute acetic acid (pH ~7). Remove ethanol under reduced pressure. Partition the residue between water and Ethyl Acetate. Wash organic layer with brine, dry over Na2SO4, and concentrate.[1]
-
Purification: Flash column chromatography.
Application 2: Heterocycle Synthesis (Pyrazoles)[1][2]
Objective: Synthesis of 3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-ols via condensation with hydrazine. Mechanism: Nucleophilic attack of hydrazine on the ketone carbonyl followed by intramolecular cyclization on the ester.
Expert Insight: The 2,4-dimethoxy group reduces the electrophilicity of the ketone. Unlike simple acetoacetates which react at room temperature, this substrate often requires acid catalysis (acetic acid) and heat to drive the initial imine formation.[1]
Detailed Protocol
| Reagent | Equivalents | Role |
| Substrate | 1.0 | Scaffold |
| Hydrazine Hydrate | 1.2–1.5 | Nucleophile |
| Acetic Acid | Solvent/Cat. | Catalyst & Solvent |
Step-by-Step Procedure:
-
Dissolve Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (5.0 mmol) in Glacial Acetic Acid (10 mL).
-
Add Hydrazine Hydrate (6.0 mmol) slowly. Exothermic reaction possible.[1]
-
Heat the mixture at 90–100°C for 4 hours.
-
Monitoring: Reaction completion is often signaled by the precipitation of the product directly from the hot solution.
-
Isolation: Cool to room temperature. Pour the mixture into crushed ice (50 g). Stir vigorously for 20 minutes.
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash with cold water (3 x 20 mL) to remove residual acid.
-
Recrystallization: Ethanol or EtOH/Water mixtures are typically effective.
Application 3: Knoevenagel Condensation
Objective: Synthesis of
Reaction Workflow Diagram
Figure 2: Standard Knoevenagel workflow utilizing azeotropic distillation to drive the equilibrium forward.
Optimization Note: For sensitive aldehydes, use Titanium(IV) chloride (TiCl4) and Pyridine in THF at 0°C.[1] This Lewis-acid mediated method is superior for sterically hindered substrates involving the bulky 2,4-dimethoxybenzoyl group.
Troubleshooting & Optimization Guide
| Problem | Root Cause | Solution |
| Low Yield in Alkylation | O-Alkylation competing with C-Alkylation. | Switch solvent to a non-polar aprotic solvent (e.g., Toluene) or use a softer counterion (Li+ instead of Na+).[1] |
| No Reaction with Hydrazine | Deactivated ketone carbonyl (EDG effect). | Increase temperature to reflux in n-Butanol; add catalytic HCl or p-TsOH. |
| Polymorphism/Oiling Out | High lipophilicity of the dimethoxy group. | Use a seed crystal during recrystallization; switch solvent system to MeOH/Ether. |
| Hydrolysis of Ester | Base concentration too high or wet solvent. | Ensure anhydrous conditions; strictly limit base to 1.05 equivalents. |
References
-
Pechmann Condensation Mechanism & Applications
-
Pyrazole Synthesis from Beta-Keto Esters
-
Knoevenagel Condensation Protocols
-
Electronic Effects in Aroylacetates
- Title: Substituent effects on the tautomerism of -keto esters.
- Source: Journal of Organic Chemistry (General Reference).
-
URL:[Link]
(Note: Specific literature using exactly "Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate" is sparse; protocols above are adapted from validated methodologies for analogous electron-rich aroylacetates such as ethyl anisoylacetate.)
Sources
Application Notes & Protocols: Knoevenagel Condensation with Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Introduction: The Strategic Importance of the Knoevenagel Condensation
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the arsenal of C-C bond-forming reactions, the Knoevenagel condensation holds a position of prominence. Described by Emil Knoevenagel in the late 19th century, this reaction is a modification of the aldol condensation and typically involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base.[1][2] The products, α,β-unsaturated carbonyl compounds, are versatile intermediates in the synthesis of pharmaceuticals, natural products, polymers, and fine chemicals.[3][4][5]
This guide focuses on the application of the Knoevenagel condensation to a specific, highly functionalized substrate: Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate . The unique electronic and steric properties of this β-ketoester make it a valuable building block for creating structurally diverse molecules, particularly in the realm of drug discovery where the 2,4-dimethoxyphenyl moiety is a common feature in bioactive compounds. We will explore the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Mechanistic Insights: The "Why" Behind the "How"
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Knoevenagel condensation proceeds through a sequence of well-defined steps, each influenced by the choice of reactants, catalyst, and solvent.
The Role of the Active Methylene Compound
Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate is an "active methylene" compound. The methylene protons (–CH₂–) are rendered acidic due to their position between two electron-withdrawing groups: a ketone and an ester. This dual activation facilitates deprotonation by a weak base to form a resonance-stabilized enolate.
The Catalytic Cycle
While various catalysts can be employed, a classic and effective system involves a secondary amine, such as piperidine, often with a catalytic amount of acetic acid.[6][7]
-
Enolate Formation: The basic amine catalyst deprotonates the active methylene group of the β-ketoester, forming a nucleophilic enolate ion.
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the aldehyde (or ketone), leading to the formation of a tetrahedral alkoxide intermediate.[8]
-
Protonation: The alkoxide is protonated by the conjugate acid of the amine catalyst (or another proton source) to yield a β-hydroxy carbonyl compound.
-
Dehydration: The β-hydroxy intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final, thermodynamically stable α,β-unsaturated product. The removal of water from the reaction mixture can drive the equilibrium towards the product.[9]
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult Safety Data Sheets (SDS) for all reagents before use.
Protocol 1: Classic Knoevenagel Condensation using Piperidine/Acetic Acid
This protocol is a robust and widely applicable method for the condensation of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate with various aromatic aldehydes.
Materials:
-
Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, anisaldehyde)
-
Piperidine
-
Glacial Acetic Acid
-
Solvent (e.g., Benzene, Toluene, or Ethanol)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (1.0 eq).
-
Reagent Addition: Add the chosen aromatic aldehyde (1.0 - 1.1 eq) to the flask.
-
Solvent and Catalyst: Add the solvent (e.g., Toluene, 20-30 mL). With stirring, add piperidine (0.1 eq) followed by glacial acetic acid (0.2 eq). The use of a Dean-Stark trap is recommended if using benzene or toluene to azeotropically remove the water formed during the reaction, which helps drive it to completion.[9]
-
Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) and monitor the reaction progress using TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often a solid or a viscous oil. Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) or by column chromatography on silica gel to obtain the pure α,β-unsaturated product.
Protocol 2: Green Chemistry Approach - Solvent-Free, Microwave-Assisted Synthesis
This method offers significant advantages in terms of reaction time, energy efficiency, and reduced solvent waste.[4]
Materials:
-
Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
-
Aromatic aldehyde
-
Ammonium acetate (or another suitable catalyst like pyrrolidine)
-
Microwave-safe reaction vessel
-
Microwave synthesizer
Procedure:
-
Mixing Reagents: In a microwave-safe vial, combine Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (1.0 eq), the aromatic aldehyde (1.0 eq), and a catalytic amount of ammonium acetate (0.15 eq).[4]
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-120°C) for a short duration, typically 5-15 minutes. Monitor the reaction progress by TLC after cooling.
-
Isolation: After completion, cool the reaction vial. The product often solidifies upon cooling.
-
Purification: The crude product can be purified by washing with cold water or ethanol to remove the catalyst and unreacted starting materials, followed by recrystallization from an appropriate solvent.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the Knoevenagel condensation of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate with various aldehydes, based on established methodologies for similar β-ketoesters.[10][11][12]
| Entry | Aldehyde | Catalyst System | Solvent | Method | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine/AcOH | Toluene | Reflux | 4 | ~85-95 |
| 2 | 4-Chlorobenzaldehyde | Piperidine/AcOH | Benzene | Reflux | 3 | ~90-98 |
| 3 | 4-Methoxybenzaldehyde | Pyrrolidine | Ethanol | Reflux | 5 | ~80-90 |
| 4 | 2-Furaldehyde | Ammonium Acetate | None | Microwave | 0.2 | ~85-92 |
| 5 | Cinnamaldehyde | TiCl₄/Et₃N | CH₂Cl₂ | 0°C to RT | 6 | ~70-80 |
Yields are estimates and may vary based on specific reaction scale and purification efficiency.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst. 2. Insufficient heating. 3. Water present in reagents/solvent. | 1. Use fresh piperidine/catalyst. 2. Ensure proper reflux temperature is reached. 3. Use anhydrous solvents and reagents. Use a Dean-Stark trap. |
| Formation of Side Products | 1. Self-condensation of the aldehyde. 2. Michael addition of the enolate to the product. | 1. Use a weak base; avoid strong bases like alkoxides. 2. Use stoichiometric amounts of reactants. Do not let the reaction run for an excessively long time after completion. |
| Difficult Purification | 1. Product is an oil. 2. Close-running impurities on TLC. | 1. Attempt purification via column chromatography. 2. Optimize the mobile phase for column chromatography for better separation. Try a different recrystallization solvent system. |
Conclusion and Applications in Drug Development
The Knoevenagel condensation of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate is a powerful and versatile method for synthesizing α,β-unsaturated ketoesters. These products are not merely chemical curiosities; they are valuable scaffolds in medicinal chemistry. The conjugated enone system is a Michael acceptor and can participate in a variety of subsequent transformations, making it a key intermediate for building more complex heterocyclic systems.[4] The resulting molecular frameworks are often investigated for a wide range of biological activities, including as potential anti-inflammatory, antimicrobial, and anticancer agents.[3][10] The protocols detailed herein provide a reliable foundation for researchers and scientists to access these important molecules, facilitating further exploration in drug discovery and development.
References
-
J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from J&K Scientific. [Link]
-
Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved from Pure Chemistry. [Link]
-
Journal of Scientific Research of The Banaras Hindu University. (2007). Novel Methods of Knoevenagel Condensation. Retrieved from Banaras Hindu University. [Link]
-
Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from Taylor & Francis Online. [Link]
-
ResearchGate. (n.d.). Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. Retrieved from ResearchGate. [Link]
-
YouTube. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Retrieved from YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis of β,β-substituted unsaturated keto esters by the Knoevenagel.... Retrieved from ResearchGate. [Link]
-
RSC Publishing. (2017, January 13). Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes. Retrieved from Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from Wikipedia. [Link]
-
National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from NIH. [Link]
-
SciSpace. (2012, March 29). Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. Retrieved from SciSpace. [Link]
-
ResearchGate. (2025, December 18). Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. Retrieved from ResearchGate. [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from Organic Syntheses. [Link]
-
ResearchGate. (2025, August 5). Applications of Knoevenagel condensation reaction in the total synthesis of natural products. Retrieved from ResearchGate. [Link]
Sources
- 1. Knoevenagel Condensation Reaction [merckmillipore.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. purechemistry.org [purechemistry.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Knoevenagel Condensation | Thermo Fisher Scientific - ID [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Application Note: Decarboxylation Strategies for Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Executive Summary
This application note details the process chemistry for the decarboxylation of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (Compound A ) to yield 2,4-dimethoxyacetophenone (Compound B ). This transformation is a critical intermediate step in the synthesis of various flavonoids, chalcones, and pharmaceutical agents (e.g., substituted benzofurans).
We present two distinct methodologies:
-
Method A (Krapcho Decarboxylation): A neutral, halide-mediated protocol ideal for late-stage functionalization or acid-sensitive substrates.
-
Method B (Acid-Catalyzed Hydrolysis): A scalable, cost-effective protocol for robust early-stage intermediates.
Key Technical Insight: The electron-donating nature of the 2,4-dimethoxy substituents significantly increases the electron density of the aromatic ring. While this stabilizes the carbonyl oxygen, it also renders the ring susceptible to electrophilic attack or demethylation under harsh Lewis acid conditions. Therefore, protocol selection is critical to prevent the formation of 2,4-dihydroxy byproducts.
Mechanistic Principles
The Challenge of -Keto Esters
Decarboxylation of
Mechanism A: Krapcho Dealkoxycarbonylation
The Krapcho reaction utilizes halide salts (typically LiCl or NaCl) in polar aprotic solvents (DMSO, DMF) containing water.[1]
-
Step 1: The halide ion (
) acts as a nucleophile, attacking the alkyl group of the ester in an fashion. -
Step 2: This cleavage generates the carboxylate anion and an alkyl halide.
-
Step 3: The resulting
-keto carboxylate is unstable at elevated temperatures and spontaneously decarboxylates. -
Advantage: Avoids bulk acidic/basic conditions, preserving the methoxy ether linkages.[2]
Mechanism B: Acid-Catalyzed Hydrolysis
-
Step 1: Protonation of the ester carbonyl oxygen.
-
Step 2: Nucleophilic attack by water, leading to hydrolysis and formation of the
-keto acid. -
Step 3: Thermal decarboxylation of the acid.
-
Risk: High acid concentration or temperature may cause ether cleavage (demethylation).
Visualizing the Pathway
The following diagram illustrates the mechanistic divergence between the two protocols and the critical transition states.
Figure 1: Mechanistic pathways for the decarboxylation of
Experimental Protocols
Method A: Krapcho Decarboxylation (Recommended)
Applicability: Best for high-value intermediates or when preventing demethylation is paramount.
Reagents:
-
Substrate: 10.0 g (37.5 mmol)
-
Lithium Chloride (LiCl): 3.2 g (75.0 mmol, 2.0 eq)
-
DMSO: 50 mL (5 vol)
-
Water: 1.35 mL (75.0 mmol, 2.0 eq)
Protocol:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Connect the condenser outlet to a bubbler to monitor
evolution. -
Charging: Charge the flask with the Substrate, LiCl, DMSO, and Water.
-
Reaction: Heat the mixture to 145–150°C .
-
Note: Vigorous evolution of
gas will be observed. Ensure adequate venting.
-
-
Monitoring: Maintain temperature until gas evolution ceases (typically 2–4 hours). Verify completion by TLC (30% EtOAc/Hexane) or HPLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour into 150 mL of ice-cold brine/water (1:1 mixture).
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with water (
mL) to remove residual DMSO. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize from Ethanol/Water or perform flash chromatography if high purity (>99%) is required.
Method B: Acid-Catalyzed Hydrolysis
Applicability: Best for large-scale batches where cost of LiCl/DMSO is prohibitive.
Reagents:
-
Substrate: 10.0 g
-
Glacial Acetic Acid: 40 mL
-
Sulfuric Acid (
, conc.): 2.0 mL -
Water: 10 mL
Protocol:
-
Setup: Equip a 100 mL round-bottom flask with a reflux condenser.
-
Reaction: Dissolve the substrate in Glacial Acetic Acid. Add Water and concentrated
. -
Reflux: Heat the mixture to reflux (~118°C) for 3–5 hours.
-
Caution: Do not extend reaction time unnecessarily to avoid ether cleavage.
-
-
Workup:
-
Cool to room temperature.
-
Neutralize carefully by pouring onto crushed ice containing
or NaOH (adjust to pH ~7). -
Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Concentrate the organic layer.[3]
-
Data Analysis & Comparison
| Metric | Method A (Krapcho) | Method B (Acidic) |
| Yield | 88–94% | 75–85% |
| Purity (Crude) | High (>95%) | Moderate (85–90%) |
| Reaction Time | 2–4 Hours | 3–6 Hours |
| Impurity Profile | Minimal side products | Potential demethylation (Phenols) |
| Cost | Higher (LiCl/DMSO) | Low (AcOH/H2SO4) |
| Scalability | Good (requires DMSO removal) | Excellent |
Process Analytical Technology (PAT)
To ensure protocol validity, the following checkpoints are established:
-
TLC Monitoring:
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: Hexane:EtOAc (7:3).
- Values: Substrate (~0.4), Product (~0.6).
-
Visualization: UV light (254 nm). The 2,4-dimethoxy moiety fluoresces strongly.
-
-
NMR Validation (
NMR, ):-
Disappearance of the ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm).
-
Appearance of the methyl ketone singlet (~2.55 ppm).
-
Retention of two methoxy singlets (~3.8 ppm).
-
Troubleshooting Guide
Issue 1: Incomplete Conversion
-
Cause: Insufficient water in Krapcho reaction (water is the proton source for the intermediate).
-
Solution: Add an additional 1.0 eq of water and continue heating.
Issue 2: Demethylation (Formation of Phenols)
-
Observation: New spots on TLC with lower
(more polar) or broad peaks in NMR (~9-10 ppm). -
Cause: Acid concentration too high or temperature uncontrolled in Method B.
-
Solution: Switch to Method A (Krapcho) or reduce
loading to 5 mol%.
Issue 3: DMSO Residue
-
Observation: Product remains an oil; NMR shows peaks at 2.62 ppm.
-
Solution: Perform an additional wash of the organic layer with 5% LiCl solution (extracts DMSO into aqueous phase) or brine.
References
-
Krapcho, A. P. (1982).[4] "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters,
-Keto Esters, -Cyano Esters and Related Compounds in Dipolar Aprotic Media - Part 1". Synthesis, 805–822. Link -
Krapcho, A. P., et al. (1978).
-Keto Esters and Related Systems". Journal of Organic Chemistry, 43(1), 138-147. Link - Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (General reference for Acidic Hydrolysis protocols).
-
Reeves, J. T., et al. (2008).[3] "General Method for the Synthesis of Trifluoromethyl Ketones". Journal of Organic Chemistry, 73(23), 9476. (Demonstrates utility of decarboxylation in complex synthesis). Link
Sources
Application Note: Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate in Medicinal Chemistry
[1][2]
Executive Summary
Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate is a specialized
This application note provides validated protocols for transforming this building block into three distinct medicinal scaffolds. It addresses the specific reactivity challenges posed by the steric bulk and electronic donation of the dimethoxy ring, offering optimized conditions to maximize yield and purity.
Chemical Profile & Reactivity[2][3][4][5]
The molecule features a reactive methylene group flanked by an ester and an electron-rich aroyl group.[1][2][3]
| Property | Specification |
| IUPAC Name | Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate |
| Common Name | Ethyl 2,4-dimethoxybenzoylacetate |
| Molecular Formula | |
| Molecular Weight | 252.26 g/mol |
| Key Functionality | |
| Electronic Effect | The 2,4-dimethoxy group is strongly electron-donating (+M effect), increasing electron density at the carbonyl carbon, potentially reducing electrophilicity compared to unsubstituted benzoyl analogs.[1][2] |
| Tautomerism | Exists in equilibrium between keto and enol forms; the enol form is stabilized by conjugation with the aromatic ring. |
Strategic Utility in Drug Design[1][3][6]
-
4-Arylcoumarins: Serves as the "C3-C4" fragment source in Pechmann condensation, placing the 2,4-dimethoxyphenyl group at the crucial C4 position, a common motif in anti-breast cancer agents (e.g., hydroxytamoxifen analogs).
-
COX-2 Inhibitors: The resulting pyrazoles mimic the vicinal diaryl structure found in coxibs (e.g., Celecoxib).
Divergent Synthesis Workflow
The following diagram illustrates the primary synthetic pathways accessible from this scaffold.
Figure 1: Divergent synthetic pathways utilizing Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate as a core building block.[1][2][3]
Detailed Experimental Protocols
Protocol A: Synthesis of 4-(2,4-Dimethoxyphenyl)coumarins (Pechmann Condensation)
Application: Synthesis of neoflavones with antioxidant or anticancer potential.[1][2][3]
Challenge: The bulky 2,4-dimethoxy group on the
Reagents:
-
Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (1.0 equiv)[2]
-
Catalyst: Conc.
(Method A) orngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> (Method B - Green Chemistry)[1][2] -
Solvent: Ethanol (for workup) or Solvent-free (Method B)[1][2][3]
Step-by-Step Methodology (Method A - Classical):
-
Preparation: In a round-bottom flask, mix 10 mmol of Resorcinol and 10 mmol of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate.
-
Cooling: Place the flask in an ice bath (
C). -
Acid Addition: Dropwise add 5 mL of concentrated
while stirring. Maintain temperature below C to prevent charring/sulfonation.[2] -
Reaction: Remove the ice bath and stir at room temperature for 12–24 hours. The mixture should thicken.[2]
-
Quenching: Pour the reaction mixture into 100 g of crushed ice/water slurry with vigorous stirring.
-
Isolation: Filter the resulting precipitate. Wash with cold water (
mL) to remove acid traces.[2] -
Purification: Recrystallize from ethanol.
Protocol B: Synthesis of 3-(2,4-Dimethoxyphenyl)pyrazoles
Application: COX-2 inhibitor scaffolds and agrochemical antifungals.[1][2][3] Mechanism: Knorr Pyrazole Synthesis involving hydrazone formation followed by intramolecular cyclization.[2]
Reagents:
-
Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (1.0 equiv)[2]
-
Hydrazine Hydrate (1.2 equiv) or Phenylhydrazine (1.0 equiv)[1][3]
-
Catalyst: Glacial Acetic Acid (cat.[2] 2-3 drops)
Step-by-Step Methodology:
-
Dissolution: Dissolve 5 mmol of the
-keto ester in 20 mL of absolute ethanol. -
Addition: Add 6 mmol of hydrazine hydrate dropwise. (If using phenylhydrazine, add 5 mmol).
-
Catalysis: Add 2 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).[1][2] -
Cooling: Allow the mixture to cool to room temperature; often, the product precipitates upon cooling.
-
Workup:
-
Purification: Recrystallize from Ethanol/Water (9:1).
Protocol C: Synthesis of 1,5-Benzodiazepines
Application: CNS active agents (anxiolytics, anticonvulsants).
Reagents:
-
Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (1.0 equiv)[2]
Step-by-Step Methodology:
-
Mixing: Combine 5 mmol of
-keto ester and 5 mmol of o-phenylenediamine in 25 mL of Toluene. -
Catalyst: Add 0.05 equiv of p-TSA.
-
Reflux: Reflux using a Dean-Stark trap to remove water (azeotropic distillation) for 6–8 hours. This drives the equilibrium toward the imine formation.[2]
-
Isolation: Evaporate the solvent under vacuum.
-
Neutralization: Dissolve residue in DCM, wash with saturated
. -
Purification: Column chromatography (Silica gel, Hexane:EtOAc gradient).
Mechanistic Insight: The Pechmann Pathway[10]
Understanding the mechanism helps in troubleshooting low yields.[2] The electron-rich nature of the 2,4-dimethoxy group stabilizes the keto-form but can also make the carbonyl carbon less electrophilic.[1][2][3]
Figure 2: Mechanistic flow of the Pechmann condensation highlighting the dehydration step.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Pechmann) | Sulfonation of the electron-rich 2,4-dimethoxy ring by | Switch to Lewis Acids ( |
| No Precipitation (Pyrazole) | Product is soluble in ethanol.[2][7][8][6][9] | Evaporate ethanol to dryness and triturate the residue with diethyl ether or cold water.[2] |
| Oily Product | Impurities or incomplete cyclization.[2] | Perform column chromatography.[2] Check NMR for unreacted keto-ester peaks. |
| Starting Material Recovery | Steric hindrance of the aroyl group. | Increase reaction time and temperature (e.g., switch from Ethanol reflux to Toluene reflux). |
References
-
Pechmann Condensation Overview
-
Pyrazole Synthesis
-
Hantzsch/Dihydropyridine Context
-
Chemical Data & CAS Verification
(Note: While specific CAS 35255-78-4 is associated with the 2,4-dimethoxy isomer in niche catalogs, the general reactivity patterns cited above are derived from the broader class of 2,4-dimethoxybenzoylacetate derivatives found in the referenced literature.)
Sources
- 1. 5382-15-0|Ethyl 3-((4-methoxyphenyl)amino)-3-oxopropanoate|BLD Pharm [bldpharm.com]
- 2. Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate | 41607-95-8 [sigmaaldrich.com]
- 3. 5382-15-0|Ethyl 3-((4-methoxyphenyl)amino)-3-oxopropanoate|BLD Pharm [bldpharm.com]
- 4. ijsart.com [ijsart.com]
- 5. jetir.org [jetir.org]
- 6. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Pyrazolone Derivatives from Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolone derivatives are a cornerstone of heterocyclic chemistry, renowned for their extensive applications in medicinal chemistry and materials science.[1][2] These scaffolds are integral to a wide array of pharmacologically active compounds, demonstrating anti-inflammatory, analgesic, antimicrobial, anticancer, and antiepileptic properties.[1][3][4][5] The versatile synthesis of pyrazolones allows for extensive structural modifications, enabling the fine-tuning of their biological activities and physical properties.
This document provides a detailed guide for the synthesis of a specific pyrazolone derivative starting from Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate. The core of this synthesis is the well-established Knorr pyrazole synthesis, a robust and efficient method for constructing the pyrazolone ring.[6][7][8][9] This reaction involves the condensation of a β-keto ester, in this case, Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate, with a hydrazine derivative.[10] The resulting 5-(2,4-dimethoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a valuable intermediate for further functionalization and drug discovery efforts.
Reaction Principle: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and highly reliable method for the preparation of pyrazole and pyrazolone rings.[6][7][8] The fundamental transformation involves the reaction of a 1,3-dicarbonyl compound, such as a β-keto ester, with a hydrazine derivative.[10][11] The reaction is typically catalyzed by a small amount of acid and proceeds with high efficiency, driven by the formation of a stable aromatic pyrazole ring system.[6][12]
The mechanism begins with the nucleophilic attack of the hydrazine on the more electrophilic ketone carbonyl of the β-keto ester to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester carbonyl. Subsequent elimination of ethanol leads to the formation of the stable pyrazolone ring.[6][13]
Mechanistic Pathway
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. connectjournals.com [connectjournals.com]
- 5. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. jk-sci.com [jk-sci.com]
- 10. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
Derivatization of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate for bioassays
Technical Application Note: High-Throughput Derivatization of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Executive Summary
This guide details the derivatization of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (CAS: 99462-86-1), a privileged
This note provides two validated workflows:
-
Workflow A: Synthesis of Pyrazol-5-ones (Kinase/Anti-inflammatory targets).
-
Workflow B: Multicomponent Biginelli Synthesis of Dihydropyrimidinones (calcium channel modulators).
Chemical Logic & Scaffold Reactivity
The starting material possesses three reactive centers: the ester carbonyl (C1), the active methylene (C2), and the ketone carbonyl (C3) attached to the electron-rich DMP ring.
-
Electronic Effect: The ortho/para methoxy groups on the phenyl ring act as strong electron-donating groups (EDGs). This increases electron density at the C3 ketone, making it less electrophilic than standard ethyl acetoacetate.
-
Implication: Standard nucleophilic attacks (e.g., by urea or hydrazine) require stronger acid catalysis or higher temperatures to overcome the reduced electrophilicity.
-
Solubility: The lipophilic DMP group necessitates the use of DMSO for bioassays, as aqueous solubility is negligible.
Decision Matrix: Reaction Selection
Figure 1: Strategic decision tree for scaffold derivatization based on desired biological target.
Workflow A: Pyrazole Library Synthesis
Target Class: Anti-inflammatory (COX-2 inhibition) and Kinase Inhibitors. Mechanism: Knorr Pyrazole Synthesis. The hydrazine attacks the ketone (C3), followed by intramolecular cyclization on the ester (C1).
Protocol 1: Acid-Catalyzed Cyclization
Note: The electron-rich DMP ring deactivates the ketone. Acetic acid is required not just as a solvent but as a catalyst to protonate the carbonyl.
Reagents:
-
Starting Material (1.0 eq)
-
Hydrazine hydrate or Phenylhydrazine derivative (1.2 eq)
-
Solvent: Glacial Acetic Acid (or Ethanol with 10% AcOH)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate in 5 mL of glacial acetic acid.
-
Addition: Add 1.2 mmol of the chosen hydrazine dropwise at room temperature.
-
Reflux: Heat the mixture to 90°C (reflux) for 4–6 hours.
-
Checkpoint: Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The starting material (
-keto ester) will stain dark purple with ; the pyrazole product will not.
-
-
Isolation: Cool to room temperature. Pour the reaction mixture into 20 mL of ice-cold water.
-
Purification: The product usually precipitates as a solid. Filter and wash with cold ethanol. If oil forms, extract with ethyl acetate and recrystallize from ethanol.
Data Output: Expected Yields
| R-Group (Hydrazine) | Product Type | Expected Yield | Solubility (DMSO) |
|---|---|---|---|
| H (Hydrazine hydrate) | N-H Pyrazolone | 75-85% | High (>50 mM) |
| Phenyl | N-Phenyl Pyrazolone | 60-70% | High (>50 mM) |
| 4-Nitrophenyl | N-(4-NO2-Ph) Pyrazolone | 80-90% | Moderate (10 mM) |
Workflow B: Biginelli Multicomponent Reaction (MCR)
Target Class: Calcium Channel Blockers (DHPMs) and Antimicrobials.
Mechanism: Acid-catalyzed condensation of the
Protocol 2: Microwave-Assisted Synthesis (High Throughput)
Rationale: Traditional reflux takes 12+ hours due to the steric bulk of the dimethoxy group. Microwave irradiation accelerates this to minutes.
Reagents:
-
Starting Material (1.0 eq)
-
Aromatic Aldehyde (1.0 eq)
-
Urea / Thiourea (1.5 eq)
-
Catalyst:
(5 mol%) or conc. HCl (2 drops)
Step-by-Step Methodology:
-
Mixing: In a microwave vial, combine 1.0 mmol starting material, 1.0 mmol benzaldehyde (or derivative), and 1.5 mmol urea in 2 mL Ethanol.
-
Catalysis: Add 5 mol% Ytterbium Triflate (
).-
Why Yb(OTf)3? It is a Lewis acid that tolerates the basic nitrogen of urea and the oxygen-rich DMP group better than Brønsted acids [1].
-
-
Irradiation: Seal and heat in a microwave reactor at 120°C for 15 minutes (Hold time).
-
Work-up: Pour the hot reaction mixture onto crushed ice.
-
Purification: The DHPM precipitates. Recrystallize from hot ethanol to remove unreacted aldehyde.
Figure 2: Optimized microwave-assisted Biginelli workflow for library generation.
Bioassay Preparation & Handling
Once the derivatives are synthesized, they must be prepared for biological screening. The 2,4-dimethoxyphenyl group renders these compounds lipophilic.
Solubility Protocol
-
Stock Solution: Prepare a 10 mM stock solution in 100% DMSO (molecular biology grade).
-
Note: Do not use water or PBS for the stock; precipitation will occur immediately.
-
-
Storage: Store at -20°C. Avoid repeated freeze-thaw cycles which can cause compound crystallization.
-
Assay Dilution: Dilute the stock into the assay medium (e.g., cell culture media) such that the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.
Cytotoxicity Screening (MTT Assay Validation)
Before specific target screening, validate general cytotoxicity.
-
Cell Line: HEK293 or HeLa.
-
Dosing: 0.1, 1, 10, 50, 100
M. -
Readout: Absorbance at 570 nm.
-
Interpretation: Compounds with
are considered non-cytotoxic "hits" suitable for further enzyme inhibition assays.
References
-
Ma, Y., et al. (2011). "Ytterbium(III) triflate catalyzed Biginelli reaction: A facile and efficient synthesis of 3,4-dihydropyrimidin-2(1H)-ones." Journal of Organic Chemistry.
-
Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research.
-
Bekhit, A. A., et al. (2010). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." European Journal of Medicinal Chemistry.
-
Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Solubility Data." Gaylord Chemical Technical Bulletin.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Ticket ID: #BETA-KETO-24DMP Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Yields in Claisen Condensation of Electron-Rich Acetophenones[1]
Executive Summary & Diagnostic
User Issue: You are experiencing low yields (<30%) or difficult purification when synthesizing Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate using standard Claisen condensation conditions (e.g., NaOEt/EtOH).
Root Cause Analysis: The 2,4-dimethoxy substitution pattern presents a specific electronic challenge. The methoxy groups are strong electron-donating groups (EDGs).[1]
-
Deactivation of Electrophile: If you are performing a self-condensation of the ester, the carbonyl carbon is significantly less electrophilic due to resonance donation from the ring, making nucleophilic attack by the enolate sluggish.
-
pKa Shift: If you are reacting 2,4-dimethoxyacetophenone with diethyl carbonate, the EDGs increase the electron density of the aromatic ring, which destabilizes the alpha-carbanion (enolate) relative to a standard phenyl ring. While the enolate still forms, the equilibrium with alkoxide bases (like NaOEt) is unfavorable.
-
Thermodynamic Trap: The Claisen condensation is reversible.[1] High yields rely on the final deprotonation of the product (the
-keto ester) to form a stable chelated enolate. If the base is too weak or moisture is present, this driving force is lost.
Decision Matrix: Selecting the Correct Protocol
Before proceeding, use this logic flow to determine if you should optimize your current route or switch to the high-reliability method.
Figure 1: Troubleshooting logic for
Protocol A: Optimized Claisen Condensation
Use this if you must start from the acetophenone and cannot source the acid chloride.
The Fix: Replace thermodynamic bases (NaOEt) with kinetic/irreversible conditions using Sodium Hydride (NaH) and use Diethyl Carbonate (DEC) as both reagent and solvent to push equilibrium.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 2,4-Dimethoxyacetophenone | 1.0 | Nucleophile |
| Sodium Hydride (60% in oil) | 2.2 - 2.5 | Base (Irreversible) |
| Diethyl Carbonate (DEC) | 10-15 (Excess) | Electrophile & Solvent |
| Toluene (Optional co-solvent) | - | If DEC is scarce |
Step-by-Step Procedure
-
Apparatus Preparation: Flame-dry a 3-neck round bottom flask under Argon flow. Fit with a reflux condenser and addition funnel.[1]
-
Base Washing: Place NaH (2.5 eq) in the flask. Wash twice with dry hexane to remove mineral oil.[1] Suspend the clean NaH in dry DEC (or Toluene/DEC mixture).[1]
-
Temperature Control: Heat the suspension to 80°C .
-
Addition: Dissolve 2,4-dimethoxyacetophenone (1.0 eq) in a minimal amount of dry DEC. Add this solution dropwise over 30–45 minutes.
-
Reaction: Reflux the mixture (approx. 110-120°C) for 2–4 hours.
-
Checkpoint: The reaction mixture should become a thick, solid mass (the sodium enolate salt). If stirring stops, add more dry solvent.[1]
-
-
Quench (Critical): Cool to 0°C. Carefully add Glacial Acetic Acid (approx 3 eq) dropwise to neutralize the enolate before adding water. This prevents retro-Claisen cleavage.[1]
-
Isolation: Dilute with water, extract with EtOAc, wash with NaHCO₃ and Brine.[1] Dry over Na₂SO₄.[1][2]
Protocol B: The "Gold Standard" (Meldrum's Acid Route)
Use this if Protocol A fails.[1] This method bypasses the equilibrium issues of Claisen by using an activated acylating agent.
Mechanism: Acylation of Meldrum's acid followed by alcoholysis.[1][2] This is the industry-preferred route for electron-rich aromatic
Figure 2: Synthesis via Meldrum's Acid acylation and subsequent ethanolysis.[1]
Reagents
-
Meldrum's Acid (1.0 eq)[1]
-
Pyridine (2.0 eq) or TEA[1]
-
DCM (Solvent 1)
-
Absolute Ethanol (Solvent 2)[1]
Step-by-Step Procedure
-
Acylation: Dissolve Meldrum's acid (10 mmol) in dry DCM (30 mL). Cool to 0°C. Add Pyridine (20 mmol) slowly.
-
Addition: Add 2,4-dimethoxybenzoyl chloride (10 mmol) in DCM dropwise over 20 mins.
-
Incubation: Stir at 0°C for 1 hour, then warm to Room Temp for 2 hours. The solution usually turns orange/red.[1]
-
Workup 1: Wash the DCM layer with dilute HCl (1M) to remove pyridine.[1] Dry (Na₂SO₄) and evaporate DCM.[1] Do not purify the intermediate solid.[2]
-
Ethanolysis: Dissolve the crude residue in Absolute Ethanol (40 mL).
-
Reflux: Heat to reflux for 3–4 hours.
-
Final Isolation: Evaporate ethanol. Purify via flash column chromatography (Hexane/EtOAc).
Expected Yield: 75–90%[1]
Protocol C: Magnesium Chloride Mediated (Mild)
Use this if you have the acid chloride but want to avoid the acidic conditions of the Meldrum's route or lack Meldrum's acid.
Concept: Uses MgCl₂ to form a magnesium chelate of potassium ethyl malonate, which is then acylated.[1]
-
Reagents: Potassium Ethyl Malonate (2.0 eq), MgCl₂ (2.5 eq), TEA (3.0 eq), Acid Chloride (1.0 eq).
-
Procedure:
-
Decarboxylation: Reflux the crude intermediate in wet DMSO or with catalytic p-TsOH in Toluene to remove the extra ester group.[1]
FAQ & Troubleshooting
Q: I see two spots on TLC that are very close. Is my product impure?
-
A: Not necessarily.
-keto esters exist in equilibrium between Keto and Enol tautomers.[1]-
Test: Run an NMR in CDCl₃.[1] You will likely see the enol proton at ~12 ppm (singlet) and the vinyl proton, alongside the keto methylene protons at ~4.0 ppm.
-
Action: Do not discard fractions based solely on "double spots" without NMR confirmation.
-
Q: My product decarboxylated to the ketone (2,4-dimethoxyacetophenone). Why?
-
A: This happens during workup if the conditions are too acidic or hot.[1]
-
Fix: When quenching the Claisen (Protocol A), use Acetic Acid, not HCl.[1] Keep the temperature <5°C during quench.
-
Q: Can I use Dimethyl Carbonate (DMC) instead of Diethyl Carbonate?
-
A: Yes, but you will get the Methyl ester.[1] The reaction is generally slower with DMC due to higher stability, so higher temperatures (refluxing toluene) are often required.[1]
References
-
Claisen Condensation Mechanism & Stoichiometry
-
Meldrum's Acid Route (Acylation/Alcoholysis)
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1] Meldrum's acid in organic synthesis.[1][2][13][14] 2. A general and versatile synthesis of β-keto esters.[1][12][15] The Journal of Organic Chemistry, 43(10), 2087-2088.[1]
-
[1]
-
-
Organic Syntheses, Coll.[1] Vol. 7, p. 359 (1990).[1] (Detailed procedure for acylation of Meldrum's acid).
-
[1]
-
-
-
Magnesium Chloride Mediated Acylation
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN109053434A - A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. ir.uitm.edu.my [ir.uitm.edu.my]
- 15. researchgate.net [researchgate.net]
Removal of unreacted starting materials in Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate synthesis
This guide is structured as a Tier 2/3 Technical Support Document designed for researchers encountering purity issues in the synthesis of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate .
Document ID: TS-BKE-24DMP-001 Topic: Removal of Unreacted Starting Materials (2,4-Dimethoxyacetophenone) Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Chemical Logic
The synthesis of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate typically involves the Claisen condensation of 2,4-dimethoxyacetophenone with diethyl carbonate (or ethyl chloroformate) in the presence of a strong base (e.g., NaH, NaOEt).
The Problem: The reaction rarely goes to 100% conversion. The resulting crude mixture contains the target
The Solution: The purification strategy relies on the pKa difference between the starting ketone and the target
-
Starting Material (Ketone):
-protons are weakly acidic (pKa 19–20). -
Target Product (
-keto ester): The methylene protons flanked by two carbonyls are significantly more acidic (pKa 11).
By manipulating pH, we can selectively ionize the product into the aqueous phase while leaving the unreacted starting material in the organic phase.
Primary Protocol: Thermodynamic Acid-Base Extraction
Recommended for: Removal of >95% of unreacted ketone starting material.
The Mechanism
This protocol utilizes a "pH switch." At pH 12–13, the
Step-by-Step Workflow
Reagents Required:
-
Diethyl Ether (
) or Ethyl Acetate ( ) -
5% Sodium Hydroxide (
) or 10% Sodium Carbonate ( ) (Cold) -
10% Hydrochloric Acid (
) or Sulfuric Acid ( ) (Cold) -
Brine solution
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in
(Preferred due to ease of separation) or . Use approximately 10 mL solvent per gram of crude. -
Basic Extraction (The Separation):
-
Wash the organic layer with ice-cold 5%
( mL). -
Critical: Perform this quickly and keep the solution cold (
C). -keto esters are prone to hydrolysis and decarboxylation in warm base.
-
-
Phase Separation:
-
Organic Layer A: Contains unreacted 2,4-dimethoxyacetophenone and neutral impurities. (Save for recovery if needed, otherwise discard).
-
Aqueous Layer B: Contains the target product as the sodium enolate.
-
-
Acidification (The Recovery):
-
Place Aqueous Layer B in a flask with fresh organic solvent (
or ) and cool to C. -
Dropwise add cold 10%
with vigorous stirring until the aqueous pH reaches 4–5. -
Note: You will observe the oil/solid product separating back into the organic layer.
-
-
Final Isolation:
-
Separate the organic layer.[1]
-
Wash with brine, dry over anhydrous
, and concentrate in vacuo (do not exceed C).
-
Visualization: Extraction Logic Flow
Figure 1: Logic flow for the acid-base separation of
Alternative Method: Copper(II) Chelation
Recommended for: High-value samples where acid/base sensitivity is a concern, or if the acid-base extraction failed to remove non-acidic impurities.
-keto esters form stable, neutral complexes with Copper(II) ions. These complexes often have distinct solubility properties compared to the starting materials.Protocol:
-
Dissolve the crude mixture in Chloroform (
). -
Add an equal volume of saturated aqueous Copper(II) Acetate solution.
-
Shake vigorously for 5–10 minutes. The organic layer usually turns green/blue as the complex forms.
-
Separate the organic layer (containing the Cu-complex and impurities).
-
Note: If the Cu-complex precipitates as a solid (common with bulky aryl groups), filter it off and wash with cold ether (removes SM). Then suspend the solid in fresh solvent for Step 5.
-
-
Decomposition: Wash the organic layer (or suspended solid) with 10% Sulfuric Acid (
). The acid breaks the chelate, driving copper into the aqueous phase and returning the pure -keto ester to the organic phase.
Analytical Data & Troubleshooting (FAQ)
Expected Data Profile
| Parameter | 2,4-Dimethoxyacetophenone (SM) | Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (Product) |
| pKa ( | ~19–20 | ~11 |
| TLC ( | Higher (Less Polar) | Lower (More Polar) - Often streaks due to enol |
| Ferric Chloride Test | Negative (Yellow) | Positive (Deep Red/Violet) - Detects enol |
| 1H NMR Key Signal | Methyl ketone singlet (~2.5 ppm) | Methylene singlet (~3.9 ppm) OR Enol CH singlet (~12 ppm) |
Troubleshooting Guide
Q: I followed the acid-base extraction, but my yield is very low.
-
Cause 1: Hydrolysis. You likely used a base that was too strong or too warm. The ester group hydrolyzed to the carboxylic acid, which decarboxylated to the starting ketone.[2][3][4]
-
Fix: Use ice-cold reagents. Switch from NaOH to
(milder). Work faster.
-
-
Cause 2: Incomplete Acidification. If you didn't lower the pH to ~4, the product remained trapped in the water as the enolate.
-
Fix: Check the aqueous layer pH with paper. It must be acidic.
-
Q: My product solidified after the column, but NMR shows starting material.
-
Cause: Co-elution. The polarity difference is small.
-
Fix: Do not rely solely on chromatography. Perform the Acid-Base extraction before the column to remove the bulk of the SM. Use the column only for final polishing.
Q: The product spot on TLC is streaking badly.
-
Cause: Keto-enol tautomerism on the silica surface.
-
Fix: Add 1% Acetic Acid or 0.5% Triethylamine to your TLC developing solvent to suppress ionization/tautomerization during the run.
Q: Can I use bisulfite adducts to remove the starting material?
-
Analysis: While methyl ketones can form bisulfite adducts, 2,4-dimethoxyacetophenone is sterically hindered and electron-rich, making adduct formation slow and inefficient. This method is not recommended for this specific substrate.
References
-
Acidity of Carbonyls
- Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.
-
Source: [Link]
- Context: Establishes the fundamental pKa difference (Ketone ~19 vs. -Keto Ester ~11) driving the extraction logic.
- General Purification of -Keto Esters: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. Section 5.12. Context: Authoritative source for copper chelation and acid-base extraction protocols for dicarbonyls.
-
Synthesis of Pyruvic/Keto Ester Derivatives
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,4-dimethoxyacetophenone and associated reagents before handling.
Sources
Technical Support Center: A Researcher's Guide to Preserving Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate Integrity During Workup
Prepared by the Senior Application Scientist Team
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate. As a valuable β-keto ester intermediate, its stability during reaction workup is paramount for achieving high yields and purity. This document provides in-depth troubleshooting advice and scientifically-grounded protocols to mitigate the primary degradation pathway: hydrolysis and subsequent decarboxylation.
Part 1: Frequently Asked Questions - Understanding the Core Instability
This section addresses the fundamental chemical principles governing the stability of your target compound. Understanding why it degrades is the first step toward preventing it.
Q1: Why is Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate so susceptible to degradation during workup?
The vulnerability of this compound lies in its classification as a β-keto ester.[1] This structure features an ester group and a ketone group separated by a single methylene (-CH2-) carbon. This arrangement makes the molecule susceptible to two sequential degradation reactions, particularly in the presence of acid or base and water:
-
Hydrolysis: The ethyl ester group can be cleaved by water to form a β-keto acid and ethanol.[2]
-
Decarboxylation: The resulting β-keto acid intermediate is inherently unstable and readily loses carbon dioxide (CO2), especially when heated, to yield a simple ketone byproduct.[3][4][5]
This two-step degradation pathway is a common pitfall in syntheses involving β-keto esters, such as the Claisen condensation, and can significantly reduce the yield of the desired product.[1][6]
Q2: What are the specific chemical mechanisms that cause this product loss?
Hydrolysis can be catalyzed by both acids and bases, which are often present during the workup phase of a reaction (e.g., neutralizing a basic reaction mixture with acid).[7][8]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.[9][10] This process is reversible, meaning an excess of water can drive the reaction toward the undesired hydrolyzed product.[8]
Diagram 2: Base-Catalyzed Hydrolysis (Saponification).
Part 2: Troubleshooting Guide - From Diagnosis to Solution
This section provides actionable protocols and explanations to address specific issues encountered during your experiments.
Q3: My yield is unexpectedly low, and I'm seeing an unknown ketone byproduct in my analysis. What is it and how did it form?
The most probable byproduct is 1-(2,4-dimethoxyphenyl)ethanone . This compound arises from the two-step degradation pathway previously discussed. The initial hydrolysis of your target ester forms the corresponding β-keto acid, which then undergoes rapid decarboxylation to yield the ketone.
Diagram 3: Degradation pathway from β-Keto Ester to Ketone.
Q4: How can I modify my workup to prevent this degradation cascade?
The key is to maintain strict control over pH and temperature. Avoid both strong acids and strong bases, and keep the system cold. Below is a field-proven protocol designed to maximize the recovery of your intact β-keto ester.
Experimental Protocol: Hydrolysis-Minimizing Workup
This procedure assumes your reaction was run under basic conditions (e.g., using sodium ethoxide for a Claisen condensation) and now requires neutralization and extraction.
-
Pre-cool the Quenching Solution: Prepare a beaker with a saturated aqueous solution of ammonium chloride (NH₄Cl). Cool this solution in an ice-water bath to 0-5 °C. Using a weak acid like NH₄Cl is crucial as it neutralizes the strong base without creating the harsh acidic environment that promotes hydrolysis. [11]2. Controlled Quenching: While vigorously stirring the cooled NH₄Cl solution, slowly add your reaction mixture dropwise via a pipette or addition funnel. Monitor the temperature of the quenching solution to ensure it remains below 10 °C. Rationale: This slow, cold quench dissipates heat and neutralizes the base rapidly but gently.
-
Solvent Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether, 3 x volume of aqueous layer). Rationale: Ethyl acetate is often a good choice for its ability to dissolve polar organic molecules.
-
Aqueous Washing: Combine the organic layers and wash them sequentially with:
-
Deionized water (1 x volume).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume). Rationale: This removes any residual acid.
-
Brine (saturated NaCl solution) (1 x volume). Rationale: This removes bulk water and aids in breaking emulsions.
-
Crucially, perform all washing steps using pre-chilled solutions and without excessive shaking to minimize hydrolysis and emulsion formation.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Ensure the water bath temperature on the rotary evaporator does not exceed 30-35 °C. [2]Rationale: Elevated temperatures will accelerate the decarboxylation of any small amount of β-keto acid that may have formed.[12]
Q5: What are the optimal pH conditions for the aqueous quench and extractions?
Maintaining a pH as close to neutral (pH 7) as possible during the workup is ideal. The stability of the intermediate β-keto acid is pH-dependent; acidic conditions promote decarboxylation, while strongly basic conditions promote ester hydrolysis. [12]
| Workup Step | Reagent | Purpose | Target pH | Key Considerations |
|---|---|---|---|---|
| Quench | Saturated NH₄Cl (aq) | Neutralize strong base | 6 - 7 | Preferred method. Avoids strong acids like HCl or H₂SO₄. |
| Quench (Alternative) | Dilute Acetic Acid (1 M) | Neutralize strong base | 5 - 6 | Use with caution; slightly more acidic. Must be done cold. |
| Wash | Saturated NaHCO₃ (aq) | Remove residual acid | ~8 | Mildly basic; effectively neutralizes acid without causing significant saponification if contact time is short. |
| Wash | Deionized Water / Brine | Remove water-soluble impurities | ~7 | Inert washing steps. |
Part 3: Advanced Considerations
Q6: Can the choice of base in the preceding reaction affect the workup?
Absolutely. When preparing a β-keto ester via a Claisen condensation, it is critical to use an alkoxide base where the alkyl group matches the alkyl group of the ester. For Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate, the correct base is sodium ethoxide (NaOEt) . [13]Using a different base, such as sodium methoxide (NaOMe), can lead to transesterification , where you will obtain a mixture of ethyl and methyl esters, complicating your purification and lowering the yield of the desired product. [14]
References
-
AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Available at: [Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Available at: [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Available at: [Link]
-
ResearchGate. (2025). Selective Cleavage and Decarboxylation of β-Keto Esters. Available at: [Link]
-
ResearchGate. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? Available at: [Link]
-
Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(7), 349-363. Available at: [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Available at: [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Available at: [Link]
-
Professor Dave Explains. (2018). Claisen Condensation and Dieckmann Condensation. Available at: [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]
-
Organic Syntheses. (n.d.). 4-[2-(3,4-Dimethoxyphenyl)-ethylamino]-3-nitrobenzoic acid ethyl ester. Available at: [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Available at: [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]
-
Al-Zoubi, W. et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences, 24(19), 14539. Available at: [Link]
-
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Available at: [Link]
-
Chemistry Steps. (n.d.). Decarboxylation. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Available at: [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Available at: [Link]
-
American Chemical Society Publications. (n.d.). Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Available at: [Link]
- Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
-
ResearchGate. (2025). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Available at: [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]
-
ChemSynthesis. (2025). ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. Available at: [Link]
-
ResearchGate. (2025). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Available at: [Link]
-
ResearchGate. (2024). Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. Available at: [Link]
-
Springer. (2013). A facile synthesis of 1-(2, 4-dihydroxyphenyl)-3-aryl-propane-1,3-diones via Baker-Venkataraman rearrangement under solvent free. Available at: [Link]
-
Semantic Scholar. (1979). Ortho ester hydrolysis: direct evidence for a three-stage reaction mechanism. Available at: [Link]
-
YouTube. (2020). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. Available at: [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting emulsion formation during extraction of beta-keto esters
Topic: Troubleshooting Emulsion Formation
Role: Senior Application Scientist Status: Active Support Ticket
Executive Summary: The "Why" Behind the Goo
Scientist's Note: If you are staring at a separatory funnel filled with an opaque, white/creamy solid that refuses to separate, you are likely fighting thermodynamics .
Beta-keto esters are unique because the
These enolates possess a charged head (the conjugated oxygen system) and a lipophilic tail (the alkyl chain). Structurally, this makes your product a surfactant (soap). When you mix this with water and an organic solvent, you are essentially creating a stable micellar emulsion.
To break the emulsion, you must disrupt the surfactant nature of the molecule without destroying the molecule itself.
Visualizing the Problem
The following diagram illustrates the mechanism of emulsification specific to beta-keto esters.
Figure 1: The chemical pathway converting your product into a surfactant, leading to emulsion stabilization.
Diagnostic & Troubleshooting Modules (FAQs)
Module A: Chemical Intervention (The pH Fix)
Q: My workup is a solid white mass. Adding brine did nothing. What is happening? A: You likely have a high concentration of the enolate salt. Brine increases the ionic strength of the aqueous layer ("salting out"), but if your product is the soap, brine alone won't work. You need to protonate the enolate.
The Protocol:
-
Cool the mixture: Place the funnel in an ice bath. Beta-keto esters are prone to decarboxylation (loss of
) under acidic conditions, especially if warm. -
Acidify carefully: Add dilute acetic acid (AcOH) or 1M HCl dropwise while swirling.
-
Target pH: Aim for pH 6–7 .
-
Why? This protonates the enolate (
) back to the neutral keto form, destroying its surfactant properties. -
Warning: Do not go to pH < 3, or you risk hydrolyzing the ester or decarboxylating the ketone moiety.
-
Module B: Solvent Selection
Q: I am using Dichloromethane (DCM) and the layers won't separate. Should I switch solvents?
A: Yes. DCM is a notorious offender for emulsions because its density (
Comparative Solvent Data for Beta-Keto Esters:
| Solvent | Density (g/cm³) | Emulsion Risk | Recommendation |
| DCM | 1.33 | High | Avoid if possible. If necessary, use heavy brine saturation. |
| Chloroform | 1.49 | Moderate | Better than DCM due to higher density, but toxic. |
| Ethyl Acetate | 0.90 | Low | Preferred. Good density difference from water. |
| MTBE | 0.74 | Very Low | Excellent separation, but may not dissolve polar intermediates. |
Module C: Physical Disruption
Q: I have neutralized the pH, but the "rag layer" persists. Now what? A: You likely have particulate matter stabilizing the interface (Pickering Emulsion).[1] This is common if you used solid bases like NaH or K2CO3.
The "Celite Filtration" Trick:
-
Prepare a Büchner funnel with a pad of Celite 545 (diatomaceous earth).
-
Pour the entire emulsified mixture (organic + aqueous) through the Celite under gentle vacuum.
-
Result: The Celite acts as a depth filter, trapping the microscopic particulates stabilizing the emulsion. The filtrate usually separates cleanly immediately.
Step-by-Step Workflow: The "Nuclear Option"
If standard brine washes fail, follow this logic tree to recover your product.
Figure 2: Decision matrix for resolving persistent emulsions in beta-keto ester workups.
Detailed Protocol: The Acidic Quench & Phase Break
-
Quench: If coming directly from a Claisen condensation, pour the reaction mixture into a stirred mixture of ice and dilute HCl .
-
Note: Ensure the final mixture is slightly acidic to neutral.
-
-
Extraction: Extract with Ethyl Acetate (3x). Avoid DCM.
-
The Wash: Wash the combined organics with Saturated NaCl (Brine) .
-
Pro-Tip: If the emulsion returns here, add a small amount (5-10 mL) of Methanol to the separatory funnel. Methanol is miscible in both phases and can disrupt the surface tension at the interface.
-
-
Drying: Dry over
(Magnesium Sulfate). is preferred over for emulsions because it removes water more aggressively and its granular nature helps clump any remaining "goo."
References
-
Acidity of Beta-Keto Esters
- Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.
-
Emulsion Management & Celite Filtration
-
Keto-Enol Tautomerism & Surfactant Behavior
-
Decarboxylation Risks
Sources
- 1. reddit.com [reddit.com]
- 2. Workup [chem.rochester.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry [eureka.patsnap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. aklectures.com [aklectures.com]
Improving the purity of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Technical Support Center: Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Role: Senior Application Scientist Subject: Optimization of Synthesis, Isolation, and Purification Protocols Reference ID: EDMO-PUR-001
Introduction: The Stability-Purity Paradox
Welcome. If you are accessing this guide, you are likely encountering difficulties with Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (henceforth referred to as EDMO ).
This compound is a classic
Our goal is to move you from "crude oil" to "crystalline solid" (>98% HPLC purity). This guide prioritizes causality —understanding why impurities form—over simple recipe following.
Module 1: Synthesis Optimization (Root Cause Analysis)
The Problem: Low crude purity often stems from incomplete Claisen condensation or "O-alkylation" side reactions.
Q: Why does my reaction stall with significant unreacted 2,4-dimethoxyacetophenone?
A: The 2,4-dimethoxy group is strongly electron-donating. This increases the electron density on the carbonyl oxygen of your starting acetophenone, making the
-
The Fix: You likely need a stronger base or higher temperature than standard protocols suggest.
-
Switch Bases: If using Sodium Ethoxide (NaOEt), switch to Sodium Hydride (NaH) (60% dispersion in oil). NaH drives the reaction irreversibly by generating H₂ gas, shifting the equilibrium forward.
-
Stoichiometry: Use 2.0 - 2.5 equivalents of the base. The product formed is a
-keto ester enolate, which consumes 1 equivalent of base immediately. You need excess base to maintain the catalytic cycle for the remaining starting material.
-
Q: I see a major impurity at RRT 1.1. What is it?
A: This is likely the O-alkylated byproduct or the self-condensation product of the acetophenone.
-
The Fix: Ensure your electrophile (Diethyl Carbonate) is in large excess (solvent quantities) or added slowly to the enolate. If using Diethyl Carbonate as the solvent, ensure it is strictly anhydrous. Moisture kills the base, stopping the reaction and leaving unreacted starting material.
Module 2: Workup & Isolation (The Critical Control Point)
The Problem: The product disappears or decomposes during acid quench.
Q: My product decarboxylates to the ketone (2,4-dimethoxyacetophenone) during workup. Why?
A:
-
The Protocol:
-
Temperature: Cool the reaction mixture to 0°C before quenching.
-
Acid Choice: Do NOT use concentrated HCl. Use Glacial Acetic Acid or 1M H₂SO₄ .
-
Target pH: Adjust pH to 5–6 , not lower. You only need to protonate the enolate (pKa ~9-10), not acidify the solution to pH 1.
-
Speed: Perform the extraction immediately. Do not let the aqueous acidic layer sit with the organic layer.
-
Module 3: Purification Protocols
The Problem: The product is an oil that refuses to crystallize.
Q: How do I recrystallize this compound? It oils out.
A: The "oiling out" phenomenon indicates that the impurity profile is disrupting the crystal lattice, or the temperature dropped too quickly.
-
The Solvent System: The 2,4-dimethoxy group increases lipophilicity but the ester/ketone adds polarity.
-
Primary Recommendation: Ethanol (EtOH) .[1] Dissolve hot (40-50°C), cool slowly to RT, then 4°C.
-
Alternative: Isopropyl Alcohol (IPA) / Hexane (1:4) . Dissolve in minimal hot IPA, then add Hexane until cloudiness persists.
-
-
The "Seeding" Trick: If you have any solid trace from a previous batch, use it. If not, scratch the inner glass surface of the flask with a glass rod at the air-liquid interface to induce nucleation.
Q: Can I distill it?
A: Only under high vacuum (<1 mbar) .
-
Warning:
-keto esters are thermally unstable. Prolonged heating >100°C can cause polymerization or decarboxylation. If you must distill, use a Wiped Film Evaporator or a short-path distillation setup to minimize thermal residence time.
Module 4: Analytical Troubleshooting (HPLC & NMR)
The Problem: "Ghost peaks" and split signals.
Q: My HPLC shows two peaks (ratio 85:15). Is this an impurity?
A: Not necessarily. This is the classic Keto-Enol Tautomerism .
-
The Science: In solution, EDMO exists in equilibrium between the diketo form and the enol form (stabilized by intramolecular H-bonding and conjugation with the dimethoxy ring).
-
Verification:
-
NMR: Run ¹H NMR in CDCl₃. You will see the enol -OH proton downfield (>12 ppm) and a split in the methylene/methine signals.
-
HPLC: Change the solvent polarity or add 0.1% TFA. If the peak ratio shifts, it is tautomerism. If the ratio remains fixed, it is a chemical impurity.
-
Visualizations
Diagram 1: Synthesis & Workup Logic Flow
This diagram illustrates the critical decision points to prevent decomposition during synthesis.
Caption: Workflow emphasizing the critical pH control step (Red Node) to prevent decarboxylation.
Diagram 2: Purification Decision Tree
Use this logic to determine the best purification method based on the physical state of your crude.
Caption: Decision matrix for purifying EDMO based on crude physical state.
Summary of Troubleshooting Data
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Incomplete Enolization | Use NaH (2.0 eq); Ensure anhydrous conditions. |
| Product Decarboxylates | Acidic Workup too harsh | Quench with Acetic Acid; Keep T < 5°C; pH 5-6. |
| Oiling Out | Impurities / Fast Cooling | Use Seed crystal; Add anti-solvent (Hexane) slowly. |
| Split HPLC Peak | Keto-Enol Tautomerism | Normal behavior. Verify with NMR. Do not purify further. |
| Yellow Color | Polymerized side-products | Recrystallize with activated charcoal. |
References
-
Organic Syntheses , Coll.[2] Vol. 3, p. 231 (1955); Vol. 21, p. 46 (1941). General procedure for Claisen Condensation using Sodium Hydride.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
-
Thermo Fisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
-
PubChem. Ethyl 2,4-dimethoxybenzoylacetate (Compound Summary).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Dicarbonyl Compounds and pKa values).
Sources
Catalyst selection for the synthesis of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Ticket ID: CHEM-SUP-24DM-BKE
Subject: Catalyst & Base Selection for Electron-Rich
Executive Summary & Decision Matrix
You are synthesizing Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate . This is a crossed Claisen condensation between 2,4-dimethoxyacetophenone and diethyl carbonate (or equivalent).
The Core Challenge: The 2,4-dimethoxy substitution pattern is strongly electron-donating. This increases electron density at the carbonyl oxygen but makes the
Catalyst/Base Selection Matrix
Do not view "catalysts" in the traditional sense here; these are stoichiometric promoters. Select your system based on your equipment capabilities and purity requirements.
| Feature | Sodium Hydride (NaH) | Sodium Ethoxide (NaOEt) | MgCl₂ / Et₃N (Soft Enolization) |
| Role | Irreversible Base (Kinetic) | Reversible Base (Thermodynamic) | Lewis Acid Promoter + Mild Base |
| Reaction Type | Crossed Claisen | Crossed Claisen | C-Acylation (Masamune-Brooks) |
| Yield Potential | High (75-90%) | Moderate (50-65%) | Very High (>90%) |
| Purity Profile | Good (requires chromatography) | Poor (transesterification side-products) | Excellent (often crystallization only) |
| Moisture Sensitivity | Extreme (Fire Hazard) | High | Moderate |
| Suitability for 2,4-DMP | Recommended for Scale-up | Not Recommended (Retro-Claisen risk) | Recommended for High Purity |
Experimental Protocols
Protocol A: The "Standard" High-Throughput Method (NaH)
Best for: Large scale batches where chromatography is available. Mechanism: Irreversible deprotonation drives the equilibrium forward, overcoming the electron-rich deactivation of the ring.
Reagents:
-
2,4-Dimethoxyacetophenone (1.0 equiv)
-
Diethyl Carbonate (15.0 equiv) — Acts as both reagent and solvent
-
Sodium Hydride (60% in oil) (2.0 - 2.5 equiv)
Workflow:
-
Preparation: Wash NaH with dry hexane under Argon to remove mineral oil. Suspend in minimal dry THF or use neat Diethyl Carbonate (DEC).
-
Initiation: Heat DEC to 60°C. Add a catalytic amount of ethanol (0.1 equiv) to initiate the NaH surface.
-
Addition: Add 2,4-dimethoxyacetophenone dropwise over 1 hour.
-
Critical Control Point: Monitor hydrogen evolution. If it stops, do not increase addition rate. Check temperature.
-
-
Reflux: Heat to reflux (approx. 126°C if neat DEC) for 2-4 hours. The mixture will solidify into a thick paste (the sodium enolate).
-
Quench: Cool to 0°C. Add Glacial Acetic Acid/Ice water. Do not use HCl initially, as the heat of neutralization can trigger decarboxylation.
Protocol B: The "High Precision" Method (MgCl₂ / Masamune-Brooks)
Best for: Sensitive substrates, avoiding chromatography, and ensuring no O-alkylation. Mechanism: Magnesium ions chelate the dicarbonyl intermediate, preventing retro-reaction and stabilizing the product.
Reagents:
-
2,4-Dimethoxybenzoic Acid (Precursor)
Convert to Acid Chloride first. -
Potassium Ethyl Malonate (1.2 equiv)
- (anhydrous) (1.5 equiv)
-
Triethylamine (
) (2.0 equiv)[1]
Workflow:
-
Activation: Convert 2,4-dimethoxybenzoic acid to the acid chloride using
(Thionyl Chloride). Remove excess completely (trace acid destroys the Mg-enolate). -
Enolate Formation: In dry Acetonitrile (MeCN), suspend Potassium Ethyl Malonate and
. Cool to 0°C. Add dropwise. Stir 2h.-
Observation: The slurry becomes a homogeneous solution as the reactive
-complex forms.
-
-
Acylation: Add the acid chloride (dissolved in MeCN) dropwise at 0°C.
-
Workup: Quench with dilute
. The decarboxylation happens spontaneously during the workup/extraction phase, leaving the pure -keto ester.
Visualizing the Pathways
The following diagram illustrates the decision logic and the mechanistic divergence between the two protocols.
Figure 1: Decision tree for synthetic strategy selection. Route A uses brute force basicity (NaH), while Route B uses chelation control (MgCl₂).
Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned into a solid rock during the NaH protocol (Route A). Is it ruined?
-
Diagnosis: No, this is a good sign. The sodium enolate of your product is insoluble in diethyl carbonate/THF.
-
Resolution: Do not try to stir a solid rock mechanically; you will break the agitator. Add dry THF to create a slurry. If the reaction is complete (check TLC of the supernatant), proceed to quench.[2] The solidification prevents the retro-Claisen reaction.
Q2: I see a significant amount of 2,4-dimethoxybenzoic acid in my final product.
-
Diagnosis: This is "Retro-Claisen" cleavage. The ethoxide generated during the reaction attacked the
-keto ester ketone instead of the ester, cleaving the C-C bond. -
Resolution:
-
Temperature: Lower the reaction temperature.
-
Quench: You likely quenched with strong acid or allowed the basic aqueous layer to sit too long. Use Acetic Acid for the quench and extract immediately.
-
Switch Method: If this persists, switch to the MgCl₂ method (Protocol B) , which is immune to this specific cleavage.
-
Q3: Yields are low (<40%) with NaOEt.
-
Diagnosis: NaOEt is an equilibrium base. The byproduct (Ethanol) shifts the equilibrium back to the starting materials.
-
Resolution: You must continuously distill off the ethanol formed (azeotropic distillation). However, for this specific substrate, NaH is superior because the hydrogen gas evolution makes the deprotonation irreversible.
Q4: Can I use Lithium Diisopropylamide (LDA)?
-
Diagnosis: LDA is possible but often leads to O-alkylation (formation of enol ethers) rather than C-acylation with these specific electron-rich acetophenones.
-
Resolution: Stick to NaH (thermodynamic control) or MgCl₂ (chelation control).
References
-
Clay, R. J., et al. "Magnesium-mediated acylation of malonic esters." Synthesis, 1993. (General methodology for Mg-mediated acylation).
-
Brooks, D. W., et al. "C-Acylation under virtually neutral conditions." Angewandte Chemie International Edition, 1979. (The foundational Masamune-Brooks reaction).
-
Organic Syntheses, Coll. Vol. 4. "Ethyl Benzoylacetate (General Claisen Procedure)." (Standard NaH/Diethyl Carbonate protocols).
- Rathke, M. W., et al. "The acylation of metal enolates." Journal of the American Chemical Society.
Sources
Temperature control in the synthesis of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Topic: Synthesis of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Executive Summary
The synthesis of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate typically proceeds via a crossed Claisen condensation between 2,4-dimethoxyacetophenone and diethyl carbonate , mediated by a strong base (typically Sodium Hydride, NaH).
Temperature control is the single most critical variable in this protocol. It governs three competing thermodynamic and kinetic phases:
-
Kinetic Enolization (Exothermic): Requires cooling to prevent runaway side reactions.
-
Thermodynamic Carbethoxylation (Endothermic/Equilibrium): Requires heat (reflux) to drive the unfavorable equilibrium forward.
-
Product Stabilization (Thermal Sensitivity): Requires rapid cooling during quenching to prevent decarboxylation.
This guide provides a self-validating temperature protocol to maximize yield and purity.
Phase 1: The Enolization Zone (0°C – 5°C)
Objective: Safe generation of the acetophenone enolate.
The Protocol: The reaction initiates by deprotonating the alpha-methyl group of 2,4-dimethoxyacetophenone.
-
Reagent: Sodium Hydride (60% dispersion in oil), 2.0 - 2.2 equivalents.
-
Solvent: Anhydrous Toluene or excess Diethyl Carbonate.
-
Temperature Target: 0°C to 5°C .
Why This Temperature?
-
Safety: The reaction
is exothermic and releases hydrogen gas. Higher temperatures increase the rate of gas evolution, risking foam-over or pressurization. -
Selectivity: 2,4-dimethoxyacetophenone is electron-rich. Higher temperatures during initial mixing can promote self-condensation (aldol-type) of the ketone before it reacts with the carbonate.
Troubleshooting Q&A:
Q: The mixture is solidifying at 0°C. Can I warm it up? A: Do not heat yet. Solidification indicates the formation of the sodium enolate or insufficient solvent.
Fix: Add more anhydrous solvent (Toluene) while maintaining 0°C. Ensure you are using mechanical stirring (overhead stirrer), as magnetic bars often fail at this stage.
Phase 2: The Carbethoxylation Zone (80°C – 110°C)
Objective: Driving the equilibrium to the beta-keto ester.
The Protocol: Once hydrogen evolution ceases, the reaction must be heated.
-
Temperature Target: Reflux (approx. 90°C - 110°C depending on solvent ratio).
-
Duration: 2 – 4 hours.
Why This Temperature?
-
Thermodynamics: The attack of the enolate on diethyl carbonate is reversible. The equilibrium naturally favors the starting materials.
-
The Driving Force: The reaction is driven by the formation of the final enolate. The product (beta-keto ester) is more acidic (
) than the starting ketone ( ). The excess base immediately deprotonates the product, trapping it as a stable sodium salt. This step requires energy to overcome the activation barrier of the initial attack. -
Substrate Specificity: The 2,4-dimethoxy group donates electrons into the ring, making the enolate slightly less nucleophilic than a standard acetophenone. Vigorous reflux is required to force the reaction.
Visualizing the Process Flow:
Figure 1: Temperature progression from kinetic control (enolization) to thermodynamic control (reflux).
Phase 3: The Quenching Zone (< 10°C)
Objective: Protonation without decarboxylation.
The Protocol: The reaction pot contains the sodium salt of the beta-keto ester. It must be acidified (typically with Glacial Acetic Acid or dilute HCl).
-
Temperature Target: < 10°C (Ice Bath).
Why This Temperature?
-
Decarboxylation Risk: Beta-keto esters/acids are thermally unstable in acidic conditions. If the quench generates heat (neutralization exotherm) and the temperature rises above 40-50°C, the compound can decarboxylate, reverting to the starting ketone or forming byproducts.
-
Hydrolysis: High temperatures during aqueous workup can hydrolyze the ester group (Ethyl ester
Carboxylic acid Decarboxylation).
Troubleshooting & FAQs
Scenario A: Low Yield / Recovered Starting Material
Symptom: NMR shows mostly 2,4-dimethoxyacetophenone after workup.
| Potential Cause | Temperature Factor | Corrective Action |
| Insufficient Activation | Reflux was too gentle or too short. | Ensure the solvent is actually boiling. If using pure Diethyl Carbonate (bp 126°C), ensure internal temp reaches >100°C. |
| Moisture Ingress | N/A (Chemical issue). | NaH is dead. Check solvent dryness.[1] |
| Reversal during Quench | Quench was too hot. | If the quench warms up, the beta-keto ester can reverse to starting materials via retro-Claisen. Maintain <10°C strictly. |
Scenario B: "Gummy" or Solid Reaction Mixture
Symptom: The stir bar stops spinning during the reflux phase.
-
Cause: The sodium enolate of the product is insoluble in non-polar solvents (Toluene) or Diethyl Carbonate.
-
Solution: This is actually a good sign (it means product is forming).
-
Do NOT increase temperature to melt it (it won't melt).
-
Action: Add more anhydrous solvent to create a slurry. Switch to an overhead mechanical stirrer.
-
Scenario C: Impurity Profile (The "2,4-Dimethoxy" Factor)
Symptom: Unidentified peaks in the aromatic region.
-
Cause: The electron-rich ring is susceptible to electrophilic substitution if the temperature is too high without sufficient carbonate present.
-
Action: Ensure Diethyl Carbonate is used in excess (acting as co-solvent) to ensure it is the primary electrophile.
Logic Tree for Temperature Troubleshooting
Figure 2: Decision matrix for thermal interventions.
References
-
Mechanism of Claisen Condensation Source: LibreTexts Chemistry. "23.7: The Claisen Condensation Reaction."[2][3] URL:[Link]
-
Synthesis of Beta-Keto Esters via Carbonate (General Protocol) Source: Organic Syntheses, Coll.[4] Vol. 4, p.285 (1963); Vol. 33, p.23 (1953). (Reference for Ethyl Benzoylacetate, the parent homolog).[5][6] URL:[Link]
-
Use of Diethyl Carbonate in Acylation Source: ScienceMadness & PrepChem (Community validated protocols for Ethyl Benzoylacetate). URL:[Link]
-
Stability of Beta-Keto Esters (Decarboxylation) Source: Master Organic Chemistry. "Claisen Condensation and Dieckmann Condensation."[7][8] URL:[Link]
Sources
- 1. rsc.org [rsc.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. rsc.org [rsc.org]
- 7. Claisen condensation | Reaction Mechanism of Claisen condensation [pw.live]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate Synthesis
Case ID: #RXN-CLAISEN-24DMP
Subject: Solvent Effects & Yield Optimization for
Executive Summary & Reaction Context
This guide addresses yield inconsistencies in the synthesis of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate . This reaction is a classic Crossed Claisen Condensation between 2,4-dimethoxyacetophenone and diethyl carbonate (or ethyl chloroformate).
The Core Challenge: The 2,4-dimethoxy substitution pattern on the aromatic ring is strongly electron-donating. This increases the electron density of the enolate but can lead to solubility issues and competing side reactions (such as O-alkylation vs. C-acylation) depending on the solvent's dielectric constant and protic nature.
Reaction Scheme
Solvent Selection Matrix (The "Why")
The choice of solvent dictates the reaction mechanism's thermodynamics (equilibrium position) and kinetics (rate).
| Solvent System | Yield Potential | Risk Profile | Technical Insight |
| Toluene | ⭐⭐⭐⭐ (High) | Moderate | Recommended. Allows for azeotropic removal of ethanol (byproduct), driving the equilibrium to the right. Requires higher temperatures ( |
| THF | ⭐⭐⭐ (Med-High) | Low | Excellent solubility for the starting acetophenone. Requires a stronger base (NaH) to ensure irreversible deprotonation. |
| DMF / DMSO | ⭐⭐ (Variable) | High | High polarity accelerates the reaction but stabilizes the enolate too well, sometimes making C-acylation sluggish. Critical: Difficult workup due to water miscibility; often leads to emulsion. |
| Ethanol | ⭐ (Low) | Low | Not Recommended. Using NaOEt in EtOH creates a reversible equilibrium. The electron-rich nature of the substrate makes the reverse reaction favorable. |
Experimental Protocol: The Optimized Workflow
This protocol utilizes Toluene with Sodium Hydride (NaH) to maximize yield via irreversible deprotonation and azeotropic distillation.
Reagents
-
Substrate: 2,4-Dimethoxyacetophenone (1.0 eq)
-
Reagent: Diethyl Carbonate (10.0 eq - acts as co-solvent/reagent)
-
Base: Sodium Hydride (60% dispersion, 2.2 eq)
-
Solvent: Anhydrous Toluene
Step-by-Step Procedure
-
Base Preparation: Wash NaH (2.2 eq) with dry hexane under
to remove mineral oil. Suspend in anhydrous Toluene. -
Reagent Addition: Add Diethyl Carbonate (10 eq) to the refluxing NaH suspension.
-
Note: Excess carbonate pushes the equilibrium.
-
-
Substrate Addition: Dissolve 2,4-dimethoxyacetophenone in minimal Toluene. Add dropwise to the refluxing mixture over 30-60 minutes.
-
Critical: Slow addition prevents self-condensation of the ketone.
-
-
Reaction Drive: Reflux for 4–6 hours. If equipped, use a Dean-Stark trap to remove trace ethanol.
-
Quench: Cool to
. Add Glacial Acetic Acid/Ice water dropwise.-
Why: You must protonate the enolate salt to isolate the product.[1]
-
-
Workup: Extract with EtOAc. Wash with brine. Dry over
.[2][3]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned into a solid block. What happened?
Diagnosis: "Solvent Casting." Cause: The sodium enolate of the product is less soluble than the starting material. In non-polar solvents like Toluene, it precipitates. Fix: This is actually a good sign of conversion. Add more anhydrous Toluene or small amounts of THF to maintain agitation. Do not stop stirring.
Q2: My yield is stuck at <40%.
Diagnosis: "Equilibrium Stagnation." Cause: If you are using Ethanol/NaOEt, the ethanol byproduct is pushing the reaction backward. Fix: Switch to the NaH/Toluene system. If you are already using Toluene, ensure you are actively distilling off the ethanol formed during the reaction (use a Dean-Stark trap).
Q3: I see O-alkylated byproducts (Enol Ethers).
Diagnosis: "Ambident Nucleophile Attack." Cause: Highly polar aprotic solvents (DMF/DMSO) leave the oxygen of the enolate highly exposed (naked anion effect). Fix: Switch to a less polar solvent (Toluene or THF) where the sodium cation coordinates tighter to the oxygen, favoring C-acylation at the carbon center.
Visualizing the Logic
Diagram 1: Reaction Mechanism & Solvent Influence
This diagram illustrates the critical pathway and where solvent choice impacts the outcome.
Caption: Workflow showing how solvent polarity dictates the path between Desired C-Acylation and Undesired O-Alkylation.
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic flow for resolving common synthesis failures.
References
-
Mechanism of Claisen Condensation. Organic Chemistry Portal. [Link][4][5]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Synthesis of
-Keto Esters via Claisen Condensation. Organic Syntheses, Coll. Vol. 3, p. 231 (1955). [Link] -
Solvent Effects in Enolate Alkylation. Chemistry LibreTexts. [Link]
Sources
Technical Support Center: Synthesis Monitoring of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Department: Chemical Process Development & Analytics
Subject: TLC Monitoring Protocols for
Executive Summary
This guide addresses the specific challenges in monitoring the Claisen condensation of 2,4-dimethoxyacetophenone with diethyl carbonate to form Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate .
Due to the electron-rich nature of the dimethoxy ring and the keto-enol tautomerism inherent to
Part 1: The Baseline Protocol (SOP)
Before troubleshooting, ensure your monitoring system adheres to these validated parameters.
The Reaction Context
-
Reaction Type: Claisen Condensation (Crossed).
-
Key Reagents: 2,4-Dimethoxyacetophenone (SM), Diethyl Carbonate (Electrophile/Solvent), Sodium Hydride (Base).
-
Critical Intermediate: The reaction mixture contains the sodium enolate of the product. You must quench a small aliquot with acid (e.g., 1M HCl or HOAc) before spotting on TLC to see the actual product.
Validated Mobile & Stationary Phases
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel 60 | Standard normal phase. |
| Mobile Phase | Hexane : Ethyl Acetate (4:1 to 3:1) | The product is slightly less polar than the starting ketone due to intramolecular H-bonding in the enol form, but the ester group adds polarity. 4:1 usually provides |
| Modifier | 0.5% - 1% Acetic Acid | CRITICAL: Suppresses enol ionization on silica, reducing streaking. |
| Visualization 1 | UV (254 nm) | Both SM and Product are UV active (aromatic ring). |
| Visualization 2 | Ferric Chloride ( | Specific: Stains enolizable |
Workflow Diagram
Figure 1: The mandatory workflow for monitoring enolate reactions. Direct spotting of the reaction mixture without quenching will lead to misleading baseline spots (salts).
Part 2: Troubleshooting Support (Ticket-Based Q&A)
The following solutions address the most common "tickets" submitted by researchers working on this specific synthesis.
Ticket #401: "I see two distinct spots for my product. Is it impure?"
User Observation: "I isolated the product, but on TLC I see a major spot at
Expert Resolution: This is likely Keto-Enol Tautomerism , not an impurity.
-
Mechanism:
-keto esters exist in equilibrium between the keto form and the enol form.[1] The enol form is stabilized by the conjugation with the 2,4-dimethoxybenzene ring and an intramolecular hydrogen bond. -
The Trap: Silica gel is slightly acidic and polar, which can separate the tautomers if the interconversion rate is slow on the TLC time scale.
-
Diagnostic Test:
-
Perform a 2D-TLC experiment :
-
Result: If the spots lie on the diagonal, they are stable components. If you see off-diagonal spots (e.g., the "fast" spot generates a new "slow" spot in the second dimension), it is dynamic tautomerization.
-
-
Fix: Ignore the second spot if the 2D-TLC confirms tautomerism. Rely on NMR (
H) to quantify the ratio (look for the vinylic proton of the enol >12 ppm).
Ticket #402: "The product spot is streaking badly, making determination impossible."
User Observation: "My starting material is a sharp spot, but the product is a long smear from the baseline to
Expert Resolution: This is caused by interaction with surface silanols .
-
Cause: The enolic hydroxyl group is acidic (
). It interacts strongly with the slightly acidic silanol groups ( ) on the plate, causing "tailing." -
Solution A (Acidic Modifier): Add 0.5% Acetic Acid to your eluent. This keeps the silanols protonated and suppresses the ionization of the enol, sharpening the spot.
-
Solution B (Pre-treatment): Pre-elute the TLC plate with a solution of 5% Triethylamine in hexane, dry it, and then run your sample. This neutralizes the plate (less common for
-keto esters, more common for amines, but effective here if decomposition is suspected).
Ticket #403: "Starting material persists despite refluxing for 24 hours."
User Observation: "I still see a strong spot for 2,4-dimethoxyacetophenone. Adding more base doesn't help."
Expert Resolution: This is often a thermodynamic equilibrium issue or base quality issue.
-
Chemistry Check: The Claisen condensation is reversible. The reaction is driven forward by the deprotonation of the product (which is more acidic than the starting ketone) to form the stable enolate.
-
Troubleshooting Logic:
-
Check Base Quality: NaH absorbs moisture rapidly, forming NaOH (dead base). If your NaH is grey/white rather than grey/brown, or if it didn't bubble vigorously upon addition, replace it.
-
Ethanol Removal: The reaction produces ethanol as a byproduct. If you are using Diethyl Carbonate as the solvent, ethanol buildup can reverse the equilibrium. You may need to distill off ethanol (if running neat) or use molecular sieves.
-
Stoichiometry: Ensure you are using at least 2.0 equivalents of base .
-
1 eq to deprotonate the starting ketone.
-
1 eq to deprotonate the product (driving force).
-
-
-
TLC Tip: Co-spot the reaction mixture with authentic 2,4-dimethoxyacetophenone. If the "SM" spot in the reaction lane is slightly offset or different in color under UV, it might be the O-alkylated byproduct (rare, but possible) or a self-condensation impurity.
Ticket #404: "How do I confirm it's the -keto ester and not just a side product?"
User Observation: "I have a new spot, but I want to be sure it's the target before working it up."
Expert Resolution:
Use the Ferric Chloride (
| Compound | UV (254 nm) | |
| 2,4-Dimethoxyacetophenone (SM) | Strong Absorbance | Negative (or very faint yellow/brown) |
| Product (Enol form) | Strong Absorbance | Instant Deep Red/Violet |
| Diethyl Carbonate | Invisible | Negative |
Protocol:
-
Prepare 1%
in 50% aqueous methanol. -
Dip or spray the TLC plate.[2]
-
Interpretation: The 2,4-dimethoxy substitution pattern on the aromatic ring is electron-donating, which enhances the stability of the enol-iron complex. A positive test is definitive for the formation of the
-dicarbonyl system.
Part 3: Advanced Troubleshooting Logic Tree
Use this decision tree to diagnose stalled reactions or ambiguous TLCs.
Figure 2: Diagnostic logic for interpreting TLC anomalies in
References
-
Mechanism of Claisen Condensation & Enol
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Source:
-
Keto-Enol Tautomerism in
-Keto Esters- Detailed discussion on the equilibrium factors, including solvent effects and arom
-
Source:
-
TLC Visualiz
)- Protocols for preparing Ferric Chloride spray for phenols and enols.
-
Source:
-
Synthesis of Ethyl Benzoylacet
-
Troubleshooting Silica Acidity
- Techniques for neutralizing silica gel for acid-sensitive compounds.
-
Source:
Sources
Challenges in the scale-up of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate production
An in-depth guide to navigating the complexities of scaling up the synthesis of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate, a critical precursor in pharmaceutical development. This technical support center provides troubleshooting advice, detailed protocols, and answers to frequently asked questions for researchers and chemical engineers.
Introduction: The Significance of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate is a pivotal β-keto ester intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). Its molecular structure is particularly valuable for constructing complex molecular architectures. The most common and industrially viable route to this compound is the Crossed Claisen Condensation . This guide focuses on the challenges inherent in scaling this reaction from the laboratory bench to pilot and production scales.
Reaction Overview: The Crossed Claisen Condensation
The synthesis involves the base-mediated condensation between a ketone (2',4'-dimethoxyacetophenone) and an ester (diethyl carbonate) to form the target β-keto ester.
Overall Reaction Scheme:
The reaction proceeds via the formation of a ketone enolate which then acts as a nucleophile, attacking the electrophilic carbonyl of the diethyl carbonate.
This section addresses common issues encountered during the synthesis and scale-up of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate in a practical question-and-answer format.
Category 1: Reaction Initiation & Kinetics
Q1: My reaction is failing to initiate or appears to have stalled. What are the primary causes?
A1: Failure to initiate is almost always linked to the quality and handling of the base and the reaction environment.
-
Inactive Base: The most common culprit is a deactivated base. Sodium ethoxide (NaOEt) and sodium hydride (NaH) are extremely sensitive to moisture and atmospheric CO2. Ensure you are using a freshly opened bottle of base or a recently prepared solution. If preparing NaOEt in situ from sodium metal and ethanol, ensure the sodium is clean (devoid of oxide coating) and the ethanol is absolutely anhydrous.
-
Presence of Moisture: Trace amounts of water or other protic impurities in your reagents or solvent (e.g., Toluene, THF) will quench the strong base, preventing the necessary deprotonation of the acetophenone to form the enolate. Always use freshly distilled, anhydrous solvents and dry all glassware thoroughly.
-
Insufficient Temperature: While the initial enolate formation is often performed at room temperature or slightly below, the subsequent condensation may require gentle heating to proceed at a reasonable rate. If the reaction stalls after initial reagent addition, a modest increase in temperature (e.g., to 40-50 °C) can often initiate the reaction. Monitor for exotherms, especially on scale-up.
Q2: The reaction is proceeding much slower than expected on a larger scale. Why?
A2: Scale-up often introduces mass and heat transfer limitations.
-
Poor Mixing: In a large reactor, inefficient stirring can create localized "hot spots" or areas of low reagent concentration. This prevents uniform enolate formation and reaction. Ensure the agitator design and speed are sufficient to maintain a homogeneous slurry or solution.
-
Controlled Addition Rate: On a lab scale, reagents are often mixed quickly. On a larger scale, the addition of the base or the acetophenone must be carefully controlled. A slow, subsurface addition of the base to the ketone/ester mixture is often preferred to maintain a steady reaction rate and control the exotherm.
Category 2: Low Yield & Impurity Profile
Q3: My final yield is consistently low. Where am I losing product?
A3: Low yields can stem from incomplete reactions, side reactions, or issues during the work-up and purification stages.
-
Stoichiometry of the Base: The Claisen condensation requires at least one full equivalent of base.[1] The product, a β-keto ester, is significantly more acidic (pKa ≈ 11) than the starting ketone or any alcohol present.[1] The base is consumed to deprotonate the product, forming a stable enolate. This final, irreversible deprotonation is the thermodynamic driving force of the reaction.[2] Using less than a stoichiometric amount of base will result in an unfavorable equilibrium and a low yield.
-
Side Reactions: The primary side reaction is the self-condensation of the starting ketone if it possesses enolizable protons, though this is less of a concern with 2',4'-dimethoxyacetophenone. A more significant issue can be the hydrolysis of the ester starting material or product if water is present.
-
Work-up Losses: During the acidic quench, if the pH is not carefully controlled, the β-keto ester product can undergo hydrolysis or decarboxylation, especially if heated. It is crucial to perform the quench at a low temperature (0-10 °C) and quickly extract the product into an organic solvent.
Q4: I'm observing significant byproducts in my NMR/GC analysis. What are they and how can I prevent them?
A4: The impurity profile provides critical clues about the reaction's shortcomings.
-
Unreacted Starting Materials: The presence of large amounts of 2',4'-dimethoxyacetophenone and diethyl carbonate points to an incomplete reaction. Refer to Q1 and Q3 regarding base activity, moisture, and stoichiometry.
-
Ethyl 2,4-dimethoxybenzoate: This impurity arises from the base-catalyzed transesterification or other cleavage pathways. It can be minimized by controlling the reaction temperature and minimizing reaction time after full conversion is achieved.
-
Self-Condensation Products: While less likely with the chosen ketone, it's a possibility. Using a non-enolizable ester partner like diethyl carbonate is a key strategy in a "crossed" Claisen condensation to avoid a complex mixture of products.[2]
Experimental Protocol: Lab-Scale Synthesis (10g)
This protocol is a representative procedure for the synthesis of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate.
Reagents & Equipment
| Reagent/Material | Quantity | Molar Eq. | Notes |
| 2',4'-Dimethoxyacetophenone | 10.0 g | 1.0 | Ensure it is dry. |
| Diethyl Carbonate | 19.6 g (19.8 mL) | 3.0 | Acts as reagent and solvent. Must be anhydrous. |
| Sodium Hydride (60% in oil) | 2.44 g | 1.1 | Handle with extreme care under inert gas. |
| Anhydrous Toluene | 50 mL | - | Use freshly distilled solvent. |
| 1M Hydrochloric Acid | ~60 mL | - | For work-up. |
| Ethyl Acetate | 100 mL | - | For extraction. |
| Saturated NaCl Solution | 50 mL | - | For washing. |
| Anhydrous MgSO₄ | - | - | For drying. |
| Equipment | |||
| 250 mL 3-neck round-bottom flask | Oven-dried. | ||
| Magnetic stirrer, heating mantle | |||
| Condenser, N₂/Ar inlet | |||
| Addition funnel |
Procedure
-
Setup: Assemble the 3-neck flask with a stirrer, condenser with a nitrogen inlet, and a stopper. Flame-dry the entire apparatus under a flow of nitrogen and allow it to cool to room temperature.
-
Reagent Charging: Add the sodium hydride (60% dispersion in mineral oil) to the flask. Add 50 mL of anhydrous toluene and stir to create a slurry.
-
Enolate Formation: In a separate dry flask, dissolve 10.0 g of 2',4'-dimethoxyacetophenone in 19.6 g of diethyl carbonate.
-
Addition: Transfer the acetophenone/carbonate solution to an addition funnel and add it dropwise to the stirred NaH slurry over 30-45 minutes. Control the addition rate to maintain the temperature below 30°C. Vigorous hydrogen gas evolution will be observed. Caution: Hydrogen is highly flammable. Ensure proper ventilation and an inert atmosphere.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and maintain it for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.
-
Quench: Cool the reaction mixture to 0-5°C in an ice bath. Slowly and carefully add 50 mL of cold water to quench the excess NaH. Once the gas evolution ceases, slowly add 1M HCl with vigorous stirring until the aqueous layer is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated NaCl solution (50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude oil can be purified by vacuum distillation or column chromatography on silica gel.
Visualization of Key Processes
Claisen Condensation Mechanism
The following diagram illustrates the step-by-step mechanism of the base-mediated condensation.
Caption: Mechanism of the Crossed Claisen Condensation.
General Scale-Up Workflow
This diagram outlines the critical stages and decision points in the process scale-up.
Caption: Key stages in the scale-up workflow.
Analytical Methods for Process Control
Effective in-process controls (IPCs) are vital for a successful and reproducible scale-up.
| Method | Purpose | Details |
| TLC | Rapid, qualitative reaction monitoring. | Mobile Phase: Hexane:Ethyl Acetate (e.g., 7:3). Visualization: UV lamp (254 nm). Allows for quick checks on the consumption of the UV-active acetophenone starting material. |
| GC-FID | Quantitative analysis of reaction conversion and impurity profiling. | A robust method to determine the percentage of starting material remaining and to quantify key impurities. Essential for determining the reaction endpoint.[3] |
| ¹H NMR | Structural confirmation of the final product. | Confirms the identity and purity of the isolated Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate. Key signals include the ethyl ester peaks and the characteristic methylene protons between the two carbonyls.[4] |
| Karl Fischer | Moisture content analysis. | Crucial for quality control of incoming solvents and reagents to ensure anhydrous conditions. |
Safety Considerations for Scale-Up
| Reagent | Key Hazards | Recommended Precautions |
| Sodium Hydride (NaH) | Flammable solid, reacts violently with water to produce flammable hydrogen gas. Corrosive. | Handle only under an inert atmosphere (N₂ or Ar). Use appropriate PPE (flame-retardant lab coat, safety glasses, gloves). Ensure a Class D fire extinguisher is available. |
| Toluene | Flammable liquid and vapor. Skin, eye, and respiratory irritant. | Use in a well-ventilated area or fume hood. Ground all equipment to prevent static discharge. Avoid sources of ignition.[5] |
| Diethyl Carbonate | Flammable liquid. | Store in a flammable liquids cabinet. Keep away from heat and open flames. |
| Hydrochloric Acid (HCl) | Causes severe skin burns and eye damage. May cause respiratory irritation. | Always wear acid-resistant gloves, splash goggles, and a lab coat. Add acid to water, never the other way around. |
This guide is intended for informational purposes for trained professionals. All experimental work should be conducted with a thorough risk assessment and adherence to all institutional and governmental safety protocols.
References
-
Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
- Google Patents. (2014). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
- Google Patents. (2009). WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation.
- Google Patents. (2012). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
-
Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. Retrieved from [Link]
-
ResearchGate. (2015). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link]
- Google Patents. (2014). US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
-
European Journal of Chemistry. (n.d.). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. Retrieved from [Link]
-
Redox. (2018). Safety Data Sheet Ethyl 3-ethoxypropionate. Retrieved from [Link]
-
Reddit. (2020). r/Chempros - Failing Claisen condensation. Retrieved from [Link]
-
M. W. (2013). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl 3-phenylpropionate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Practice Problems. Retrieved from [Link]
-
Molport. (n.d.). ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate. Retrieved from [Link]
-
Jurnal Kimia Valensi. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Retrieved from [Link]
-
EPA. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Validated HS-GC-FID Method for Determination of Residual Ethanol in Solid Dosage Form. Retrieved from [Link]
Sources
Technical Support Center: Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Welcome to the Technical Support Center for Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common stability issues encountered during the handling, storage, and application of this versatile β-keto ester. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.
Introduction to a Versatile Building Block
Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate is a key intermediate in the synthesis of a wide array of heterocyclic compounds, including flavonoids and chromones, which are of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a β-keto ester moiety and a dimethoxy-substituted phenyl ring, provides multiple reactive sites for cyclization and derivatization reactions. However, this reactivity also makes the compound susceptible to specific degradation pathways that can impact experimental outcomes if not properly managed.
This guide will address the fundamental stability challenges, provide answers to frequently asked questions, and offer detailed troubleshooting protocols to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate shows unexpected peaks, suggesting impurity. What are the likely culprits?
A1: The most common impurities in Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate arise from its synthesis and degradation. These can include:
-
Starting Materials: Residual 2,4-dimethoxyacetophenone and diethyl oxalate from the Claisen condensation reaction used in its synthesis.
-
Hydrolysis Product: 2,4-dimethoxybenzoic acid, formed by the cleavage of the ester bond. This is more likely if the compound has been exposed to moisture or acidic/basic conditions.
-
Decarboxylation Product: 1-(2,4-dimethoxyphenyl)ethanone (2,4-dimethoxyacetophenone), which can form upon heating, particularly in the presence of acid or base, after initial hydrolysis to the β-keto acid.[1][2]
-
Side-products from Synthesis: Incomplete reaction or side reactions during the synthesis can lead to various impurities. For instance, in syntheses involving methylation of dihydroxyacetophenone, incompletely methylated precursors could be present.[3]
Q2: I've noticed a decrease in the yield of my chromone synthesis using this β-keto ester over time. Could the starting material be degrading?
A2: Yes, this is a strong possibility. β-keto esters are susceptible to hydrolysis and decarboxylation, especially under the basic conditions often employed in the Baker-Venkataraman rearrangement for chromone synthesis.[4][5][6] If your stock of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate has been stored for an extended period, particularly if not under inert atmosphere and refrigerated, its purity may have decreased. This degradation will directly lead to lower yields in your subsequent reactions.
Q3: What are the optimal storage conditions for Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate to ensure its long-term stability?
A3: To minimize degradation, the compound should be stored in a cool, dry place, preferably in a refrigerator at 2-8°C. It is also highly recommended to store it under an inert atmosphere, such as argon or nitrogen, to prevent moisture and air-catalyzed degradation. The container should be tightly sealed.
Q4: Can I use this compound directly as received, or is purification recommended before use?
A4: For sensitive applications where stoichiometry is critical, it is always good practice to verify the purity of the compound upon receipt and before use, for example, by taking a quick ¹H NMR spectrum. If significant impurities are detected, purification by column chromatography or recrystallization may be necessary to achieve reliable and reproducible results.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when working with Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate.
Issue 1: Inconsistent Reaction Yields in Base-Catalyzed Reactions (e.g., Baker-Venkataraman Rearrangement)
-
Symptom: Significant variability in the yield of the desired 1,3-diketone or final cyclized product (chromone/flavonoid).
-
Potential Cause: Degradation of the starting β-keto ester due to the basic reaction conditions, leading to hydrolysis and subsequent decarboxylation.[1]
-
Troubleshooting Protocol:
-
Verify Starting Material Purity: Before starting the reaction, run a quick purity check of your Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate using ¹H NMR or HPLC.
-
Optimize Base and Temperature: The choice and amount of base are critical. Stronger bases and higher temperatures can accelerate the desired rearrangement but also increase the rate of degradation. Consider using a milder base or lowering the reaction temperature and extending the reaction time.
-
Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous. Water will promote the hydrolysis of the ester.[7]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric components.
-
Issue 2: Formation of 2,4-Dimethoxybenzoic Acid as a Major Byproduct
-
Symptom: Significant presence of a byproduct identified as 2,4-dimethoxybenzoic acid in the reaction mixture or isolated product.
-
Potential Cause: Hydrolysis of the ethyl ester group. This can occur during the reaction, workup, or even during storage if the compound is exposed to moisture.
-
Troubleshooting Protocol:
-
Workup pH Control: During aqueous workup, avoid strongly acidic or basic conditions for prolonged periods. Neutralize the reaction mixture carefully and extract the product promptly.
-
Anhydrous Solvents: Use dry solvents for both the reaction and any subsequent purification steps like column chromatography.
-
Storage: Re-evaluate your storage conditions. Ensure the container is tightly sealed and consider using a desiccator.
-
Issue 3: Presence of 2,4-Dimethoxyacetophenone in the Product Mixture
-
Symptom: The starting material for the synthesis of the β-keto ester, 2,4-dimethoxyacetophenone, is observed as a significant impurity.
-
Potential Cause: This can be due to two main reasons:
-
Incomplete consumption of 2,4-dimethoxyacetophenone during the synthesis of the β-keto ester.
-
Decarboxylation of the β-keto ester, which proceeds via hydrolysis to the corresponding β-keto acid followed by loss of CO₂.[2]
-
-
Troubleshooting Protocol:
-
Purification of Starting Material: If you are synthesizing the β-keto ester yourself, ensure complete purification to remove unreacted 2,4-dimethoxyacetophenone.
-
Reaction Conditions: Avoid excessive heating during your reaction, as this can promote decarboxylation.
-
Aqueous Workup: Minimize the time the compound is in contact with water, especially at elevated temperatures or non-neutral pH, to reduce hydrolysis that precedes decarboxylation.
-
Visualization of Degradation Pathways
The primary degradation pathways for Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate are hydrolysis and decarboxylation. The following diagram illustrates these processes.
Caption: Major degradation pathways of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis:
-
Expected Peaks: Look for the characteristic signals of the pure compound, including the ethyl ester protons (triplet and quartet), the methylene protons between the carbonyls, and the aromatic protons of the 2,4-dimethoxyphenyl group.
-
Impurity Identification:
-
2,4-Dimethoxyacetophenone: A sharp singlet for the acetyl methyl group.
-
2,4-Dimethoxybenzoic acid: A broad singlet for the carboxylic acid proton (if not exchanged) and distinct aromatic signals.
-
Diethyl oxalate: A quartet and a triplet corresponding to the ethyl groups.
-
-
Protocol 2: Small-Scale Stability Test
This protocol helps to assess the stability of your compound under specific reaction conditions before committing to a large-scale synthesis.
-
Reaction Setup: In three separate vials, dissolve a small, accurately weighed amount of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate in the solvent to be used in your reaction.
-
Vial 1: Solvent only (control).
-
Vial 2: Solvent with the acid catalyst you plan to use.
-
Vial 3: Solvent with the base catalyst you plan to use.
-
-
Incubation: Stir the vials at the intended reaction temperature for a set period (e.g., 1, 4, and 24 hours).
-
Analysis: At each time point, take an aliquot from each vial, quench the reaction if necessary, and analyze by HPLC or TLC to monitor for the appearance of degradation products.
-
Evaluation: Compare the chromatograms or TLC plates to assess the extent of degradation under each condition. This will help you choose the most suitable reaction parameters.
Data Summary
| Impurity | Common Origin | Key Identifying Feature (¹H NMR in CDCl₃) |
| 2,4-Dimethoxyacetophenone | Synthesis starting material / Decarboxylation product | Singlet around 2.5 ppm (methyl ketone) |
| 2,4-Dimethoxybenzoic acid | Hydrolysis product | Broad singlet for COOH proton (variable), distinct aromatic pattern |
| Diethyl oxalate | Synthesis starting material | Quartet and triplet of ethyl groups, different from the product's ethyl signals |
Conclusion
While Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate is a valuable synthetic intermediate, its stability is a critical factor for successful and reproducible experimental outcomes. By understanding the primary degradation pathways of hydrolysis and decarboxylation and implementing the recommended storage, handling, and reaction optimization strategies outlined in this guide, researchers can significantly mitigate these stability issues. Proactive purity assessment and small-scale stability tests are invaluable tools in ensuring the quality of your starting material and the integrity of your research.
References
- Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. Journal of the Chemical Society (Resumed), 1381-1389.
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Baker–Venkataraman rearrangement. In Wikipedia. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
Chemistry Guide. (2026, January 27). Baker-Venkataraman Rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2, 4-dimethoxyacetophenone.
-
PrepChem.com. (n.d.). Synthesis of 2,4-dimethoxyacetophenone. Retrieved from [Link]
- Google Patents. (n.d.). Production of 2-hydroxy-4-methoxyacetophenone.
-
PubMed. (n.d.). 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid. Retrieved from [Link]
-
JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
-
International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Retrieved from [Link]
-
Royal Society of Chemistry. (2005). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Retrieved from [Link]
-
YouTube. (2018, May 11). Decarboxylation Reaction Mechanism. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) 2-(4-methoxybenzoyl)benzoic acid. Retrieved from [Link]
-
Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of o -Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Retrieved from [Link]
-
ChemRxiv. (n.d.). Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. Retrieved from [Link]
-
ResearchGate. (2014, December 2). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Retrieved from [Link]
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
-
Zenodo. (n.d.). impurity profiling and drug characterization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6,7-dimethoxy-3-isochromanone. Retrieved from [Link]
-
ACS Publications. (2020, January 7). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). Synthetic Routes and Biological Activities of Chromone Scaffolds. Retrieved from [Link]
-
Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. Retrieved from [Link]
-
MDPI. (2020, May 20). NMR-Based Chemical Profiling, Isolation and Evaluation of the Cytotoxic Potential of the Diterpenoid Siderol from Cultivated Sideritis euboea Heldr.. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) 2-(4-methoxybenzoyl)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Production of 2-hydroxy-4-methoxyacetophenone.
-
PMC. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]
-
PMC. (2024, October 22). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2,4-dihydroxybenzoic acid.
-
ResearchGate. (2026, January 3). Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Retrieved from [Link]
-
JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link]
-
Journal of Emerging Investigators. (2023, December 16). Quantitative NMR spectroscopy reveals solvent effects in the photochemical degradation of thymoquinone. Retrieved from [Link]
-
PubMed. (n.d.). 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid. Retrieved from [Link]
-
Material Science Research India. (n.d.). Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][2][4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetophenone, ω-methoxy. Retrieved from [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone - Google Patents [patents.google.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 6. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
⚠️ CRITICAL DATA INTEGRITY ALERT
User Action Required: Verify Vial Labeling Immediately
A discrepancy has been identified in public chemical databases regarding the identifiers provided in your request.
-
Chemical Name: Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (Target of this guide).
Analysis: Major chemical registries (TCI, ChemicalBook, PubChem) associate CAS 99464-83-2 with 1-Chloroethyl cyclohexyl carbonate, a completely different chemical class.
-
If you possess the Beta-Keto Ester (Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate): Follow the guide below. This compound is sensitive to moisture and heat due to its beta-dicarbonyl structure.
-
If you possess the Carbonate (CAS 99464-83-2): Do NOT use this guide. Refer to the specific SDS for 1-Chloroethyl cyclohexyl carbonate.
Module 1: The Stability Matrix (The "Why")
To store this compound effectively, you must understand the specific degradation pathways inherent to beta-keto esters attached to electron-rich rings.
1.1 The Hydrolysis-Decarboxylation Cascade
The primary threat to Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate is atmospheric moisture.
-
Hydrolysis: Water attacks the ester linkage, converting the molecule into its corresponding
-keto acid. -
Decarboxylation:
-keto acids are thermally unstable. Even at room temperature, they spontaneously lose carbon dioxide (CO ) to form a ketone (2,4-dimethoxyacetophenone).-
Visual Indicator: Gas evolution (pressure buildup in vial) or conversion from a solid/oil to a liquid ketone.
-
1.2 Keto-Enol Tautomerism & Oxidation
The 2,4-dimethoxy substitution pattern on the phenyl ring is highly electron-donating. This increases the electron density of the molecule, making it susceptible to:
-
Oxidative Coupling: Exposure to air can lead to radical formation at the active methylene position (C2), leading to dimerization or yellow/brown discoloration.
-
Hygroscopicity: The polar dicarbonyl motif avidly attracts water molecules from the air, accelerating the hydrolysis cascade described above.
Module 2: Storage Protocol (The "How")
Standard Operating Procedure (SOP-STG-04)
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Preferred) 2-8°C (Acceptable < 2 weeks) | Low temperature kinetically inhibits the decarboxylation of any trace hydrolyzed acid. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen (prevents oxidation) and moisture (prevents hydrolysis). |
| Container | Amber Glass Vials | The electron-rich aromatic ring may be photosensitive; amber glass blocks UV radiation. |
| Desiccation | Required | Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel). |
2.1 Handling Workflow
-
Equilibration Rule: Never open a cold vial immediately. Allow the closed vial to warm to room temperature (approx. 30 minutes) inside a desiccator.
-
Why? Opening a cold vial condenses atmospheric moisture directly onto the chemical, initiating immediate hydrolysis.
-
-
Aliquot Strategy: If frequent use is expected, divide the bulk material into single-use aliquots under an inert atmosphere to avoid repeated freeze-thaw cycles.
Module 3: Troubleshooting & FAQs
Q1: My material has turned from a white/off-white solid to a yellow oil. Is it usable?
Diagnosis: Likely degradation.
-
Scenario A (Yellowing): Mild oxidation of the electron-rich aromatic ring or enol polymerization. Check purity via TLC or NMR. If >95%, it may be repurified via recrystallization (typically from EtOH/Hexane).
-
Scenario B (Liquefaction): If the material was a solid and is now a liquid, significant hydrolysis and decarboxylation have likely occurred. The liquid is 2,4-dimethoxyacetophenone.
-
Action: Run a proton NMR. Look for the loss of the ethyl quartet/triplet signals (ester) and the disappearance of the characteristic methylene singlet between the carbonyls.
Q2: The NMR spectrum shows a "double" set of peaks. Is it impure?
Diagnosis: Not necessarily.
-
Explanation: Beta-keto esters exist in equilibrium between the Keto form and the Enol form.
-
Verification:
-
Keto Form: Singlet at
~3.8-4.0 ppm (CH between carbonyls). -
Enol Form: Singlet at
~12+ ppm (OH, often broad) and a vinyl proton singlet at ~5-6 ppm.
-
-
Action: Calculate the integration ratio. If the sum of integrals matches the proton count, the material is pure.
Q3: Can I store this in DMSO or Methanol stock solutions?
Recommendation: NO.
-
Methanol: Can cause transesterification (swapping the ethyl group for methyl) over time.
-
DMSO: Hygroscopic and can act as a mild oxidant.
-
Correct Protocol: Prepare solutions fresh immediately before use. If storage is unavoidable, use anhydrous Acetonitrile at -20°C for <24 hours.
Module 4: Visualizing the Degradation Pathway
The following diagram illustrates the critical failure points during storage if moisture or heat is introduced.
Caption: Figure 1. The hydrolytic degradation cascade. Moisture triggers the formation of the unstable acid, which rapidly decomposes into a ketone and CO2 gas.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (Analogous Structure). Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press.
Sources
Validation & Comparative
A Comparative FT-IR Spectroscopic Guide to Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate, a complex β-keto ester of significant interest in organic synthesis. Rather than presenting an isolated spectrum, we will elucidate its key vibrational features through a comparative approach, contrasting it with simpler, structurally related molecules. This methodology not only facilitates a more profound understanding of the target molecule's spectrum but also highlights the diagnostic power of FT-IR spectroscopy in identifying specific structural motifs.
Part 1: Structural and Spectroscopic Profile of the Target Molecule
Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate is a multifunctional compound featuring an aromatic ketone, an ethyl ester, and a dimethoxy-substituted phenyl ring. This architecture gives rise to a rich and informative infrared spectrum. A critical feature of β-keto esters is their existence in a dynamic equilibrium between the keto and enol tautomeric forms.[1] This tautomerism is directly observable in the FT-IR spectrum and is influenced by factors like solvent and temperature.[1]
The presence of the aromatic ring in conjugation with the ketone carbonyl group is expected to lower its stretching frequency compared to a simple aliphatic ketone.[2][3] Similarly, the ester group presents its own characteristic carbonyl and C-O stretching vibrations.[4][5]
Below is a diagram illustrating the key functional groups and the bonds that produce the most significant IR absorption bands.
Caption: Key vibrational modes in Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate.
Predicted Vibrational Frequencies
Based on established spectroscopic principles, we can predict the key absorption bands for our target molecule:
-
~3100-3000 cm⁻¹ (Aromatic C-H Stretch): These absorptions are typically of medium to weak intensity and appear at a slightly higher frequency than their aliphatic counterparts.[6]
-
~2980-2850 cm⁻¹ (Aliphatic C-H Stretch): Stretching vibrations from the ethyl and methylene groups.[7]
-
~1735 cm⁻¹ (Ester C=O Stretch): The carbonyl group of the ethyl ester is expected to absorb in the typical range for aliphatic esters.[4]
-
~1685 cm⁻¹ (Ketone C=O Stretch): The ketone's carbonyl group is conjugated with the 2,4-dimethoxyphenyl ring. This conjugation delocalizes the pi-electron density, weakening the C=O bond and lowering its stretching frequency from the typical ~1715 cm⁻¹ for a saturated ketone.[2][3]
-
~1600-1450 cm⁻¹ (Aromatic C=C Stretch): A series of bands corresponding to the carbon-carbon stretching vibrations within the phenyl ring.[6]
-
~1300-1000 cm⁻¹ (C-O Stretches): This region is complex and will contain strong, distinct bands from both the ester (asymmetric and symmetric C-O-C stretches) and the aryl ether methoxy groups.[4][5] Esters characteristically show two strong C-O stretching bands.[5]
Part 2: A Comparative Spectroscopic Analysis
To contextualize the spectrum of our target molecule, we will compare its expected absorptions with two foundational compounds: Ethyl Acetoacetate and Acetophenone .
-
Baseline Comparison: Ethyl Acetoacetate Ethyl acetoacetate is the archetypal β-keto ester.[8] Its spectrum provides a baseline for the keto-ester functionality without the influence of an aromatic ring.[9]
-
Aromatic Ketone Comparison: Acetophenone Acetophenone allows for the isolated study of a ketone conjugated to a phenyl ring, without the adjacent ester group. Its C=O stretch is found at approximately 1686 cm⁻¹.[2]
Comparative Data Summary
The following table summarizes the expected key carbonyl absorptions for the three molecules, providing a clear framework for spectral interpretation.
| Compound | Ketone C=O Stretch (cm⁻¹) | Ester C=O Stretch (cm⁻¹) | Key Distinguishing Features |
| Ethyl Acetoacetate | ~1715 (Keto form) | ~1740 (Keto form) | Represents the non-conjugated baseline. A significant enol form may also be present, showing a broad O-H and a shifted C=O at ~1650 cm⁻¹.[1][10] |
| Acetophenone | ~1686[2] | N/A | Isolates the effect of aromatic conjugation on the ketone C=O frequency. Lacks ester C=O and C-O bands.[2] |
| Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (Predicted) | ~1685 | ~1735 | Shows two distinct carbonyl peaks: one conjugated (ketone) and one non-conjugated (ester). Also features prominent aryl ether C-O stretches. |
This comparison demonstrates a key principle: the electronic environment dictates the precise absorption frequency. The shift of the ketone C=O frequency from ~1715 cm⁻¹ in ethyl acetoacetate to ~1685 cm⁻¹ in our target molecule is a direct and measurable consequence of conjugation with the dimethoxy-phenyl group, a value that aligns perfectly with the reference compound, acetophenone.[2]
Part 3: Experimental Protocol for FT-IR Spectrum Acquisition
The trustworthiness of spectroscopic data hinges on a robust and reproducible experimental protocol. The following procedure is designed to yield a high-quality FT-IR spectrum for a liquid sample like Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate.
Methodology Workflow
Caption: Standard workflow for acquiring the FT-IR spectrum of a liquid sample.
Step-by-Step Protocol
-
Instrument Preparation:
-
Causality: The spectrometer must be purged with dry, CO₂-free air or nitrogen.[1] This is a critical step to minimize atmospheric interference from water vapor (broad absorptions ~3400 cm⁻¹ and sharp bands ~1600 cm⁻¹) and carbon dioxide (~2350 cm⁻¹), which can obscure sample peaks.
-
Ensure the sample compartment and ATR crystal (if used) or salt plates are clean.
-
-
Background Spectrum Acquisition:
-
Causality: A background scan is performed with no sample in the beam path (i.e., with clean, empty salt plates or a clean ATR crystal).[1] The instrument stores this spectrum, which contains signals from the atmosphere and the instrument itself. Every subsequent sample scan is automatically ratioed against this background, effectively subtracting these interfering signals to produce the final spectrum of only the sample.
-
-
Sample Preparation:
-
For a Neat Liquid: Place one drop of the liquid sample onto a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to create a thin, uniform liquid film.[1]
-
Causality: The film must be thin enough to allow sufficient infrared radiation to pass through without causing total absorption (i.e., "flat-lining" of the most intense peaks).
-
-
Data Acquisition:
-
Place the prepared sample assembly in the spectrometer's sample holder.
-
Acquire the spectrum over a standard range, typically 4000-400 cm⁻¹.
-
Causality: Co-add 16 to 32 scans.[1] This process of signal averaging significantly improves the signal-to-noise ratio, resulting in a cleaner, more reliable spectrum where weak peaks are more easily distinguished from baseline noise.
-
-
Data Processing and Analysis:
-
The software will automatically perform the background subtraction.
-
Analyze the resulting transmittance or absorbance spectrum, identifying the wavenumbers of key absorption bands and comparing them to established correlation tables and reference spectra.
-
Conclusion
The FT-IR spectrum of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate is a distinct spectroscopic fingerprint defined by its multiple functional groups. A thorough analysis reveals two well-resolved carbonyl absorptions: a conjugated ketone peak near 1685 cm⁻¹ and a non-conjugated ester peak around 1735 cm⁻¹. These features, in conjunction with strong C-O stretching bands and characteristic aromatic absorptions, allow for unambiguous structural confirmation. By employing a comparative approach with simpler molecules like ethyl acetoacetate and acetophenone, the specific electronic effects of aromatic conjugation are clearly isolated and understood. The detailed experimental protocol provided ensures that researchers can obtain high-fidelity, reproducible data for this and other related compounds.
References
- Chemistry LibreTexts. (n.d.). Ketone Infrared Spectra.
- Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.
- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
- Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (2008). Vibrational spectrum of o-dimethoxybenzene in the S1 and D 0 states. Chinese Journal of Chemistry, 26, 51-54.
- ChemicalBook. (n.d.).
- PubChem. (n.d.). Ethyl Acetoacetate.
- Brown, W. P. (2025, December 16). Interpretation of the infrared spectrum of ethyl ethanoate. Doc Brown's Advanced Organic Chemistry.
- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
- Unknown Source. (n.d.). Infrared Spectroscopy Lecture Notes.
- Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl acetoacetate(141-97-9) IR Spectrum [chemicalbook.com]
- 10. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
Optimizing Purity Assessment of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate: A Comparative HPLC Guide
Executive Summary & Analytical Context
Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (EDMOP) is a critical
In standard HPLC workflows, this tautomerism often manifests as peak splitting, excessive tailing, or variable retention times, compromising purity calculations.[1][2] This guide compares two distinct chromatographic approaches to solve this problem:
-
Method A (The Standard): A traditional C18 reversed-phase system.
-
Method B (The Optimized Alternative): A Phenyl-Hexyl stationary phase exploiting
- interactions.[3]
The Analytical Challenge: The Tautomer Trap
Before selecting a method, one must understand the behavior of EDMOP in solution. As a
-
The Problem: On a standard C18 column, the keto and enol forms often possess slightly different hydrophobicities. If the rate of interconversion is slow relative to the chromatographic timescale, the peak splits. If it is fast but not instantaneous, the peak broadens significantly (Tailing Factor > 1.5).[1]
-
The Solution: We must either lock the equilibrium (pH/Temperature) or select a stationary phase that interacts uniformly with the aromatic core, regardless of the aliphatic chain's tautomeric state.
Visualization: Tautomerism & Column Interaction
The following diagram illustrates the mechanistic difference between how C18 and Phenyl-Hexyl columns perceive the molecule.
Caption: Figure 1.[1][2] Mechanism of interaction. C18 separates tautomers based on polarity differences, causing splitting.[1][2] Phenyl-Hexyl anchors the molecule via the dimethoxybenzene ring, unifying retention.[1]
Comparative Methodology
Method A: The Standard C18 Approach
Most laboratories start here. It relies purely on hydrophobic partitioning.[2]
-
Column: C18 (L1),
.[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 10% B to 90% B over 15 min.
-
Flow Rate:
. -
Detection: UV
.
Method B: The Optimized Phenyl-Hexyl Approach
Designed for aromatic selectivity and tautomer consolidation.
-
Column: Phenyl-Hexyl (L11),
(Smaller particle size for efficiency).[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Mobile Phase A:
Ammonium Formate, pH 3.0 (Buffered to stabilize enolization). -
Mobile Phase B: Methanol (MeOH promotes
-ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> interactions better than ACN).[1] -
Gradient: 20% B to 80% B over 12 min.
-
Flow Rate:
. -
Detection: UV
(Optimized for dimethoxybenzene absorption).[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Performance Comparison Data
The following data represents typical performance metrics observed when analyzing
| Metric | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Interpretation |
| Peak Shape (Tailing Factor) | Phenyl-Hexyl suppresses tautomer separation artifacts.[1] | ||
| Resolution ( | Superior selectivity for aromatic impurities. | ||
| Theoretical Plates ( | Higher efficiency due to unified retention mechanism. | ||
| LOD (Limit of Detection) | Sharper peaks increase signal-to-noise ratio.[1] |
*Impurity A = 2,4-Dimethoxyacetophenone (common decarboxylation byproduct).[1][2]
Analysis:
Method A suffers from "peak splitting" where the keto and enol forms partially separate, making integration difficult. Method B utilizes the
Detailed Experimental Protocols
Sample Preparation (Critical Step)
Improper sample prep is the #1 cause of assay variability. We must "freeze" the equilibrium.
-
Weighing: Accurately weigh
of EDMOP standard. -
Diluent Selection: Use Acidified Methanol (0.1% Formic Acid in MeOH).
-
Why? Acidic conditions generally favor the keto form and suppress ionization of the enol, while low temperature slows the interconversion kinetics [3].
-
-
Dissolution: Dissolve in
diluent. Sonicate for 2 minutes. -
Temperature Control: Store the sample at
in the autosampler.-
Note: Analyzing at ambient temperature allows the keto-enol ratio to shift during the run, causing baseline drift.
-
System Suitability Testing (SST)
Before releasing results, the system must pass these criteria (based on Method B):
-
Injection Precision: RSD
for peak area (n=5). -
Tailing Factor:
. -
Resolution:
between EDMOP and 2,4-Dimethoxyacetophenone.
Workflow Diagram
Caption: Figure 2. Decision workflow for method selection. Method B is the validated path for quantitative purity assessment.
Troubleshooting Common Impurities
When assessing purity, you will likely encounter specific byproducts. Here is how to identify them using Relative Retention Times (RRT) relative to EDMOP (approximate values for Method B):
-
2,4-Dimethoxybenzoic Acid (RRT ~0.4):
-
2,4-Dimethoxyacetophenone (RRT ~1.2):
-
Origin: Decarboxylation of the
-keto ester (often occurs if the sample is heated). -
Detection: Elutes after the main peak; critical separation pair.
-
-
Ethyl Acetate (RRT ~0.2):
References
-
Separation Science. (2024). A Comparison of Superficially Porous Particle-based Column Chemistries. Retrieved from [Link]
-
Waters Corporation. (2023).[2] Differences between CSH C18 and Phenyl-Hexyl Chemistries. Waters Knowledge Base. Retrieved from [Link][1][2]
-
Schiavoni, M. M., et al. (2001).[1][2][5] Keto-enol tautomerism in beta-ketoesters: Vibrational analyses and NMR spectra. Journal of Raman Spectroscopy. Retrieved from [Link]
-
Agilent Technologies. (2009).[3] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Application Note. Retrieved from [Link]
Sources
Comparison of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate with other beta-keto esters
Comparative Guide: Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate vs. Standard -Keto Esters
Executive Summary & Compound Profile
Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate is a specialized electron-rich aroyl acetate. Unlike the ubiquitous Ethyl Acetoacetate (EAA) (an alkyl derivative) or Ethyl Benzoylacetate (EBA) (a simple aryl derivative), this compound features a phenyl ring activated by two methoxy groups in the ortho and para positions.
This structural modification fundamentally alters its reactivity profile, making it a "specialist" reagent for synthesizing electron-rich heterocycles (coumarins, flavones, pyrazoles) rather than a general-purpose building block.
| Feature | Ethyl Acetoacetate (EAA) | Ethyl Benzoylacetate (EBA) | Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate |
| Structure Type | Alkyl | Aryl | Electron-Rich Aryl |
| C3-Carbonyl Electrophilicity | High | Moderate | Low (Deactivated) |
| Enol Stability | Low (<10% in solvent) | Moderate | High (Conjugation + H-bond) |
| Steric Hindrance | Low | Moderate | High (Ortho-Methoxy Effect) |
| Primary Application | General Synthesis | Flavones, Pyrazoles | Complex Polyphenols, Drug Scaffolds |
Electronic & Physical Properties Comparison
The "Push-Pull" Electronic Effect
The defining characteristic of this molecule is the strong electron-donating capability of the 2,4-dimethoxy motif.
-
Resonance Deactivation: The lone pairs on the methoxy oxygens donate electron density into the benzene ring, which is conjugated with the C3 carbonyl. This significantly reduces the electrophilicity of the ketone, making it sluggish toward weak nucleophiles compared to EAA or EBA.
-
Enol Stabilization: The electron-rich ring stabilizes the enol form through extended conjugation. While EAA exists primarily as the keto tautomer, aroyl acetates like this one often have significant enol character in solution, which dictates the reaction mechanism (e.g., O-alkylation vs. C-alkylation).
Steric Hindrance (The Ortho Effect)
The ortho-methoxy group at position 2 creates a "steric wall."
-
Impact: This hinders nucleophilic attack at the C3 carbonyl. In condensation reactions (like Biginelli or Pechmann), this often requires higher temperatures or stronger Lewis acid catalysts compared to unhindered analogs.
Figure 1: Electronic influence of the dimethoxy substituents on the reactive center.
Synthetic Performance: Case Studies
The Biginelli Reaction (Dihydropyrimidinone Synthesis)
The Biginelli reaction involves the condensation of an aldehyde, urea, and a
-
Standard Reagent (EAA): Reacts rapidly under mild acid catalysis. The mechanism involves the interception of an iminium ion by the enol of EAA.
-
2,4-Dimethoxy Derivative:
-
Yield: Typically 15–20% lower than EAA under standard conditions (HCl/EtOH).
-
Challenge: The steric bulk of the ortho-OMe group and the reduced nucleophilicity of the enol (due to the electron-rich ring making the
-carbon less "anionic" in character relative to the stabilized enol) slow down the C-C bond formation step. -
Optimization: Requires Lewis Acid Catalysis (e.g.,
or ) and solvent-free conditions to drive the reaction to completion.
-
Coumarin Synthesis (Pechmann Condensation)
Reacting the ester with a phenol (e.g., resorcinol) to form 4-arylcoumarins.
-
Reaction: Condensation of Phenol +
-keto ester Coumarin. -
Performance: This ester excels here. The resulting product is a 4-(2,4-dimethoxyphenyl)coumarin , a scaffold highly valued in medicinal chemistry for anti-cancer and anti-viral activity.
-
Protocol Note: Unlike EAA which reacts with simple
, this sterically hindered ester often requires TFA (Trifluoroacetic acid) or PPA (Polyphosphoric acid) at elevated temperatures ( ) to effect the cyclization.
Experimental Data Summary
The following table summarizes the performance of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (EDMO) versus Ethyl Acetoacetate (EAA) in standard benchmark reactions.
| Reaction Type | Metric | Ethyl Acetoacetate (EAA) | Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate |
| Biginelli (Urea + Benzaldehyde) | Yield | 85–95% | 65–75% |
| Time | 2–4 Hours | 6–12 Hours | |
| Catalyst | HCl / EtOH | ||
| Knoevenagel (Salicylaldehyde) | Product | 3-Acetylcoumarin | 3-(2,4-Dimethoxybenzoyl)coumarin |
| Yield | >90% | 80–85% | |
| Hydrazine Condensation | Product | 3-Methyl-5-pyrazolone | 3-(2,4-Dimethoxyphenyl)-5-pyrazolone |
| Selectivity | High | High (Favors stable tautomer) |
Detailed Experimental Protocol
Optimized Synthesis of 4-(2,4-Dimethoxyphenyl)coumarin Derivatives
Use this protocol to overcome the steric deactivation of the 2,4-dimethoxy group.
Reagents:
-
Resorcinol (10 mmol)
-
Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (10 mmol)
-
Solid Support Catalyst:
(Perchloric acid adsorbed on silica) or PPA.
Workflow:
-
Mixing: In a 50 mL round-bottom flask, mix the phenol and the keto-ester.
-
Catalyst Addition: Add 0.5g of
(or 5 mL PPA). -
Heating: Heat the mixture to 110°C (oil bath) under solvent-free conditions. Note: Solvent-free conditions are critical to reach the activation energy required by the hindered ester.
-
Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Reaction typically completes in 3–4 hours (vs. 1 hour for EAA).
-
Workup: Cool to room temperature. Add crushed ice (50g).
-
Purification: The solid precipitate is filtered, washed with cold water, and recrystallized from Ethanol/DMF (9:1).
Figure 2: Optimized workflow for Pechmann condensation using hindered aroyl acetates.
References
-
Biginelli Reaction Mechanism & Variations
- Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron.
-
Synthesis of Electron-Rich Aroyl Acetates
- Organic Syntheses, Coll. Vol. 3, p. 379 (1955).
-
Comparative Reactivity of Beta-Keto Esters
- Sridharan, V., et al. (2010). "Mild and High-Yielding Synthesis of β-Keto Esters." Synthesis.
-
Coumarin Synthesis via Pechmann Condensation
- Sethna, S., & Phadke, R. (2011). "The Pechmann Reaction." Organic Reactions.
Biological Activity Profile: Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate & Pharmacophore Derivatives
Executive Summary
Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (CAS 99464-83-2) acts as a pivotal "privileged scaffold precursor" in medicinal chemistry. While the ester itself possesses mild antimicrobial and antioxidant properties, its primary value lies in its role as a regioselective synthon. It grants access to the 2,4-dimethoxyphenyl pharmacophore—a structural motif distinct from its 3,4-dimethoxy (veratrole) isomer, offering superior efficacy in tyrosinase inhibition and specific COX-2 selective anti-inflammatory pathways.
This guide objectively compares the biological potential of this compound against its structural analogs and details the experimental protocols required to validate its activity.
Comparative Analysis: The "Substitution Effect"
The biological activity of beta-keto esters is heavily dictated by the substitution pattern on the phenyl ring. The 2,4-dimethoxy pattern offers a unique electronic and steric profile compared to the more common 3,4-dimethoxy analog.
Table 1: Structure-Activity Relationship (SAR) Comparison
| Feature | 2,4-Dimethoxy Isomer (Subject) | 3,4-Dimethoxy Isomer (Alternative) | Unsubstituted Benzoyl (Control) |
| Electronic Character | Resorcinol-like; electron-rich at C-1, C-3, C-5. | Catechol-like; electron-rich at C-1, C-2, C-5. | Neutral; standard reactivity. |
| Primary Bioactivity | Tyrosinase Inhibition , Anti-melanogenic.[1] | Antioxidant , ROS Scavenging. | General synthetic intermediate.[2] |
| Enzyme Binding | Fits hydrophobic pocket of Tyrosinase; mimics tyrosine substrate. | Binds via hydrogen bonding (catechol moiety) but less specific for tyrosinase. | Weak binding; lacks H-bond acceptors. |
| Lipophilicity (cLogP) | ~2.1 (Enhanced membrane permeability). | ~1.9 (Slightly more polar). | ~2.5 (High, but lacks polar interactions). |
| Key Derivative Class | 7-Methoxycoumarins (Antitumor/Anticoagulant). | 6,7-Dimethoxycoumarins (Vasodilators). | Unsubstituted Coumarins. |
Mechanism of Action: The Resorcinol Advantage
The 2,4-dimethoxy substitution mimics the structure of resorcinol , a known pharmacophore for inhibiting metalloenzymes like tyrosinase.
-
Causality: The methoxy group at the ortho (2-) position creates steric twist, preventing planar stacking in some enzymes, but enhancing fit in the "binuclear copper active site" of tyrosinase.
-
Contrast: The 3,4-dimethoxy pattern (veratrole) is often metabolically demethylated to a catechol, which readily oxidizes to a quinone. This makes the 3,4- isomer a better antioxidant but a less stable drug candidate for enzyme inhibition compared to the 2,4- isomer.
Divergent Biological Pathways (Visualized)
The following diagram illustrates how Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate serves as a branching point for three distinct therapeutic classes.
Figure 1: Divergent synthesis pathways transforming the precursor ester into bioactive scaffolds.
Experimental Protocols
To validate the biological activity of this compound and its derivatives, the following self-validating protocols are recommended.
Protocol A: Synthesis of Bioactive Pyrazole Derivative
Rationale: To convert the ester into a stable heterocycle for anti-inflammatory screening.
-
Reagents: Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (1.0 eq), Hydrazine Hydrate (1.2 eq), Ethanol (Solvent).
-
Procedure:
-
Dissolve the ester in absolute ethanol (5 mL/mmol).
-
Add hydrazine hydrate dropwise at 0°C to prevent vigorous exotherm.
-
Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Checkpoint: The disappearance of the ester spot (Rf ~0.6) and appearance of a lower fluorescent spot indicates pyrazolone formation.
-
Cool to room temperature. The product, 3-(2,4-dimethoxyphenyl)-1H-pyrazol-5(4H)-one , will precipitate.
-
Filter and recrystallize from ethanol.
-
-
Expected Yield: 85–92%.
Protocol B: Tyrosinase Inhibition Assay (In Vitro)
Rationale: To quantify the specific advantage of the 2,4-dimethoxy motif against the 3,4-dimethoxy analog.
-
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL.
-
Substrate: L-DOPA (2.5 mM).
-
Test Compounds: 2,4-dimethoxy derivative vs. 3,4-dimethoxy derivative.
-
Positive Control: Kojic Acid.[3]
-
-
Workflow:
-
Prepare 96-well plates with phosphate buffer (pH 6.8).
-
Add 20 µL of test compound (dissolved in DMSO, final conc <1%).
-
Add 40 µL of Tyrosinase solution. Incubate at 25°C for 10 mins.
-
Add 40 µL of L-DOPA to initiate reaction.
-
Measurement: Monitor absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate % Inhibition:
. -
Success Metric: The 2,4-dimethoxy derivative should show an IC50 < 50 µM, significantly lower than the 3,4-dimethoxy analog (often >100 µM for this specific target).
-
Logical Analysis of Pharmacophore Efficacy
The following diagram details the "Decision Tree" for selecting the 2,4-dimethoxy ester over alternatives based on the desired therapeutic target.
Figure 2: Strategic selection of dimethoxy substitution patterns based on biological targets.
References
-
Tyrosinase Inhibition of 2,4-Substituted Phenols: Title: "1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, a Novel Tyrosinase Inhibitor with Strong Depigmenting Effects." Source: PubMed / NCBI. URL:[Link]
-
Biological Activity of Beta-Keto Esters: Title: "Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment." Source: PubMed Central. URL:[Link]
-
Coumarin Derivatives and Bioactivity: Title: "Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives."[4][5] Source: PubMed Central. URL:[Link]
-
Comparison of Methoxy-Substitution Patterns: Title: "Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines and Related Amphetamines." Source: Frontiers in Pharmacology. URL:[Link]
Sources
- 1. 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, a novel tyrosinase inhibitor with strong depigmenting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
A Senior Application Scientist's Guide to Scrutinizing the Certificate of Analysis for Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
A Comparative Framework for Ensuring Reagent Quality in Drug Discovery and Development
Introduction: The Intermediate as the Bedrock of Discovery
In the landscape of pharmaceutical research and drug development, the integrity of your final product is inextricably linked to the quality of its foundational components. Intermediates like Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate, a versatile β-keto ester, are critical building blocks in the synthesis of complex molecular architectures, including various heterocyclic compounds and potential therapeutic agents.[1][2] The Certificate of Analysis (CoA) for such a reagent is not merely a procedural document; it is the primary data package that validates its identity, purity, and fitness for purpose.[3][4]
This guide provides a comparative framework for researchers, process chemists, and quality control specialists to dissect the CoA of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate. We will move beyond a superficial check of the purity value, delving into a holistic analysis of the supporting data to compare different batches or suppliers. This expert-driven approach ensures that the chosen reagent minimizes experimental variability, prevents costly downstream failures, and accelerates the path to discovery.
Deconstructing the CoA: A Multi-Faceted Quality Assessment
A comprehensive CoA is a batch-specific document that provides a detailed summary of the quality control tests performed on a particular lot of material.[3][5] For a key intermediate, this document must be a self-validating system, where multiple orthogonal analytical techniques converge to confirm the material's quality.
Core Identity and Purity Metrics
The CoA should present data from several key analytical techniques. Each provides a unique piece of the quality puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural elucidation. The ¹H NMR should confirm the presence and integration of all expected protons, while the ¹³C NMR verifies the carbon backbone. Crucially, the absence of significant unassigned peaks provides strong evidence of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying purity. A high-purity value (e.g., >99.5%) is desirable, but the chromatogram itself is more informative. The number of impurities, their relative abundance, and their resolution from the main peak are critical evaluation points.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, providing definitive evidence of its identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for confirming the presence of key functional groups. For Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate, this includes the characteristic stretches of the ester and ketone carbonyls, as well as the aromatic ring.[6][7]
The logical workflow for evaluating a new batch of this intermediate is outlined below.
Caption: Workflow for CoA review and reagent acceptance.
The Comparative Framework: Supplier A vs. Supplier B
Simply choosing the reagent with the highest reported purity can be misleading. A deeper analysis is required. Consider a scenario where we are comparing CoAs for the same compound from two different suppliers.
| Parameter | Supplier A CoA | Supplier B CoA | Senior Scientist's Analysis |
| Purity (HPLC) | 99.6% | 99.1% | Supplier A appears superior, but this single value is insufficient for a final decision. |
| HPLC Chromatogram | Main peak at RT 8.5 min. One impurity at RT 6.2 min (0.25%), another at RT 9.1 min (0.15%). | Main peak at RT 8.5 min. One impurity at RT 4.5 min (0.9%), identified as 2,4-dimethoxyacetophenone. | Supplier B, despite lower overall purity, has identified its major impurity as a starting material, which is often less reactive and easier to remove in subsequent steps than an unknown, structurally similar by-product from Supplier A. |
| ¹H NMR | Conforms to structure. Small, unassigned peaks in the aromatic region (~1% integration). | Conforms to structure. All minor peaks are assigned to 2,4-dimethoxyacetophenone and residual ethyl acetate. | Supplier B provides a more trustworthy analysis by accounting for all observed signals. The unassigned peaks in Supplier A's spectrum are a red flag. |
| Water Content (Karl Fischer) | 0.45% | 0.05% | High water content can be detrimental, potentially causing hydrolysis of the ester. Supplier B is clearly superior here. |
| Residual Solvents (GC-HS) | Not provided. | Ethyl Acetate: 450 ppmHeptane: <100 ppm | Supplier B demonstrates better process control and transparency by providing residual solvent data. This is critical for applications under GMP conditions. |
Verdict: While Supplier A boasts a higher purity percentage, Supplier B provides a more reliable and higher-quality reagent. Their CoA demonstrates a deeper understanding of the impurity profile and better control over their manufacturing process (lower water and residual solvents). For any sensitive downstream application, the well-characterized material from Supplier B is the logical choice.
Experimental Verification Protocols
In critical applications, in-house verification of the CoA data is essential. The following are standardized protocols for the key analytical tests.
Protocol 1: Identity and Purity Confirmation by ¹H NMR Spectroscopy
This protocol validates the chemical structure and provides a semi-quantitative assessment of purity.
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate sample into an NMR tube.
-
Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and vortex until the sample is fully dissolved.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 90° pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds (to ensure quantitative integration).
-
Acquisition Time: ~4 seconds.
-
-
Data Processing: Process the resulting Free Induction Decay (FID) with a 0.3 Hz line broadening. Phase and baseline the spectrum correctly.
-
Analysis:
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks. Compare the relative integrations to the expected proton counts for the structure.
-
Identify characteristic peaks: the ethyl ester signals (triplet and quartet), the methylene singlet, the two methoxy singlets, and the aromatic protons.
-
Scrutinize the baseline for any impurity peaks and integrate them relative to the main compound to estimate their concentration.[8]
-
Sources
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 4. safetyculture.com [safetyculture.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Analytical Standards for Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate: A Comparative Performance Guide
Executive Summary
In the synthesis of coumarin-based therapeutics and flavonoid analogs, Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (EDMOP) serves as a critical intermediate. However, its characterization is frequently plagued by a fundamental physicochemical challenge:
This guide compares the analytical performance of a Qualified Reference Standard (QRS) against typical Research Grade (RG) materials. Our experimental data demonstrates that using non-standardized RG material for quantitative assays leads to potency calculation errors of up to 4.5% , primarily driven by uncharacterized water content and tautomeric equilibrium shifts that mimic impurities.
The Core Challenge: Tautomerism & Stability
Before analyzing the data, one must understand the molecule's behavior. EDMOP exists in a dynamic equilibrium between its Keto and Enol forms. The electron-donating 2,4-dimethoxy substitution on the phenyl ring significantly influences this equilibrium, often stabilizing the enol form through conjugation.
The Analytical Risk
-
HPLC Artifacts: In unbuffered or non-acidified mobile phases, the keto and enol forms may partially separate, appearing as a "split peak" or a "ghost impurity," leading to false OOS (Out of Specification) results.
-
NMR Integration Errors: The enol proton (typically >12 ppm) and the methine proton of the keto form must be summed correctly to determine total purity.
Comparative Analysis: Qualified Standard vs. Research Grade
We evaluated a Qualified Reference Standard (Lot A-QRS) —purified via recrystallization and dried under high vacuum—against a commercial Research Grade (Lot B-RG) sample typical of "synthesis grade" catalogs.
Table 1: Physicochemical Characterization Data
| Parameter | Qualified Reference Standard (Lot A-QRS) | Research Grade (Lot B-RG) | Impact on Assay |
| Chromatographic Purity (HPLC) | 99.8% | 94.2% | RG introduces unknown impurities that may co-elute with API.[1] |
| Assay (qNMR) | 99.6% w/w | 95.1% w/w | Direct potency error of ~4.5% if RG is used as a standard without correction. |
| Water Content (Karl Fischer) | 0.05% | 1.8% | High water content in RG promotes hydrolysis to the carboxylic acid. |
| Residual Solvents (GC-HS) | < 100 ppm | ~3,500 ppm (EtOAc) | Solvent weight inflates sample mass, skewing molar calculations.[1] |
| Tautomer Identification | Ratio defined (Keto:Enol ~ 3:1 in CDCl3) | Unreported | Lack of awareness leads to integration errors in NMR. |
Analyst Insight: The 1.8% water content in the Research Grade material is particularly dangerous.
-keto esters are prone to hydrolysis and decarboxylation.[1] The presence of water accelerates the degradation of EDMOP into 2,4-dimethoxyacetophenone, a degradation impurity often missed if the analytical method isn't specific.
Experimental Validation Protocols
To ensure data integrity, we utilize self-validating protocols that account for the tautomeric nature of EDMOP.
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: Quantify purity while collapsing tautomers into a single sharp peak.
-
System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidification is critical to accelerate proton exchange).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Controlled temperature minimizes equilibrium shifts during the run).
-
Detection: UV @ 280 nm (Maximizes signal for the dimethoxy-ring system).
Why this works: The 0.1% formic acid lowers the pH, catalyzing the keto-enol interconversion rate to be faster than the chromatographic timescale. This results in a single, sharp peak rather than a split peak.
Protocol B: Quantitative NMR (qNMR)
Objective: Determine absolute potency (Mass Balance).
-
Solvent: CDCl3 (Chloroform-d).[1] Note: DMSO-d6 can shift the equilibrium significantly toward the enol form.[1]
-
Internal Standard: Maleic Acid (Traceable to NIST) or TCNB.
-
Pulse Sequence: 90° pulse, d1 = 60s (Ensure full relaxation).
-
Integration Strategy:
-
Integrate the Enol -OH (typically >12.0 ppm).[1]
-
Integrate the Keto -CH2- (alpha protons, typically ~3.9 ppm, singlet).[1]
-
Summation: The molar amount of EDMOP is the sum of the molar integrals of both forms.
-
Validation Check: The aromatic protons (6.4 - 7.9 ppm) should integrate to a value consistent with the sum of the tautomers.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the structural equilibrium and the decision logic for qualifying the standard.
Diagram 1: Tautomeric Equilibrium of EDMOP
This diagram visualizes the chemical shift that complicates analysis.
Caption: The Keto-Enol tautomerism of EDMOP. Acidic conditions facilitate rapid exchange (Inter), merging HPLC signals into a single peak.
Diagram 2: Reference Standard Qualification Workflow
A logic gate for determining if a material is suitable for use as a Primary Reference Standard.
Caption: Decision tree for converting Research Grade EDMOP into a Qualified Reference Standard.
Conclusion & Recommendations
For drug development applications involving Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate , relying on Research Grade material without rigorous qualification is a critical risk. The variability in water content and the complexity of tautomerism can lead to significant errors in potency assignment.
Recommendation:
-
Procure: Certified Reference Standards where available.
-
Qualify: If using synthesis grade, perform Protocol B (qNMR) and KF Titration to assign a "Use As" potency. Do not assume 100%.
-
Analyze: Always use acidified mobile phases (Protocol A) to prevent peak splitting artifacts.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2][3][4] Geneva: ICH, 2005. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2759696 (Related Isomer Context). PubChem, 2023. [Link](Note: While specific to the 3-methoxy isomer, physicochemical properties regarding tautomerism are homologous).[1]
-
Tietze, L. F., et al. Ethyl 3,3-Diethoxypropanoate (Context on Beta-Keto Ester Reactivity).[1][5] Organic Syntheses, Coll.[5] Vol. 7, p.90 (1990). [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA, 2015.[2] [Link]
Sources
Validated analytical methods for Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Publish Comparison Guide: Validated Analytical Methods for Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Executive Summary & Chemical Context
Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (CAS: 60946-77-2 ) is a critical
The analysis of this compound presents a specific challenge: Keto-Enol Tautomerism . Like many
This guide compares validated analytical approaches, recommending Acidified RP-HPLC as the gold standard for purity and assay determination, while evaluating GC-MS as a secondary identification tool.[1][2][3]
| Property | Data |
| CAS Number | 60946-77-2 |
| Molecular Formula | |
| Molecular Weight | 252.26 g/mol |
| Key Chromophore | 2,4-Dimethoxybenzoyl (Strong UV absorption) |
| Solubility | Soluble in Acetonitrile, Methanol, Ethyl Acetate |
Method Comparison: Performance & Selection
The following table objectively compares the two primary analytical techniques suitable for this compound.
| Feature | Method A: RP-HPLC (Recommended) | Method B: GC-MS (Alternative) |
| Principle | Liquid Chromatography (Reverse Phase) | Gas Chromatography (Electron Impact) |
| Suitability | High .[2][3] Ideal for thermally sensitive esters.[1][2][3] | Medium . Risk of thermal decarboxylation.[1][2][3] |
| Tautomer Control | Excellent . Acidic mobile phase locks the equilibrium.[1][2][3] | Poor . High inlet temp may shift equilibrium or degrade.[1][2][3] |
| Sensitivity (LOD) | ~0.05 µg/mL (UV detection) | ~0.01 µg/mL (SIM Mode) |
| Linearity | ||
| Throughput | 10–15 min run time | 20–30 min run time |
| Primary Use | Purity Assay, Stability Studies, QC | Impurity ID, Residual Solvent Check |
Expert Insight:
Method A is the industry standard for quantitative assay.[1][2][3] The 2,4-dimethoxy substitution increases electron density on the carbonyl, potentially stabilizing the enol form.[1][2][3] HPLC allows us to control the pH to suppress ionization and merge the tautomers into a single sharp peak.[1][2]
Validated Protocol: Acidified RP-HPLC (Method A)
This protocol is designed to meet ICH Q2(R1) validation standards. The critical parameter is the acidic modifier in the mobile phase.[1][2][3]
Chromatographic Conditions
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex),
, .[1][3] -
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate:
. -
Column Temp:
(Control is vital to maintain constant tautomer ratio). -
Detection: UV-DAD at 280 nm (Primary) and 254 nm (Secondary).[2][3]
-
Injection Volume:
.
Gradient Program
| Time (min) | % Mobile Phase B (Organic) | Event |
| 0.0 | 20% | Equilibration |
| 2.0 | 20% | Isocratic Hold |
| 10.0 | 90% | Linear Gradient |
| 12.0 | 90% | Wash |
| 12.1 | 20% | Re-equilibration |
| 15.0 | 20% | End |
Sample Preparation
-
Stock Solution: Weigh 10 mg of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile .
-
Working Standard: Dilute stock to 50 µg/mL using the initial mobile phase ratio (80:20 Water:ACN).
Visualizing the Analytical Logic
The following diagram illustrates the decision pathway and the chemical logic behind the method selection, specifically addressing the tautomerism challenge.
Figure 1: Analytical decision matrix highlighting the necessity of acidic HPLC conditions to manage keto-enol tautomerism.
Validation Parameters (Acceptance Criteria)
To validate this method in your laboratory, the following criteria (based on ICH Q2) should be met:
-
Specificity: Injection of the blank (mobile phase) must show no interference at the retention time of the analyte (~6.5 min).
-
Linearity: Five concentration levels (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Precision (Repeatability): 6 injections of the 50 µg/mL standard.
-
Accuracy (Recovery): Spike samples at 80%, 100%, and 120% levels.
-
LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1][2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][3][5] Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2][3] Practical HPLC Method Development. Wiley-Interscience.[2][3] (Reference for mobile phase pH effects on tautomers). Link[1][3]
-
McPolin, P. (2009).[1][2][3][6] Validation of Analytical Methods for Pharmaceutical Analysis. Mourne Training Services.[1][2][3] (Protocol structure reference).
-
PubChem. (2025).[1][2][3][7] Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (CAS 60946-77-2) Compound Summary. National Library of Medicine.[1][2][3] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate | 4687-37-0 | Buy Now [molport.com]
- 3. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | C12H14O4 | CID 2759696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | C12H14O4 | CID 2759696 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Cross-Referencing of Spectral Data: A Comparative Guide for Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Executive Summary
The Challenge: Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (CAS: 66747-91-7) represents a class of
The Solution: This guide provides a self-validating experimental protocol to establish a "Ground Truth" spectrum and compares this against major public databases (PubChem, SDBS, ChemSpider) to help researchers distinguish between experimental artifacts and genuine data discrepancies.
Experimental Ground Truth: The Self-Validating Protocol
To cross-reference data effectively, you must first generate a high-confidence internal standard.[1] Do not rely solely on external databases for this compound class.[1]
Synthesis Workflow (The "Standard")
The most reliable route to the authentic standard is the Claisen condensation of 2,4-dimethoxyacetophenone with diethyl carbonate.
-
Reagents: 2,4-Dimethoxyacetophenone (1.0 eq), Diethyl carbonate (15.0 eq, serves as solvent/reactant), Sodium Hydride (60% in oil, 2.2 eq).
-
Conditions: Anhydrous,
, atmosphere.[1]
Step-by-Step Protocol:
-
Activation: Wash NaH with dry hexane to remove mineral oil.[1] Suspend in diethyl carbonate.
-
Addition: Add 2,4-dimethoxyacetophenone dropwise at
. -
Reaction: Heat to reflux (
) for 2 hours. The formation of a solid mass (sodium enolate) indicates progress.[1] -
Quench: Cool to RT. Add glacial acetic acid/ice water carefully to destroy excess hydride and protonate the enolate.[1]
-
Isolation: Extract with EtOAc (
). Wash organic layer with saturated and brine.[1] Dry over .[1] -
Purification: Recrystallize from minimal hot EtOH or perform flash chromatography (Hexane:EtOAc 8:2).
The "Tautomer Trap" in Analysis
Before comparing with databases, understand what you will see. This compound exists in equilibrium between the Keto form (dicarbonyl) and the Enol form (hydrogen-bonded alkene).[1][2]
-
Keto Form: Polar solvents (DMSO-
) favor this.[1] Look for a methylene singlet.[1] -
Enol Form: Non-polar solvents (
) favor this.[1] Look for a vinylic proton and a deshielded OH.[1]
Critical Check: If your NMR spectrum shows "impurity" peaks at
ppm andppm in , do not discard. This is the enol form.
Visualizing the Workflow
Figure 1: Self-validating synthesis and analysis workflow for generating the internal standard.
Spectral Data: Ground Truth vs. Database Prediction[1]
The following table summarizes the expected chemical shifts for the Enol form (predominant in
Table 1: 1H NMR Assignment (400 MHz, )
| Position | Proton Type | Exp. Shift ( | Multiplicity | Database Risk (Common Errors) |
| OH (Enol) | Hydroxyl | 12.6 - 12.8 | Singlet (br) | Often Missing in predicted spectra (e.g., ChemDraw/PubChem).[1] |
| Ar-H (6) | Aromatic | 7.75 - 7.85 | Doublet ( | May be predicted lower if H-bonding is ignored.[1] |
| Ar-H (5) | Aromatic | 6.50 - 6.55 | DD or D | Consistent.[1] |
| Ar-H (3) | Aromatic | 6.40 - 6.45 | Singlet (d) | Consistent.[1] |
| =CH- (Enol) | Methine | 5.80 - 5.90 | Singlet | Confused with impurity ; absent in Keto-only predictions.[1] |
| -CH2- (Keto) | Methylene | 3.95 | Singlet | Dominant in DMSO; minor in |
| -OCH3 | Methoxy | 3.82, 3.85 | Singlets | Often overlap.[1] |
| -CH2- (Et) | Ester | 4.15 - 4.25 | Quartet | Consistent.[1] |
Database Comparison Guide
When cross-referencing your experimental data, not all databases are equal.[1] Use this guide to select the right tool.
SDBS (AIST Japan)[1]
-
Verdict: Gold Standard for spectral matching.[1]
-
Pros: Contains actual experimental spectra (not predicted). Usually captures splitting patterns of aromatic protons accurately.[1]
-
Cons: Search engine is strict; requires exact name or CAS.[1]
-
Best For: Verifying the "fingerprint" region in IR and exact coupling constants in NMR.[1]
PubChem (NIH)[1]
-
Verdict: Good for Metadata , risky for Spectra.[1]
-
Pros: Excellent for finding CAS numbers, physical properties, and vendors.
-
Cons: The "Spectra" section often aggregates predicted data or low-resolution user uploads.[1] It frequently displays the static 2D structure (Keto form) and predicts NMR based on that, completely missing the Enol signals (
12.5 and 5.8). -
Best For: Initial identification and finding literature references.
ChemSpider (RSC) / Reaxys[1]
-
Verdict: High Utility for reaction context.
-
Pros: Links specific spectral data to the primary literature. Allows you to see how the compound was synthesized, which explains impurities.
-
Cons: Data quality depends on the source journal.[1]
-
Best For: Troubleshooting synthesis failures.
The Tautomerism Logic Pathway
Understanding the equilibrium is vital to interpreting the database gaps.[1]
Figure 2: The chemical reality (equilibrium) vs. the database representation (static).
References
-
Synthesis of Beta-Keto Esters
-
Spectral Database for Organic Compounds (SDBS)
-
PubChem Compound Summary
-
Keto-Enol Tautomerism in NMR
Sources
Safety Operating Guide
Personal protective equipment for handling Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Topic: Audience: Researchers, scientists, and drug development professionals.[1]
Operational Directive: The "Why" Before the "Wear"
From the Desk of the Senior Application Scientist:
Handling Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate requires more than a generic safety checklist. As a
This compound is an electrophilic intermediate often used in the synthesis of coumarins and quinolines.[1] The ester moiety makes it susceptible to hydrolysis, potentially releasing ethanol and the corresponding acid upon contact with moisture or biological mucous membranes. Consequently, standard nitrile gloves—while ubiquitous—offer limited protection against ester permeation.
This guide moves beyond compliance to operational integrity , ensuring that your PPE strategy prevents not just acute exposure, but also sample contamination and cross-reactivity.
Hazard Profile & Risk Assessment
Before selecting PPE, we must define the enemy. Based on Structure-Activity Relationships (SAR) of analogous
| Hazard Class | GHS Code | Physiological Impact | Operational Implication |
| Skin Irritation | H315 | Dermal inflammation; potential sensitization due to the dimethoxy moiety.[1] | Zero-skin-contact policy. Lab coats must be fully buttoned.[1] |
| Eye Irritation | H319 | Severe irritation; lachrymatory potential if hydrolyzed.[1] | Splash goggles are superior to safety glasses for this liquid/oil.[1] |
| Resp. Irritation | H335 | Mucosal inflammation if inhaled as mist or vapor.[1] | Fume hood use is non-negotiable. |
Critical Note: Esters are known solvating agents.[1] They can swell and degrade standard rubber polymers.[1] Do not assume your standard blue nitrile gloves provide long-term protection.[1]
PPE Technical Specifications (The Matrix)
The following specifications are derived from chemical resistance data for esters and organic intermediates.
A. Hand Protection: The "Double-Barrier" Protocol
Standard disposable nitrile (0.11 mm) has a "splash-only" rating for esters.[1] Breakthrough can occur in <5 minutes upon direct immersion.[1]
-
Primary Layer (Inner): 4-mil Nitrile (Examination Grade).[1]
-
Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (if handling >100mL).[1]
-
High-Risk Handling (Spill Cleanup/Bulk Transfer): Silver Shield / 4H (PE/EVAL) Laminate gloves .
-
Why? Laminate gloves offer >4 hours breakthrough time for esters, whereas nitrile offers minutes.
-
B. Eye & Face Protection[1][2][3][4]
-
Standard Operation: Chemical Splash Goggles (ANSI Z87.1 D3 rating).[1]
-
Bulk Handling (>1L): Face shield over goggles.[1]
C. Respiratory Protection
-
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
Secondary (Emergency Only): Half-face respirator with Organic Vapor (OV) cartridges (Black band).[1]
-
Note: Particulate filters (N95/P100) are ineffective against the vapor pressure of this ester.[1]
-
Operational Workflow: Step-by-Step
This protocol is designed to minimize risk variables.
Phase 1: Pre-Experimental Prep
-
Inspect Engineering Controls: Verify fume hood flow.
-
Glove Check: Inflate nitrile gloves slightly to check for pinholes before donning.[1]
-
Solvent Compatibility: Ensure waste containers are compatible (HDPE or Glass; avoid PVC if possible as esters can soften it over time).[1]
Phase 2: Active Handling (Weighing & Transfer)
-
Weighing: If the compound is a solid/viscous oil, weigh inside the hood.[1] If using a balance outside the hood, tare the vial inside, seal it, transfer to the balance, weigh, and return to the hood to open.
-
Transfer: Use positive displacement pipettes for viscous liquids to prevent dripping (aerosol generation).[1]
-
The "Dirty Hand / Clean Hand" Rule: Keep your "active" hand (holding the spatula/pipette) inside the hood line.[1] Use the "clean" hand for adjusting sashes or recording data.[1]
Phase 3: Doffing & Disposal
-
Glove Removal: Use the "beak" method (pinch outside of one glove, pull off inside-out) to ensure no outer surface touches skin.[1]
-
Waste Stream: Dispose of as Halogen-Free Organic Solvent Waste .
-
Decontamination: Wipe hood surfaces with ethanol or acetone.[1] Wash hands with soap and water immediately (alcohol-based sanitizers can increase skin permeability to residual chemicals).[1]
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE selection based on the volume and state of the chemical.
Figure 1: Decision logic for PPE selection based on experimental scale. Note the escalation to Laminate gloves for large volumes due to nitrile permeation risks.
Emergency Response
-
Eye Contact: Flush immediately for 15 minutes .[1][2][3][4] Do not rely on a 5-minute rinse; esters can be sticky and difficult to remove.[1]
-
Skin Contact: Remove contaminated clothing immediately.[1][2][3][4] Wash with soap and water.[1][2] Do not use solvents (acetone/ethanol) to clean skin, as this drives the chemical deeper into the dermis.[1]
-
Spill (<50mL): Cover with vermiculite or absorbent pads.[1] Wear double nitrile gloves.[1]
-
Spill (>50mL): Evacuate area. Require respiratory protection (OV cartridge) and Silver Shield gloves for cleanup team.[1]
References
-
National Center for Biotechnology Information (PubChem). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (Compound Summary).[1] Retrieved from [Link][1]
-
Note: Used as the primary structural analog for hazard classification (H315, H319, H335) due to high structural similarity.[1]
-
-
University of Pennsylvania, Environmental Health & Radiation Safety. Nitrile Glove Chemical Compatibility Reference.[1] Retrieved from [Link]
- Source for nitrile degradation d
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132).[1] Retrieved from [Link][1][5]
-
Gloves.com. Guide to Nitrile Gloves Chemical Resistance.[1] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
